(R)-3-Hydroxybutanoic acid
Descripción
(R)-3-Hydroxybutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
(R)-3-Hydroxybutyric acid has been reported in Annulohypoxylon truncatum, Homo sapiens, and other organisms with data available.
Structure
3D Structure
Propiedades
IUPAC Name |
(3R)-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBMMWSBFZVSSR-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29435-48-1, 141455-97-2 | |
| Record name | Poly[(-)-3-hydroxybutyric acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29435-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Microbial poly(3-hydroxybutyrate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141455-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3041829 | |
| Record name | D-3-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
625-72-9 | |
| Record name | (R)-3-Hydroxybutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxybutanoic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-3-Hydroxybutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-hydroxybutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBUTANOIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/148ULJ1DF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50 °C | |
| Record name | 3-Hydroxybutyric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000011 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(R)-3-Hydroxybutanoic Acid: A Comprehensive Technical Guide on its Discovery and Natural Occurrence
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxybutanoic acid, a chiral molecule of significant interest, has a rich history intertwined with the discovery of its polymeric form, polyhydroxybutyrate (B1163853) (PHB). Initially identified as a microbial storage compound, its monomer has since been found across various domains of life, from bacteria to plants and animals, including humans. This technical guide provides an in-depth exploration of the discovery of this compound, its widespread natural occurrence, and the detailed experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key metabolic and experimental workflows are visualized using Graphviz diagrams.
Discovery of this compound and its Polymer, Polyhydroxybutyrate (PHB)
The journey to understanding this compound began with the discovery of its polymer, poly-(R)-3-hydroxybutyrate (PHB). In 1926, French microbiologist Maurice Lemoigne first isolated and characterized this biopolymer from the bacterium Bacillus megaterium.[1] Lemoigne's pioneering work laid the foundation for the field of bioplastics, although the significance of his discovery was not fully recognized for several decades.[2] The monomer, this compound, is the fundamental repeating unit of this biodegradable polyester.
Natural Occurrence of this compound and PHB
This compound and its polymer, PHB, are not confined to the microbial world. They are found in a diverse range of organisms, highlighting their fundamental roles in metabolism and energy storage.
Bacteria and Archaea
Bacteria are the most well-known producers of PHB, where it serves as an intracellular carbon and energy storage material, often accumulated under conditions of nutrient limitation and excess carbon.[3] Numerous bacterial species, including those from the genera Cupriavidus, Bacillus, and Pseudomonas, are capable of synthesizing significant quantities of PHB.[4][5][6][7] The PHB content can vary significantly between species and is influenced by culture conditions.
Plants
The presence of this compound and PHB has also been documented in plants. While not a primary storage compound as in bacteria, its occurrence suggests a role in plant metabolism. Transgenic plants, such as Arabidopsis thaliana, have been engineered to produce high levels of PHB, demonstrating the potential of plants as a sustainable source for this biopolymer.[8][9]
Animals and Humans
In animals and humans, this compound is a ketone body, a crucial molecule in energy metabolism, particularly during periods of fasting, prolonged exercise, or a ketogenic diet.[10][11] It is synthesized in the liver from fatty acids and transported to peripheral tissues, including the brain, to be used as an energy source when glucose is scarce.[10]
Quantitative Data on Natural Occurrence
The concentration of this compound and its polymer, PHB, varies widely depending on the organism and physiological conditions. The following tables summarize representative quantitative data from the literature.
| Organism | Compound | Concentration / Content | Condition/Source |
| Cupriavidus necator | PHB | 41.3% of dry cell weight | Low-oxygen stress |
| Cupriavidus necator | PHB | 20.6% of dry cell weight | Non-stress conditions |
| Cupriavidus necator | PHB | 84.54% of dry cell weight | Fed-batch culture |
| Bacillus megaterium | PHB | 42% of cell dry weight | Fed-batch culture |
| Bacillus megaterium uyuni S29 | PHB | Up to 70% of cell dry mass | Shaking flask |
| Transgenic Arabidopsis thaliana | PHB | Up to 4% of fresh weight (approx. 40% of dry weight) | Leaf chloroplasts |
Table 1: Polyhydroxybutyrate (PHB) Content in Various Organisms.[4][7][9][12][13]
| Organism | Compound | Concentration Range (mmol/L) | Condition/Source |
| Human | (R)-3-Hydroxybutyrate (plasma) | < 0.4 - 0.5 | Normal |
| Human | (R)-3-Hydroxybutyrate (plasma) | > 3.0 | Diabetic ketoacidosis |
| Human | (R)-3-Hydroxybutyrate (plasma) | 1.0 - 2.0 | After 2 days of fasting |
| Human | (R)-3-Hydroxybutyrate (plasma) | 6.0 - 8.0 | Prolonged starvation |
| Rat | D-β-hydroxybutyrate (blood) | 0.056 | Intact animals |
| Rat | D-β-hydroxybutyrate (blood) | 0.37 | Fasted |
| Rat | Acetoacetate & β-hydroxybutyrate | ~100 µmoles/hr/g wet wt. | Perfused liver (starved) |
Table 2: this compound Concentration in Animals.[10][11][14][15]
Biosynthesis of this compound
The primary biosynthetic pathway for this compound in bacteria involves a three-step enzymatic process starting from acetyl-CoA. This pathway is central to the production of PHB.
Biosynthetic pathway of this compound and PHB.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of this compound and PHB.
Screening for PHB-Producing Bacteria using Sudan Black B Staining
Principle: Sudan Black B is a lipophilic stain that accumulates in the intracellular lipid granules of PHB, rendering them visible under a light microscope.
Protocol:
-
Prepare a thin smear of the bacterial culture on a clean glass slide and air dry.
-
Heat-fix the smear by passing it through a flame three times.
-
Flood the smear with a 0.3% (w/v) solution of Sudan Black B in 70% ethanol (B145695) for 10-15 minutes.
-
Gently wash the slide with distilled water to remove excess stain.
-
Counterstain with 0.5% (w/v) safranin for 10 seconds.
-
Wash the slide with distilled water and blot dry.
-
Observe under an oil immersion microscope. PHB granules will appear as black or dark blue intracellular inclusions.[16][17]
Extraction and Purification of PHB from Bacterial Cells
Principle: This protocol utilizes a solvent to selectively extract PHB from the bacterial biomass. Chloroform (B151607) is a common solvent, but greener alternatives are also being explored.
Protocol:
-
Harvest bacterial cells from the culture medium by centrifugation (e.g., 5000 rpm for 15 minutes).
-
Lyophilize (freeze-dry) the cell pellet to obtain a dry cell mass.
-
Resuspend the dried cell pellet in a suitable solvent (e.g., chloroform or 1,3-dioxolane) at a specific solid-to-solvent ratio (e.g., 5% w/v).[18][19]
-
Incubate the suspension under optimized conditions of temperature and time with agitation (e.g., 80°C for 5 hours with shaking at 100 rpm for 1,3-dioxolane).[19]
-
Separate the cell debris from the PHB-containing solvent by centrifugation or filtration.
-
Precipitate the PHB from the solvent by adding a non-solvent, such as cold ethanol or water.[18][19]
-
Collect the precipitated PHB by filtration or centrifugation and dry the purified polymer.
Acid Hydrolysis of PHB to this compound
Principle: Concentrated acid is used to depolymerize PHB into its monomeric unit, this compound, which can then be quantified.
Protocol:
-
Weigh a known amount of purified PHB or dried bacterial cells containing PHB.
-
Add a defined volume of concentrated sulfuric acid (e.g., 98%).
-
Heat the mixture at a specific temperature for a set duration (e.g., 100°C for 1 hour) to facilitate hydrolysis.
-
Cool the reaction mixture and dilute it with deionized water to a known final volume.
-
The resulting solution containing this compound can be analyzed using techniques like HPLC.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase. This compound can be quantified by derivatization to a fluorescent compound or by direct detection after conversion to crotonic acid.
Protocol (Post-derivatization):
-
Derivatization: React the sample containing this compound with a fluorescent labeling agent.
-
Chromatographic Conditions:
-
Quantification: Generate a standard curve using known concentrations of this compound and determine the concentration in the unknown sample by comparing its peak area to the standard curve.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates volatile compounds and then identifies them based on their mass-to-charge ratio, providing both qualitative and quantitative information. For this compound, derivatization to a more volatile form (e.g., methyl ester) is typically required.
Protocol:
-
Derivatization: Convert this compound in the sample to its methyl ester by reacting with a methylating agent.
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: e.g., 250°C.
-
Oven Temperature Program: A temperature gradient to separate the components (e.g., initial temperature of 60°C, ramped to 300°C).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Mass Range: Scan a range appropriate for the expected fragments of the derivatized analyte.
-
-
Analysis: Identify the peak corresponding to the derivatized this compound by its retention time and mass spectrum. Quantify using an internal standard.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and conformation of molecules in solution.
Sample Preparation:
-
Dissolve a sufficient amount of the purified this compound or PHB (typically 5-25 mg for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.[20][21]
-
Ensure the sample is free of particulate matter by filtering if necessary.[20]
-
The final volume in a standard 5 mm NMR tube should be approximately 0.6-0.7 mL.[21][22]
Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For PHB, characteristic peaks for the ester carbonyl group are of particular interest.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the dried PHB sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[23]
-
Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[23]
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.[23]
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical flow from the discovery of PHB to the analysis of its monomer, and the central role of this compound in mammalian metabolism.
Workflow from discovery to analysis of this compound.
Role of this compound in mammalian ketone body metabolism.
Conclusion
This compound, from its humble beginnings as a component of a bacterial storage polymer to its recognition as a key metabolite in higher organisms, continues to be a molecule of immense scientific interest. Its chirality and versatile chemical nature make it a valuable building block for the synthesis of fine chemicals and pharmaceuticals. Furthermore, its role in energy metabolism opens up avenues for research in nutrition, metabolic disorders, and therapeutic interventions. The detailed methodologies and compiled data in this guide serve as a valuable resource for researchers and professionals in the fields of biotechnology, medicine, and drug development, facilitating further exploration of this remarkable molecule.
References
- 1. scielo.br [scielo.br]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Evaluation of culture medium on poly(3-hydroxybutyrate) production by Cupriavidus necator ATCC 17697: application of the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 6. academic.oup.com [academic.oup.com]
- 7. High production of poly(3-hydroxybutyrate) from a wild Bacillus megaterium Bolivian strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of high-molecular-weight poly([R]-(-)-3-hydroxybutyrate) in transgenic Arabidopsis thaliana plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transgenic Arabidopsis plants can accumulate polyhydroxybutyrate to up to 4% of their fresh weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-Hydroxybutyrate: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 12. researchgate.net [researchgate.net]
- 13. Inexpensive fed-batch cultivation for high poly(3-hydroxybutyrate) production by a new isolate of Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rates of ketone-body formation in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1062.ca [1062.ca]
- 17. rjptonline.org [rjptonline.org]
- 18. Comparison of different solvents for extraction of polyhydroxybutyrate from Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimization for the efficient recovery of poly(3-hydroxybutyrate) using the green solvent 1,3-dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 21. cif.iastate.edu [cif.iastate.edu]
- 22. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 23. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Biosynthesis of (R)-3-Hydroxybutanoic Acid in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxybutanoic acid ((R)-3-HB) is a valuable chiral building block for the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. Microbial biosynthesis offers a promising route for the enantiomerically pure production of (R)-3-HB. This technical guide provides a comprehensive overview of the biosynthetic pathways of (R)-3-HB in microorganisms, with a focus on the core enzymatic reactions, metabolic engineering strategies, and detailed experimental protocols. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.
Core Biosynthetic Pathway of this compound
The most well-characterized and widely engineered pathway for (R)-3-HB synthesis in microorganisms begins with the central metabolite acetyl-CoA. This pathway typically involves a three-step enzymatic conversion.
-
Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by β-ketothiolase , encoded by the phaA gene.[1][2][3]
-
Reduction of Acetoacetyl-CoA: Acetoacetyl-CoA is then stereoselectively reduced to (R)-3-hydroxybutyryl-CoA. This reduction is catalyzed by an NADPH-dependent acetoacetyl-CoA reductase , encoded by the phaB gene.[1][2][4]
-
Conversion to this compound: The final step involves the removal of the Coenzyme A (CoA) moiety from (R)-3-hydroxybutyryl-CoA to yield the final product, (R)-3-HB. Several enzymatic strategies have been employed for this step:
-
Thioesterase Activity: Thioesterases, such as TesB from Escherichia coli, can hydrolyze the thioester bond of (R)-3-hydroxybutyryl-CoA.[5][6]
-
CoA Transferase Activity: A CoA transferase, such as propionyl-CoA transferase (Pct) from Clostridium propionicum or Ralstonia eutropha, can transfer the CoA group from (R)-3-hydroxybutyryl-CoA to an acceptor molecule like acetate, releasing (R)-3-HB.[7][8][9]
-
Phosphotransbutyrylase and Butyrate (B1204436) Kinase: A two-step process involving phosphotransbutyrylase (ptb) and butyrate kinase (buk) can also be used to convert (R)-3-hydroxybutyryl-CoA to (R)-3-HB.[4][10]
-
Visualization of the Core Biosynthetic Pathway
Caption: Core biosynthetic pathway of this compound from acetyl-CoA.
Host Microorganisms and Metabolic Engineering Strategies
Escherichia coli and Cupriavidus necator (formerly Ralstonia eutropha) are the most commonly used microbial chassis for (R)-3-HB production due to their well-characterized genetics and metabolism.[7][11][12]
Escherichia coli
E. coli is a popular host due to its rapid growth and the availability of extensive genetic tools. For (R)-3-HB production, the genes for the biosynthetic pathway (e.g., phaA, phaB, and tesB or pct) are typically introduced via expression plasmids.[5][7]
Cupriavidus necator
C. necator is a natural producer of poly(R)-3-hydroxybutyrate (PHB), a polymer of (R)-3-HB.[13] This bacterium possesses the native phaA and phaB genes.[14] Engineering strategies in C. necator often focus on diverting the carbon flux from PHB production to the secretion of monomeric (R)-3-HB. This can be achieved by knocking out the PHB synthase gene (phaC) and introducing a gene for the final CoA removal step.
Regulation of the Pathway in Cupriavidus necator
In C. necator, the expression of the phasin (B1169946) protein PhaP, which coats the surface of PHB granules, is regulated by the PhaR protein.[15][16] PhaR acts as a repressor of phaP transcription.[16][17] When PHB is synthesized, PhaR is thought to bind to the PHB granules, relieving the repression of phaP and allowing for phasin production.[7][16] Understanding this regulatory network is crucial for engineering strains with altered PHB and (R)-3-HB production characteristics.
Caption: Regulation of phasin (PhaP) expression by the PhaR repressor in C. necator.
Quantitative Data on (R)-3-HB Production
The following tables summarize key quantitative data from various studies on the microbial production of (R)-3-HB and the kinetic properties of the core enzymes.
Table 1: Production of this compound in Engineered Microorganisms
| Host Organism | Genotype/Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| E. coli | Expressing phaA, phaB, ptb, buk | Glucose | 12 | - | 0.25 | [10] |
| E. coli | Expressing phaA, phaB, tesB | Glucose | 12 | - | 0.5 | [5] |
| E. coli | Expressing phaAB and pct | Glucose + Acetate | 5.2 | - | 0.22 | [8] |
| E. coli | Engineered for NADPH regeneration | Glucose | 75.7 | 0.34 | 1.26 | [18] |
| E. coli | Overexpressing yciA (thioesterase) | Glucose | 14.3 | - | - | [6] |
| C. necator | Fed-batch fermentation | Sucrose (B13894) | 23.07 (PHB) | - | 0.58 (PHB) | [3] |
| C. necator | Fed-batch terpolymer production | Oleic acid, γ-butyrolactone, 1-pentanol | - | - | 0.347 | [1] |
Table 2: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Source Organism | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/mg/min) | Reference |
| β-Ketothiolase (PhaA) | C. necator H16 | Acetyl-CoA | - | - | - | [19] |
| Acetoacetyl-CoA Reductase (PhaB) | C. necator H16 | Acetoacetyl-CoA | 5.7 | 102 | - | [20] |
| Acetoacetyl-CoA Reductase (PhaB) mutant Q47L | C. necator H16 | Acetoacetyl-CoA | - | 244.8 | - | [4] |
| Acetoacetyl-CoA Reductase (PhaB) mutant T173S | C. necator H16 | Acetoacetyl-CoA | - | 357 | - | [4] |
| Propionyl-CoA Transferase (Pct) | R. eutropha H16 | Propionyl-CoA | 300 | - | - | [21] |
| Propionyl-CoA Transferase (Pct) | R. eutropha H16 | Acetyl-CoA | 600 | - | - | [21] |
| Propionyl-CoA Transferase (Pct) | R. eutropha H16 | 3-Hydroxybutyrate | 4300 | - | 2.5 | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study and engineering of (R)-3-HB biosynthesis.
Enzyme Assays
This assay measures the thiolytic cleavage of acetoacetyl-CoA.
-
Principle: The decrease in absorbance at 304 nm due to the disappearance of the enolate form of acetoacetyl-CoA is monitored.
-
Reagents:
-
1 M Tris-HCl buffer, pH 8.1
-
10 mM Acetoacetyl-CoA
-
10 mM Coenzyme A (CoA)
-
Purified PhaA enzyme or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.1), 0.2 mM acetoacetyl-CoA, and 0.1 mM CoA in a total volume of 1 ml.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding an appropriate amount of the enzyme solution.
-
Monitor the decrease in absorbance at 304 nm using a spectrophotometer.
-
Calculate the activity based on the molar extinction coefficient of the Mg2+-acetoacetyl-CoA complex (14,000 M-1 cm-1).
-
This assay measures the NADPH-dependent reduction of acetoacetyl-CoA.
-
Principle: The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
-
Reagents:
-
1 M Potassium phosphate (B84403) buffer, pH 6.0
-
10 mM NADPH
-
10 mM Acetoacetyl-CoA
-
Purified PhaB enzyme or cell-free extract
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM potassium phosphate buffer (pH 6.0), 0.1 mM NADPH, and 32 μM acetoacetyl-CoA in a total volume of 1 ml.[14]
-
Equilibrate the mixture to 25°C.[14]
-
Initiate the reaction by adding the cell-free extract or purified enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculate the specific activity using the molar extinction coefficient of NADPH (6,220 M-1 cm-1).
-
Genetic Engineering of Cupriavidus necator
Caption: Workflow for gene knockout in C. necator using Lambda Red recombineering.
This protocol is adapted for efficient transformation of C. necator.[22]
-
Cell Preparation:
-
Grow C. necator H16 in a suitable medium (e.g., LB) at 30°C to an OD600 of 0.6-0.8.
-
Chill the culture on ice for 30 minutes.
-
Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold sterile water.
-
Resuspend the cells in ice-cold 10% glycerol (B35011).
-
Centrifuge again and resuspend the final cell pellet in a small volume of 10% glycerol to a high cell density.
-
Aliquots of the electrocompetent cells can be stored at -80°C.
-
-
Electroporation:
-
Thaw an aliquot of competent cells on ice.
-
Add 100-500 ng of plasmid DNA or linear DNA to 50 µl of cells.
-
Transfer the cell-DNA mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Apply an electrical pulse (e.g., 2.5 kV, 25 µF, 200 Ω).
-
Immediately add 1 ml of SOC medium and transfer to a microfuge tube.
-
Incubate at 30°C for 2-4 hours with shaking to allow for recovery and expression of antibiotic resistance.
-
Plate on selective agar (B569324) plates.
-
Fed-Batch Fermentation for (R)-3-HB Production
This protocol provides a general framework for high-density fed-batch cultivation.
-
Inoculum Preparation:
-
Inoculate a single colony into a seed culture medium and grow overnight at the appropriate temperature and shaking speed.
-
-
Batch Phase:
-
Inoculate the fermenter containing a defined minimal medium with the seed culture to a starting OD600 of approximately 0.1.
-
Maintain process parameters such as temperature (e.g., 37°C for E. coli), pH (e.g., 7.0, controlled with NH4OH or NaOH), and dissolved oxygen (DO) (e.g., >20% saturation, controlled by agitation and airflow).[2][10][23]
-
-
Fed-Batch Phase:
-
When the initial carbon source is nearly depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution.
-
The feed solution typically contains a high concentration of the carbon source (e.g., glucose), nitrogen source, and other essential nutrients.[10][23]
-
Employ a feeding strategy to maintain a desired specific growth rate, such as an exponential feed or a DO-stat feed.[1][24]
-
If using an inducible expression system, add the inducer (e.g., IPTG) at an appropriate cell density.
-
-
Sampling and Analysis:
-
Periodically withdraw samples to monitor cell density (OD600), substrate consumption, and (R)-3-HB production.
-
Quantification of this compound by HPLC
-
Principle: (R)-3-HB in the fermentation broth is separated and quantified using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Centrifuge the fermentation sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.[5]
-
The clarified supernatant can be directly injected or diluted with the mobile phase if necessary.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column or an organic acid analysis column (e.g., Phenomenex ROA-Organic Acid H+).[25][26]
-
Mobile Phase: An acidic aqueous solution, such as 5 mM H2SO4 or a phosphate buffer at a low pH (e.g., pH 2.3).[27][28]
-
Flow Rate: Typically 0.5-1.0 ml/min.
-
Column Temperature: Often elevated (e.g., 60-65°C) for organic acid columns to improve peak shape.[25]
-
Detection: UV detector at 210 nm.
-
Quantification: Use a standard curve prepared with pure this compound.
-
Conclusion
The microbial biosynthesis of this compound is a well-established and highly optimizable process. By leveraging the core biosynthetic pathway and applying advanced metabolic engineering techniques in suitable host organisms like E. coli and C. necator, significant improvements in titer, yield, and productivity have been achieved. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further advancements in the sustainable production of this important chiral chemical. Future work will likely focus on the discovery and engineering of novel enzymes with improved kinetics, the optimization of fermentation processes using alternative feedstocks, and the fine-tuning of regulatory networks to further enhance production efficiency.
References
- 1. A fed-batch strategy to produce high poly(3-hydroxybutyrate-co-3-hydroxyvalerate-co-4-hydroxybutyrate) terpolymer yield with enhanced mechanical properties in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering an acetoacetyl-CoA reductase from Cupriavidus necator toward NADH preference under physiological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved fed-batch production of high-purity PHB (poly-3 hydroxy butyrate) by Cupriavidus necator (MTCC 1472) from sucrose-based cheap substrates under response surface-optimized conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Directed Evolution and Structural Analysis of NADPH-Dependent Acetoacetyl Coenzyme A (Acetoacetyl-CoA) Reductase from Ralstonia eutropha Reveals Two Mutations Responsible for Enhanced Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. greyhoundchrom.com [greyhoundchrom.com]
- 6. The role of the acyl-CoA thioesterase "YciA" in the production of (R)-3-hydroxybutyrate by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. food.r-biopharm.com [food.r-biopharm.com]
- 9. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Seven-enzyme in vitro cascade to (3R)-3-hydroxybutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolic engineering of Cupriavidus necator H16 for improved chemoautotrophic growth and PHB production under oxygen-l… [ouci.dntb.gov.ua]
- 12. Metabolic engineering of Cupriavidus necator using sucrose phosphorylase pathway for polyhydroxybutyrate production from sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Roles of Multiple Acetoacetyl Coenzyme A Reductases in Polyhydroxybutyrate Biosynthesis in Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ralstonia eutropha PhaR Protein Couples Synthesis of the PhaP Phasin to the Presence of Polyhydroxybutyrate in Cells and Promotes Polyhydroxybutyrate Production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of phasin expression and polyhydroxyalkanoate (PHA) granule formation in Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 19. uniprot.org [uniprot.org]
- 20. uniprot.org [uniprot.org]
- 21. Characterization of propionate CoA-transferase from Ralstonia eutropha H16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. ars.usda.gov [ars.usda.gov]
- 26. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of Poly(3-hydroxybutyrate) Content in Cyanobacterium Synechocystis sp. PCC 6803 Using Acid Hydrolysis Followed by High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Stereospecific Properties of (R)-3-Hydroxybutanoic Acid: A Technical Guide
Abstract: (R)-3-Hydroxybutanoic acid ((R)-3-HB), a naturally occurring chiral molecule, plays a pivotal role in diverse biological and industrial processes. As the primary circulating ketone body in mammals, it is a crucial alternative energy source for tissues like the brain during periods of low glucose availability.[1][2] Beyond its metabolic functions, (R)-3-HB acts as a signaling molecule, notably through the inhibition of histone deacetylases (HDACs), thereby influencing gene expression and cellular processes.[1][2] Its stereospecificity is paramount; only the (R)-enantiomer is produced and utilized in mammalian metabolism.[1] This stereocenter also makes it a valuable chiral precursor for the synthesis of fine chemicals, including vitamins and antibiotics, and the monomer for the biodegradable polyester, poly-[(R)-3-hydroxybutyrate] (PHB).[3][4] This guide provides an in-depth examination of the stereospecific synthesis, reactions, biological functions, and analytical methodologies pertaining to this compound, tailored for researchers and professionals in drug development and materials science.
Introduction to this compound
3-Hydroxybutanoic acid is a chiral molecule existing as two enantiomers: (R)- and (S)-3-hydroxybutanoic acid. The (R)-enantiomer, also known as D-3-hydroxybutyrate, is the biologically active form in mammals, synthesized in the liver from the oxidation of fatty acids.[1] It is one of the three main ketone bodies, along with acetoacetate (B1235776) and acetone, that serve as a vital energy substrate, particularly for the brain, during fasting or prolonged exercise.[1][5]
The significance of (R)-3-HB extends to microbiology, where it serves as the monomeric unit for polyhydroxybutyrate (B1163853) (PHB), a form of intracellular carbon and energy storage in various bacteria.[2][6] This biopolymer is a biodegradable and biocompatible thermoplastic, making it a sustainable alternative to conventional petroleum-based plastics.[6] The stereochemical purity of the monomer is critical for the physical and mechanical properties of the resulting polymer.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₈O₃ | [8] |
| Molecular Weight | 104.10 g/mol | [8] |
| Melting Point | 44–46 °C | [9] |
| Specific Rotation [α]D | -24.7° (c=5.0 in H₂O) | [9] |
| Appearance | Solid | [8] |
Stereospecific Synthesis of this compound
Achieving high enantiomeric purity is crucial for the application of (R)-3-HB. Various stereospecific chemical and biological methods have been developed for its synthesis.
Chemical Synthesis
Asymmetric hydrogenation of acetoacetic esters is a common strategy for producing chiral 3-hydroxybutanoates. Ruthenium-based catalysts are often employed for this transformation, yielding the desired (R)-enantiomer with high enantiomeric excess (ee).
A patented method describes the synthesis of (R)-3-hydroxybutyrate esters by reacting a 3-oxobutanoic acid ester with a ruthenium complex catalyst under hydrogen pressure. This method reports achieving ee values of more than 90%.[10] Another approach involves the chiral modification of nickel powder catalysts with (R,R)-tartaric acid for the hydrogenation of alkyl acetoacetates, resulting in a 93% ee for the (R)-product.[11]
Enzymatic and Microbial Synthesis
Enzymatic methods offer high stereoselectivity under mild reaction conditions. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic mixtures. For instance, CAL-B can be used to selectively hydrolyze racemic β-butyrolactone, leaving behind the (R)-enantiomer which can then be converted to ethyl (R)-3-hydroxybutyrate.[5]
Microbial fermentation provides a direct route to enantiopure (R)-3-HB from simple carbon sources like glucose.[12] Engineered Escherichia coli strains containing the genes for β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB) can convert acetyl-CoA into (R)-3-hydroxybutyryl-CoA.[12] Subsequent enzymatic action, for example by a propionyl-CoA transferase (PCT), can then release (R)-3-HB.[12] This engineered pathway has been shown to produce (R)-3-HB with an enantiopurity of 99.2%.[12]
Table 2: Comparison of Synthesis Methods for this compound/Esters
| Method | Precursor | Catalyst/Enzyme | Product | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | 3-Oxobutanoic acid ester | Ruthenium complex | (R)-3-hydroxybutyrate ester | >90% | [10] |
| Asymmetric Hydrogenation | Alkyl acetoacetate | (R,R)-Tartaric acid/Ni | Alkyl (R)-3-hydroxybutyrate | 93% | [11] |
| Enzymatic Kinetic Resolution | Racemic β-butyrolactone | Candida antarctica lipase B | Ethyl (R)-3-hydroxybutyrate | 85% | [5] |
| Microbial Fermentation | Glucose | Engineered E. coli (PhaA, PhaB, PCT) | This compound | 99.2% | [12] |
Stereospecific Reactions and Polymerization
The chemical reactivity of (R)-3-HB is dictated by its carboxyl and hydroxyl functional groups, while its stereocenter governs its interaction with biological systems.
Biological Conversions
In metabolic pathways, (R)-3-HB is interconvertible with acetoacetate. The reaction is catalyzed by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase, which stereospecifically oxidizes (R)-3-HB to acetoacetate.[3] This is a key step in ketone body utilization, as acetoacetate can be converted to acetoacetyl-CoA and subsequently acetyl-CoA for entry into the citric acid cycle.
Another important enzymatic reaction involves the dehydration of (3R)-3-hydroxybutanoyl-CoA to crotonoyl-CoA, catalyzed by 3-hydroxybutyryl-CoA dehydratase.[13] This reaction is part of fatty acid metabolism pathways.
Caption: Interconversion of this compound in ketone body metabolism.
Polymerization to Poly-[(R)-3-hydroxybutyrate] (PHB)
(R)-3-HB is the natural monomer for the biopolymer PHB. In microorganisms, the biosynthesis of PHB begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA.[6] This monomer is subsequently polymerized by PHB synthase to produce PHB.[6][7] The polymer is stored in intracellular granules as a carbon and energy reserve.[6] The resulting polymer is exclusively composed of (R)-stereoisomers, leading to a highly crystalline material.[7]
References
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 7. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybutanoic acid, (R)- | C4H8O3 | CID 92135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 11. (R)-3-HYDROXYBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 12. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alchetron.com [alchetron.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Enantiomerically Pure (R)-3-Hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxybutanoic acid, also known as D-β-hydroxybutyrate, is a naturally occurring chiral molecule of significant interest in various scientific and industrial fields. It serves as a key ketone body in human metabolism, providing an alternative energy source for the brain and other tissues during periods of fasting or low carbohydrate intake.[1][2][3] Furthermore, it is the monomeric unit of the biodegradable polymer polyhydroxybutyrate (B1163853) (PHB), a promising sustainable alternative to conventional plastics.[4][5][6][7] This technical guide provides a comprehensive overview of the physical and chemical properties of enantiomerically pure this compound, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways.
Physical Properties
The physical characteristics of this compound are fundamental to its handling, processing, and application in various contexts. Below is a summary of its key physical properties.
| Property | Value | References |
| Molecular Formula | C4H8O3 | [8][9] |
| Molecular Weight | 104.10 g/mol | [8][9] |
| Appearance | Solid | [9] |
| Melting Point | 49-50 °C | [8][9] |
| Boiling Point | 269.2 °C at 760 mmHg | [8] |
| Density | 1.195 g/cm³ | [8] |
| Specific Rotation [α]D20 | -25±1° (c = 6% in H2O) | |
| Solubility | Soluble in water, ethanol, and acetone.[10][11] | |
| pKa | ~4.41 (Predicted) | [12] |
Chemical Properties and Spectroscopic Data
This compound is a bifunctional molecule containing both a carboxylic acid and a secondary alcohol group, which dictates its chemical reactivity.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. In D₂O, typical shifts are observed for the methyl, methylene, and methine protons.[13]
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the four carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (O-H) and carbonyl (C=O) functional groups.
-
Mass Spectrometry: Mass spectral analysis can be used to determine the molecular weight and fragmentation pattern of the molecule.[9]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and synthesis of enantiomerically pure compounds.
Synthesis of Enantiomerically Pure this compound
The enantioselective synthesis of this compound can be achieved through various methods, including microbial fermentation and asymmetric hydrogenation.
Asymmetric Hydrogenation of Ethyl Acetoacetate (B1235776):
This method involves the hydrogenation of a prochiral ketone using a chiral catalyst to produce the desired enantiomer.
-
Catalyst Preparation: A ruthenium-based catalyst, such as one containing a BINAP ligand, is prepared.
-
Reaction Setup: Ethyl acetoacetate is dissolved in an appropriate solvent (e.g., methanol) in a high-pressure reactor.
-
Hydrogenation: The catalyst is added to the solution, and the reactor is pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure until completion.
-
Workup and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting ethyl (R)-3-hydroxybutanoate is then hydrolyzed to this compound using an acid or base, followed by purification techniques such as distillation or chromatography.
Determination of Specific Rotation
Specific rotation is a critical parameter for confirming the enantiomeric purity of a chiral compound.
-
Sample Preparation: A precise concentration of this compound is prepared in a suitable solvent, typically water.
-
Instrumentation: A polarimeter is calibrated according to the manufacturer's instructions.
-
Measurement: The prepared solution is placed in a polarimeter cell of a known path length. The optical rotation of the solution is measured at a specific temperature (usually 20°C) and wavelength (usually the sodium D-line, 589 nm).
-
Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
HPLC with a chiral stationary phase is a powerful technique for separating enantiomers and determining enantiomeric excess.
-
Column Selection: A suitable chiral column is chosen, such as one based on cyclodextrins or polysaccharide derivatives.
-
Mobile Phase Preparation: An appropriate mobile phase, often a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) with a small amount of an acidic or basic additive, is prepared and degassed.
-
Sample Preparation: The sample is dissolved in the mobile phase.
-
Analysis: The sample is injected into the HPLC system, and the separation of the enantiomers is monitored using a suitable detector (e.g., UV or refractive index). The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification.
Biochemical Pathways
This compound plays a central role in two key metabolic pathways: ketone body metabolism in mammals and the biosynthesis of polyhydroxybutyrate in microorganisms.
Ketone Body Metabolism
During periods of low glucose availability, the liver produces ketone bodies, including this compound, from the breakdown of fatty acids. These ketone bodies are then transported via the bloodstream to peripheral tissues, such as the brain and heart, where they are used as an energy source.[1][2][3]
Polyhydroxybutyrate (PHB) Biosynthesis
In various microorganisms, this compound is the monomer for the synthesis of PHB, a biopolymer that serves as an intracellular carbon and energy storage material.[4][7] The biosynthesis of PHB typically starts from acetyl-CoA.
References
- 1. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ketone bodies - Wikipedia [en.wikipedia.org]
- 3. Ketone Bodies Metabolism [apps.deakin.edu.au]
- 4. Polyhydroxybutyrate - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. microbiojournal.com [microbiojournal.com]
- 7. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | CAS#:625-72-9 | Chemsrc [chemsrc.com]
- 9. 3-Hydroxybutanoic acid, (R)- | C4H8O3 | CID 92135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. (R)-3-Hydroxybutyric acid - Nordic Biosite [nordicbiosite.com]
- 12. Showing Compound 3-Hydroxybutanoic acid (FDB021797) - FooDB [foodb.ca]
- 13. researchgate.net [researchgate.net]
(R)-3-Hydroxybutanoic Acid as a Human Metabolite: A Technical Guide
Abstract: (R)-3-Hydroxybutanoic acid, also known as D-β-hydroxybutyrate (BHB), is the most abundant ketone body in mammals. Synthesized primarily in the liver from the oxidation of fatty acids, it serves as a crucial alternative energy source for extrahepatic tissues, including the brain, particularly during periods of low glucose availability such as fasting or prolonged exercise.[1][2][3] Beyond its metabolic role, recent research has unveiled its function as a potent signaling molecule, exerting influence over gene expression and cellular processes through mechanisms like histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) agonism.[4][5][6] This technical guide provides an in-depth overview of the biosynthesis, degradation, and physiological concentrations of this compound. It further details its signaling pathways and presents established experimental protocols for its quantification in biological samples, aimed at researchers, scientists, and professionals in drug development.
Biosynthesis and Degradation
This compound is a central component of ketogenesis and ketolysis. These processes ensure metabolic flexibility during shifts in energy availability.
Biosynthesis (Ketogenesis)
Ketogenesis occurs predominantly in the mitochondria of liver cells (hepatocytes), especially when fatty acid oxidation is high and carbohydrate availability is low.[2] The process begins with the condensation of two acetyl-CoA molecules.[6]
-
Thiolase condenses two molecules of Acetyl-CoA to form Acetoacetyl-CoA.
-
HMG-CoA Synthase adds another Acetyl-CoA to Acetoacetyl-CoA, producing β-hydroxy-β-methylglutaryl-CoA (HMG-CoA).[2]
-
HMG-CoA Lyase cleaves HMG-CoA into Acetoacetate and Acetyl-CoA.[2]
-
D-β-hydroxybutyrate Dehydrogenase reduces Acetoacetate to this compound in an NADH-dependent reaction.[1][2]
This pathway allows the liver to convert energy stored in fatty acids into a water-soluble fuel that can be transported through the bloodstream.
Degradation (Ketolysis)
Extrahepatic tissues, such as the brain, heart, and skeletal muscle, take up this compound from the blood and utilize it for energy in a process called ketolysis.[1]
-
D-β-hydroxybutyrate Dehydrogenase oxidizes this compound back to Acetoacetate, generating NADH.
-
Succinyl-CoA:3-oxoacid-CoA Transferase (SCOT) , an enzyme absent in the liver, converts Acetoacetate to Acetoacetyl-CoA.
-
Thiolase cleaves Acetoacetyl-CoA into two molecules of Acetyl-CoA, which then enter the TCA cycle for ATP production.
Physiological Concentrations
The concentration of this compound in human biological fluids varies significantly depending on the metabolic state. Levels are typically low in the post-absorptive state but can rise dramatically during fasting, ketogenic diets, or in pathological conditions like diabetic ketoacidosis.
| Biological Matrix | Condition | Concentration Range | Units | References |
| Plasma / Serum | Overnight Fasted (Normal) | 21 ± 2 | µM | [7] |
| 72-hour Fasted (Normal) | 97 ± 4 | µM | [7] | |
| Diabetic (Overnight Fasted) | 38 ± 5 | µM | [7] | |
| Diabetic Ketoacidosis | Can exceed 4.5 | mM | [8] | |
| Urine | Normal (Healthy) | 3.4 (mean) | µmol/mmol creatinine | [9] |
| Normal (Healthy) | 8.51 - 34.7 | µg/mL | [10] | |
| Diabetic | 4.94 - 4520 | µg/mL | [10] |
Physiological and Signaling Roles
This compound is not merely a metabolite but also a dynamic signaling molecule with diverse biological effects.
Endogenous Histone Deacetylase (HDAC) Inhibition
This compound is a known endogenous inhibitor of class I histone deacetylases (HDACs), including HDAC1 and HDAC2.[5][11] By inhibiting HDACs, it increases the acetylation of histones, leading to a more open chromatin structure and altered gene expression.[11] This mechanism is linked to the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and MT2.[11][12]
G-Protein Coupled Receptor (GPCR) Agonism
This compound acts as a ligand for specific G-protein coupled receptors, notably the hydroxycarboxylic acid receptor 2 (HCAR2, also known as GPR109A) and the free fatty acid receptor 3 (FFAR3 or GPR41).[5][6] Activation of these receptors, which are expressed on various cell types including adipocytes and immune cells, can trigger intracellular signaling cascades.[6] For example, HCAR2 activation in adipocytes leads to the inhibition of adenylyl cyclase, a reduction in cAMP levels, and subsequent suppression of lipolysis, creating a negative feedback loop on ketogenesis.[6] In immune cells, this signaling is associated with anti-inflammatory effects.[13]
Experimental Protocols for Quantification
Accurate quantification of this compound is critical for research and clinical diagnostics. Several robust methods are available, each with specific advantages.
Sample Preparation
Proper sample preparation is essential to remove interfering substances.
-
Blood/Plasma/Serum:
-
Collect blood in appropriate tubes (e.g., EDTA, heparin).[8]
-
For deproteinization (recommended for many assays), several methods can be used:
-
Acid Precipitation: Add an equal volume of ice-cold 1 M perchloric acid, vortex, centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C, and neutralize the supernatant.[14]
-
Spin Filtration: Use a 10 kDa molecular weight cut-off (MWCO) spin filter to remove proteins.[15] This is often preferred as it avoids harsh chemical treatments.
-
-
-
Urine: Samples can often be diluted with assay buffer and used directly, though clarification with Carrez reagents may be necessary for turbid samples.[14][16]
-
Tissues:
Method 1: Enzymatic Assays
These are common, colorimetric or fluorometric methods available in commercial kits (e.g., Sigma-Aldrich MAK041, Stanbio ß-Hydroxybutyrate LiquiColor®).[8][15]
-
Principle: The quantification relies on a coupled enzyme reaction.[15]
-
D-β-hydroxybutyrate dehydrogenase specifically oxidizes this compound to acetoacetate. In this reaction, NAD+ is reduced to NADH.[8][14]
-
The amount of NADH produced is stoichiometrically proportional to the amount of this compound in the sample.
-
In a second reaction, diaphorase uses the generated NADH to reduce a probe (e.g., INT - iodonitrotetrazolium (B1214958) chloride), producing a colored or fluorescent product that can be measured.[8][14]
-
-
Protocol Outline (96-well plate format):
-
Standard Curve Preparation: Prepare serial dilutions of a known this compound standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in assay buffer.[15][17]
-
Sample Addition: Add 50 µL of prepared standards and samples to separate wells of a 96-well plate.[15]
-
Reaction Mix Preparation: Prepare a master mix containing the assay buffer, enzyme mix (D-β-hydroxybutyrate dehydrogenase, diaphorase), and substrate mix (NAD+, probe) according to the kit manufacturer's instructions.
-
Initiate Reaction: Add 50 µL of the reaction mix to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 5-60 minutes) at a controlled temperature (e.g., 25°C or 37°C), protected from light.[8][18]
-
Measurement: Read the absorbance (e.g., at 450 nm or 505 nm) or fluorescence using a microplate reader.[8][15]
-
Calculation: Determine the concentration of this compound in the samples by comparing their readings to the standard curve.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity and is considered a gold-standard method.[19]
-
Principle: This method involves the chemical derivatization of this compound to make it volatile, followed by separation via gas chromatography and detection by mass spectrometry.
-
Protocol Outline:
-
Internal Standard: Add a deuterated internal standard (e.g., deuterated γ-hydroxybutyrate) to all samples and standards.[19]
-
Extraction: Perform a liquid-liquid extraction to isolate the analyte from the sample matrix.[19]
-
Derivatization: Evaporate the solvent and treat the residue with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl and carboxyl groups into volatile trimethylsilyl (B98337) (TMS) ethers and esters.[19]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The components are separated on a capillary column and detected by the mass spectrometer, typically in selected ion monitoring (SIM) mode for maximum sensitivity.
-
Quantification: The concentration is determined by the ratio of the analyte peak area to the internal standard peak area, referenced against a calibration curve.
-
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers an alternative powerful method for quantification without the need for derivatization.[20][21]
-
Principle: this compound and its metabolites are separated using liquid chromatography and then detected by a mass spectrometer. Different chromatography columns can be used depending on the analytes of interest.
-
Protocol Outline:
-
Sample Preparation: Perform protein precipitation on plasma samples, typically by adding a cold organic solvent (e.g., acetonitrile), vortexing, and centrifuging.
-
Chromatography:
-
Mass Spectrometry: The column eluent is introduced into a mass spectrometer (typically a triple quadrupole) operating in negative ion mode with multiple reaction monitoring (MRM) for specific and sensitive detection.
-
Quantification: As with GC-MS, quantification is achieved by comparing the analyte/internal standard peak area ratio against a calibration curve.
-
Conclusion
This compound is a multifaceted molecule that transcends its classical role as a simple energy substrate. Its functions as an epigenetic modulator and a signaling ligand place it at the nexus of metabolism, gene regulation, and cellular homeostasis. Understanding its complex biology is crucial for developing novel therapeutic strategies for a range of metabolic, neurodegenerative, and inflammatory diseases. The robust analytical methods detailed herein provide the necessary tools for researchers and clinicians to accurately probe its concentrations and functions in both health and disease.
References
- 1. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyric acid (HMDB0000011) [hmdb.ca]
- 2. Role of β-hydroxybutyrate, its polymer poly-β-hydroxybutyrate and inorganic polyphosphate in mammalian health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. 3-Hydroxybutyric acid | Endogenous metabolites | TargetMol [targetmol.com]
- 5. (R)-3-Hydroxybutyric acid |HDAC inhibitor | Hello Bio [hellobio.com]
- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contribution of 3-hydroxyisobutyrate to the measurement of 3-hydroxybutyrate in human plasma: comparison of enzymatic and gas-liquid chromatography-mass spectrometry assays in normal and in diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ekfusa.com [ekfusa.com]
- 9. hmdb.ca [hmdb.ca]
- 10. Urinary endogenous concentrations of GHB and its isomers in healthy humans and diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suppression of oxidative stress by β-hydroxybutyrate, an endogenous histone deacetylase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. libios.fr [libios.fr]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. food.r-biopharm.com [food.r-biopharm.com]
- 17. mdpi.com [mdpi.com]
- 18. promega.com [promega.com]
- 19. Determination of beta-hydroxybutyrate in blood and urine using gas chromatography- mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Technical Guide to Fungal and Bacterial Sources of (R)-3-Hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Hydroxybutanoic acid ((R)-3-HB) is a valuable chiral building block for the synthesis of fine chemicals, pharmaceuticals, and biodegradable polymers. Microbial fermentation has emerged as a promising and sustainable route for the production of enantiopure (R)-3-HB. This technical guide provides an in-depth overview of the current state of research on fungal and bacterial sources of this versatile molecule. While bacterial systems, particularly metabolically engineered Escherichia coli, have been extensively studied and optimized for high-yield production, fungal sources for direct (R)-3-HB synthesis remain largely unexplored. This document details the biosynthetic pathways, summarizes quantitative production data, and provides comprehensive experimental protocols for the cultivation, extraction, and analysis of (R)-3-HB from microbial sources.
Introduction
This compound is a naturally occurring molecule that serves as a monomer for the biopolymer polyhydroxybutyrate (B1163853) (PHB). Its chiral nature makes it a valuable precursor for the synthesis of a wide range of enantiomerically pure compounds, including antibiotics, vitamins, and pheromones[1][2]. Traditional chemical synthesis of (R)-3-HB is often challenging and can result in racemic mixtures, making biotechnological production an attractive alternative. This guide focuses on the microbial production of (R)-3-HB, with a primary emphasis on bacterial systems where significant advancements have been made.
Bacterial Sources of this compound
Bacteria are the most well-characterized and efficient producers of (R)-3-HB. Both native producers and, more significantly, genetically engineered microorganisms have been leveraged for its synthesis.
Biosynthetic Pathway in Bacteria
The primary pathway for (R)-3-HB production in bacteria starts from the central metabolite acetyl-CoA. A two-step enzymatic reaction, analogous to the initial steps of PHB synthesis, forms the core of this pathway. A third step, often involving an endogenous or heterologous thioesterase, is crucial for the release of the free acid. The key enzymes in this pathway are:
-
β-Ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.
-
Acetoacetyl-CoA Reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA. This enzyme is stereospecific and crucial for producing the desired (R)-enantiomer.
-
Thioesterase (e.g., TesB, YciA): Hydrolyzes (R)-3-hydroxybutyryl-CoA to release this compound and Coenzyme A.
Metabolic engineering efforts have focused on the overexpression of these key enzymes and the manipulation of competing pathways to enhance the flux towards (R)-3-HB. A significant strategy has been to improve the supply of the reducing equivalent NADPH, which is preferentially used by many acetoacetyl-CoA reductases[3][4][5].
Biosynthetic pathway of this compound in bacteria.
Key Bacterial Producers and Quantitative Data
Metabolically engineered Escherichia coli is the most prominent bacterial host for (R)-3-HB production. Other bacteria such as Halomonas sp. and Corynebacterium glutamicum have also been investigated. The following tables summarize the quantitative data from various studies.
Table 1: Production of this compound by Recombinant Escherichia coli
| Strain | Fermentation Strategy | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Engineered E. coli Q5081 | Fed-batch | 75.7 | 0.34 (glucose) | 1.26 | [6] |
| Recombinant E. coli | Nitrogen-limited fed-batch | 12.7 | Not Reported | 0.42 | [3][5] |
| Recombinant E. coli MG1655(DE3) | Shake flask | 2.92 | Not Reported | Not Reported | [7][8] |
| Recombinant E. coli DH5α | Fed-batch | 12 | Not Reported | Not Reported | [9][10] |
| Recombinant E. coli BW25113 (pSPB01) | Fed-batch | 12 | Not Reported | Not Reported | [5] |
| Recombinant E. coli | Phosphate-starved repeated batch | 21.3 | 0.16 (glucose) | Not Reported | [11] |
| Engineered E. coli | Shake flask (acetate) | 1.02 | 0.26 (acetate) | Not Reported | [12] |
Table 2: Production of this compound by Other Bacteria
| Bacterium | Fermentation Strategy | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |
| Halomonas sp. KM-1 | Successive aerobic and microaerobic conditions | 15.2 | Not Reported | Not Reported | [7][8] |
| Halomonas sp. KM-1 | Nitrate fed-batch (glucose) | 40.3 | Not Reported | 0.48 | [13] |
| Halomonas sp. OITC1261 | Aerobic cultivation | 58 | Not Reported | 0.65 | [14] |
| Halomonas sp. KM-1 | Microaerobic (saccharified Japanese cedar) | 21.1 | Not Reported | Not Reported | [15] |
| Corynebacterium glutamicum CGMCC No. 13957 | Fed-batch | 11.5 | Not Reported | Not Reported | [16] |
Fungal Sources of this compound
The direct production of this compound by fungal species is not as well-documented as in bacteria. The primary focus of fungal research in this area has been on the production and degradation of polyhydroxyalkanoates (PHAs), of which (R)-3-HB is a monomer.
Fungal Production of Polyhydroxyalkanoates (PHAs)
Several fungal species, including yeasts and filamentous fungi, have been reported to produce PHAs. However, these studies often do not specify the monomer composition or the yield of (R)-3-HB. For instance, Candida tropicalis has been shown to produce PHAs from dairy wastewater, with a PHA content of 21.4% of the cell dry mass[17]. The yeast Rhodotorula minuta has also been identified as a PHA producer[13]. While these findings suggest the presence of the necessary biosynthetic machinery, the efficient release of the (R)-3-HB monomer has not been a primary research objective.
Fungal Degradation of PHAs
Some fungi, such as Aspergillus fumigatus, are known to produce extracellular enzymes that can degrade PHB[15]. This degradative capability could potentially be harnessed for the production of (R)-3-HB from pre-formed PHB, although this approach has not been extensively explored for commercial production.
Experimental Protocols
This section provides a generalized workflow and detailed methodologies for the production, extraction, and quantification of (R)-3-HB from bacterial cultures, synthesized from various published methods.
General experimental workflow for (R)-3-HB production and analysis.
Bacterial Cultivation (Recombinant E. coli)
4.1.1. Media Composition
-
Luria-Bertani (LB) Medium (for inoculum): 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
-
Minimal Salt Medium (for fermentation): 15 g/L glucose, 5 g/L (NH₄)₂SO₄, 1.6 g/L KH₂PO₄, 6.6 g/L Na₂HPO₄·2H₂O, 0.7 g/L Na₃C₆H₅O₇·2H₂O. After autoclaving, add 1 mL/L of 1 M MgSO₄ and 1 mL/L of a trace element solution, along with appropriate antibiotics[3].
-
Trace Element Solution: 16.7 g/L FeCl₃·6H₂O, 0.18 g/L ZnSO₄·7H₂O, 0.16 g/L CuSO₄·5H₂O, 0.15 g/L MnSO₄·4H₂O, 0.18 g/L CoCl₂·6H₂O, 20.1 g/L Na-EDTA, 0.5 g/L CaCl₂·2H₂O[3].
4.1.2. Inoculum Preparation
-
Inoculate a single colony of the recombinant E. coli strain into 5-10 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Use the overnight culture to inoculate a larger volume of fermentation medium (typically a 1-5% v/v inoculation).
4.1.3. Fed-Batch Fermentation
-
Perform the fermentation in a bioreactor with control of temperature (30-37°C), pH (around 7.0, controlled with NH₄OH or H₃PO₄), and dissolved oxygen (maintained above 20-30% saturation by adjusting agitation and aeration)[1].
-
Initiate a batch phase with an initial concentration of glucose (e.g., 15-20 g/L).
-
After the initial glucose is depleted (indicated by a sharp increase in dissolved oxygen), start a fed-batch phase by feeding a concentrated glucose solution (e.g., 500 g/L) at a controlled rate to maintain a low glucose concentration in the fermenter. An exponential feeding strategy can be employed to maintain a constant specific growth rate[1][18].
-
Induce gene expression at an appropriate cell density (e.g., OD₆₀₀ of 0.6-10) with an inducer like Isopropyl β-D-1-thiogalactopyranoside (IPTG) if using an inducible promoter system[17][18].
-
Continue the fed-batch cultivation for 24-72 hours, collecting samples periodically for analysis.
Extraction and Purification of this compound
-
Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.
-
Collect the supernatant, which contains the secreted (R)-3-HB.
-
Acidify the supernatant to a pH of approximately 2.0 using a strong acid (e.g., HCl or H₂SO₄).
-
Extract the (R)-3-HB from the acidified supernatant using an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Repeat the extraction multiple times to ensure high recovery.
-
Pool the organic phases and dry over an anhydrous salt like sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude (R)-3-HB. Further purification can be achieved by methods such as distillation or chromatography if required.
Quantification of this compound
4.3.1. Gas Chromatography (GC)
-
Derivatize the (R)-3-HB to a volatile ester (e.g., methyl or ethyl ester) by reacting with the corresponding alcohol in the presence of an acid catalyst.
-
Analyze the derivatized sample by GC using a suitable column (e.g., a capillary column with a polar stationary phase) and a flame ionization detector (FID).
-
Quantify the (R)-3-HB concentration by comparing the peak area to a standard curve prepared with pure this compound[19][20].
4.3.2. High-Performance Liquid Chromatography (HPLC)
-
Filter the culture supernatant to remove any particulate matter.
-
Analyze the sample directly by HPLC using a reverse-phase column (e.g., C18) and an acidic mobile phase (e.g., a dilute solution of sulfuric acid or phosphoric acid in water).
-
Detect the (R)-3-HB using a UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.
-
Quantify by comparison to a standard curve.
4.3.3. Enzymatic Assay
-
An enzymatic assay can be used for specific quantification of the (R)-enantiomer.
-
The assay is based on the oxidation of (R)-3-HB to acetoacetate (B1235776) by the enzyme (R)-3-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD⁺ to NADH.
-
The increase in NADH is monitored spectrophotometrically at 340 nm. The amount of NADH produced is directly proportional to the amount of (R)-3-HB in the sample[21].
Conclusion and Future Outlook
Significant progress has been made in the bacterial production of this compound, with metabolically engineered E. coli achieving high titers and productivities. Future research in this area will likely focus on further optimizing metabolic pathways, utilizing alternative and cheaper carbon sources, and improving downstream processing to reduce production costs.
In contrast, the field of fungal production of (R)-3-HB is still in its infancy. While fungi possess the fundamental metabolic capabilities for its synthesis, as evidenced by their ability to produce PHAs, targeted research is needed to engineer strains for the efficient and direct secretion of the monomer. Exploring the vast diversity of fungal species for novel enzymes and metabolic pathways could unlock new opportunities for the sustainable production of this important chiral chemical. Further investigation into the regulation of PHA metabolism in fungi may also reveal strategies for diverting metabolic flux towards the monomer instead of the polymer.
References
- 1. bionet.com [bionet.com]
- 2. US20190376098A1 - Preparation of (R)-3-Hydroxybutyric Acid or Its Salts by One-Step Fermentation - Google Patents [patents.google.com]
- 3. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production and characterization of poly-(3-hydroxybutyrate) from recombinant Escherichia coli grown on cheap renewable carbon substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Efficient secreted production of (R)-3-hydroxybutyric acid from living Halomonas sp. KM-1 under successive aerobic and microaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced production of D-(-)-3-hydroxybutyric acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of (R)-3-hydroxybutyric acid from syngas-derived acetate in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Direct Production of (R)-3-Hydroxybutyric Acid of High Optical Purity by Halomonas sp. OITC1261 Under Aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improvement of (R)-3-hydroxybutyric acid secretion during Halomonas sp. KM-1 cultivation with saccharified Japanese cedar by the addition of urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
- 17. Enhanced Production of (R)-3-Hydroxybutyrate Oligomers by Coexpression of Molecular Chaperones in Recombinant Escherichia coli Harboring a Polyhydroxyalkanoate Synthase Derived from Bacillus cereus YB-4 [mdpi.com]
- 18. par.nsf.gov [par.nsf.gov]
- 19. researchgate.net [researchgate.net]
- 20. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Determination of Poly-β-hydroxybutyrate in Synechocystis sp. PCC 6803 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Microbial Fermentation of (R)-3-Hydroxybutanoic Acid using E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Hydroxybutanoic acid ((R)-3-HB) is a valuable chiral building block for the synthesis of fine chemicals, including antibiotics, vitamins, and pheromones.[1][2][3] Microbial fermentation using engineered Escherichia coli offers a promising and sustainable route for the production of enantiomerically pure (R)-3-HB from renewable feedstocks like glucose.[3][4][5] This document provides detailed application notes and experimental protocols for the production, quantification, and analysis of (R)-3-HB using recombinant E. coli.
Metabolic Pathway for this compound Production in Engineered E. coli
The production of (R)-3-HB in E. coli is achieved by introducing a synthetic metabolic pathway that converts the central metabolite acetyl-CoA into (R)-3-HB. This is typically accomplished by expressing a set of heterologous genes. The core pathway involves three key enzymatic steps:
-
Condensation of Acetyl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. This reaction is catalyzed by a β-ketothiolase, commonly encoded by the phaA gene from organisms like Ralstonia eutropha (now Cupriavidus necator) or Halomonas boliviensis.[4][6][7]
-
Reduction of Acetoacetyl-CoA: The acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA. This stereospecific reduction is catalyzed by an acetoacetyl-CoA reductase, encoded by the phaB gene, which is often NADPH-dependent.[4][8]
-
Conversion to (R)-3-HB: The final step involves the conversion of (R)-3-hydroxybutyryl-CoA to the free acid, (R)-3-HB. This can be achieved through two primary mechanisms:
-
Thioesterase Hydrolysis: A thioesterase, such as the native E. coli TesB (thioesterase II), can directly hydrolyze (R)-3-hydroxybutyryl-CoA to (R)-3-HB.[4][6][9]
-
Phosphotransbutyrylase/Butyrate (B1204436) Kinase System: Alternatively, the phosphotransbutyrylase (Ptb) and butyrate kinase (Buk) from organisms like Clostridium acetobutylicum can be used. Ptb converts (R)-3-hydroxybutyryl-CoA to (R)-3-hydroxybutyryl-phosphate, and Buk then catalyzes the formation of (R)-3-HB and ATP.[1][2][4]
-
Metabolic engineering strategies often focus on enhancing the precursor and cofactor supply, as well as minimizing competing pathways. For instance, increasing the availability of NADPH, a key cofactor for the reductase (PhaB), has been shown to improve (R)-3-HB production.[8] Additionally, modifications to central carbon metabolism, such as deleting genes involved in acetate (B1210297) formation (pta, ackA) or pyruvate (B1213749) oxidation (poxB), can redirect carbon flux towards (R)-3-HB synthesis.[7][10]
Data Presentation
The following tables summarize quantitative data from various studies on the microbial fermentation of (R)-3-HB using engineered E. coli.
Table 1: Production of (R)-3-HB in Shake Flask Cultures
| E. coli Strain | Key Genes Expressed | Carbon Source | Titer (g/L) | Yield (g/g glucose) | Reference |
| BW25113 (pSPB01) | phbA, phbB, tesB | Glucose | ~4.0 | 0.32 (aerobic) | [9] |
| BW25113 (pSPB01) | phbA, phbB, tesB | Glucose | - | 0.47 (anaerobic) | [9] |
| DH5α (p68CMPTK) | phbA, phbB, ptb, buk | Glucose (20 g/L) | 1.4 | - | [1][2] |
| DH5α (two plasmids) | phbA, phbB and ptb, buk | Glucose (20 g/L) | >2.0 | - | [1][2] |
Table 2: Production of (R)-3-HB in Fed-Batch Fermentation
| E. coli Strain | Key Genes Expressed | Fermentation Strategy | Titer (g/L) | Productivity (g/L/h) | Yield (g/g glucose) | Reference |
| Engineered Strain Q5081 | Optimized pathway, NADPH regeneration | Fed-batch | 75.7 | 1.26 | 0.34 | [5] |
| BW25113 derivative | phbA, phbB, tesB | Fed-batch (24 h) | 12.0 | - | - | [9] |
| DH5α derivative | phbA, phbB, ptb, buk | Fed-batch (48 h) | 12.0 | - | - | [1] |
| AF1000 pJBGT3RX | t3, rx from H. boliviensis | N-limited fed-batch | 12.7 | 0.42 | - | [8] |
| AF1000 pJBGT3RX | t3, rx from H. boliviensis | P-limited fed-batch | - | 1.5 | - | [6] |
Experimental Protocols
Protocol 1: General Experimental Workflow
The overall workflow for producing and analyzing (R)-3-HB from a recombinant E. coli culture involves several key stages, from strain preparation to final product analysis.
Protocol 2: Shake Flask Cultivation of Recombinant E. coli
This protocol describes a typical procedure for evaluating (R)-3-HB production in shake flasks.
Materials:
-
Recombinant E. coli strain harboring the (R)-3-HB production plasmid(s).
-
Luria-Bertani (LB) medium.
-
M9 minimal medium or similar defined medium supplemented with a carbon source (e.g., 20 g/L glucose).
-
Appropriate antibiotic(s) for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M).
-
Shaking incubator.
-
Sterile shake flasks.
Procedure:
-
Seed Culture: Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotic(s). Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Main Culture Inoculation: Inoculate 100 mL of fermentation medium (e.g., M9 medium with 20 g/L glucose and antibiotics) in a 500 mL shake flask with the overnight seed culture to an initial optical density at 600 nm (OD600) of approximately 0.1.
-
Cultivation: Incubate the flasks at 37°C with shaking at 200-250 rpm.
-
Induction: When the OD600 reaches a mid-log phase (e.g., 0.6-0.8), induce gene expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Production Phase: Continue the incubation for 24-48 hours. Collect samples periodically to measure cell growth (OD600) and the concentration of (R)-3-HB in the culture supernatant.
-
Sample Preparation: For (R)-3-HB analysis, centrifuge the culture sample (e.g., 1 mL) at high speed (e.g., 13,000 rpm for 5 minutes) to pellet the cells. Collect the supernatant and filter it through a 0.22 µm syringe filter before analysis.
Protocol 3: Fed-Batch Fermentation in a Bioreactor
This protocol outlines a general strategy for high-density cultivation and enhanced (R)-3-HB production.
Materials:
-
Bioreactor (e.g., 5 L) with controls for pH, temperature, and dissolved oxygen (DO).
-
Batch fermentation medium (defined mineral medium with an initial glucose concentration).
-
Feeding solution (concentrated glucose, and potentially a nitrogen source like yeast extract or ammonium).
-
pH control agents (e.g., NaOH, NH4OH).
-
Antifoaming agent.
Procedure:
-
Bioreactor Preparation: Sterilize the bioreactor containing the initial batch medium.
-
Inoculation: Inoculate the bioreactor with a seed culture prepared as described in Protocol 2.
-
Batch Phase: Grow the cells in batch mode at a controlled temperature (e.g., 37°C) and pH (e.g., 7.0). Maintain DO above a certain setpoint (e.g., 30%) by controlling the agitation speed and aeration rate.[2]
-
Induction: Induce the culture with IPTG during the exponential growth phase.
-
Fed-Batch Phase: Once the initial carbon source is nearly depleted (indicated by a sharp increase in DO), start the continuous or intermittent feeding of the concentrated nutrient solution. The feeding rate can be controlled to maintain a low glucose concentration in the fermenter, which can help to reduce the formation of inhibitory byproducts like acetate.[2]
-
Fermentation Run: Continue the fed-batch cultivation for 48-72 hours, collecting samples periodically for analysis of OD600, substrate consumption, and (R)-3-HB concentration.
Protocol 4: Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying (R)-3-HB in fermentation broth.
Materials:
-
HPLC system with a UV or refractive index (RI) detector.
-
Ion-exclusion or reverse-phase C18 column suitable for organic acid analysis (e.g., Aminex HPX-87H).
-
Mobile phase (e.g., dilute sulfuric acid, such as 5 mM H2SO4).
-
This compound standard for calibration.
-
Filtered fermentation supernatant samples.
Procedure:
-
Standard Curve Preparation: Prepare a series of (R)-3-HB standards of known concentrations in the mobile phase or water.
-
HPLC System Setup:
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.6 mL/min).
-
Set the column temperature (e.g., 50-60°C).
-
Set the detector wavelength (e.g., 210 nm for UV detection of the carboxylic acid group).
-
-
Sample Analysis: Inject a fixed volume (e.g., 10-20 µL) of the standards and prepared samples onto the column.
-
Data Analysis: Identify the (R)-3-HB peak in the chromatograms based on the retention time of the standard. Quantify the concentration of (R)-3-HB in the samples by comparing the peak area to the standard curve.
Note on Chiral Analysis: Standard HPLC methods for organic acids do not distinguish between the (R) and (S) enantiomers. To determine the enantiomeric purity of the produced 3-HB, a chiral column or derivatization with a chiral reagent followed by HPLC or GC analysis is required.[11][12]
Protocol 5: Quantification of this compound by Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of (R)-3-HB, often requiring derivatization to increase volatility.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for fatty acid methyl ester (FAME) analysis or similar.
-
Derivatization reagents (e.g., methanol/sulfuric acid for esterification).
-
Extraction solvent (e.g., chloroform).
-
Internal standard (e.g., a different hydroxy acid not present in the sample).
Procedure:
-
Sample Preparation and Derivatization:
-
Acidify the fermentation supernatant.
-
Extract the (R)-3-HB into an organic solvent like chloroform.
-
Evaporate the solvent and perform a derivatization reaction (e.g., methylation) to convert the non-volatile acid into a volatile ester.
-
-
GC System Setup:
-
Set up an appropriate temperature program for the oven to separate the components.
-
Set the injector and detector temperatures.
-
-
Sample Analysis: Inject a small volume of the derivatized sample into the GC.
-
Data Analysis: Identify and quantify the derivative of (R)-3-HB based on retention time and peak area relative to a standard curve prepared with derivatized (R)-3-HB standards.[13][14][15]
Conclusion
The microbial fermentation of (R)-3-HB using engineered E. coli is a highly adaptable and efficient platform. By selecting the appropriate genetic constructs, optimizing fermentation conditions through strategies like fed-batch cultivation, and employing robust analytical methods, researchers can achieve high titers and productivities. The protocols and data presented here serve as a comprehensive guide for scientists and professionals in the field to develop and refine their own (R)-3-HB production processes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic Engineering of Escherichia coli for Production of Enantiomerically Pure (R)-(−)-Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial production of R-3-hydroxybutyric acid by recombinant E. coli harboring genes of phbA, phbB, and tesB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of (R)-3-Hydroxybutanoic Acid via Enzymatic Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Hydroxybutanoic acid, a key chiral building block, is of significant interest in the pharmaceutical and chemical industries for the synthesis of vitamins, antibiotics, pheromones, and other bioactive molecules.[1] Traditional chemical synthesis methods for producing this enantiomerically pure compound often require harsh reaction conditions, expensive chiral catalysts, and can generate significant waste.[2] Enzymatic catalysis presents a powerful "green" alternative, offering high stereoselectivity, mild reaction conditions, and enhanced sustainability. This document provides detailed protocols and comparative data for the synthesis of this compound using various enzymatic strategies.
Overview of Enzymatic Synthesis Strategies
Several enzymatic routes have been successfully employed for the production of this compound. The primary strategies include:
-
Asymmetric Reduction of Prochiral Ketones: Ketoreductases (KREDs), often found in microorganisms like Baker's yeast (Saccharomyces cerevisiae), catalyze the highly stereoselective reduction of a prochiral ketone substrate, such as ethyl acetoacetate (B1235776), to the corresponding (R)-chiral alcohol.[3][4] This method is advantageous due to the direct formation of the desired enantiomer.
-
Kinetic Resolution of Racemic Mixtures: Lipases, particularly Candida antarctica lipase (B570770) B (CAL-B), are widely used to resolve racemic mixtures.[5][6] The enzyme selectively catalyzes a reaction (e.g., hydrolysis or transesterification) on one enantiomer of a racemic substrate (like racemic ethyl 3-hydroxybutyrate (B1226725) or β-butyrolactone), leaving the other enantiomer—in this case, the (R)-form—unreacted and in high enantiomeric purity.[6]
-
Microbial Fermentation: Metabolically engineered microorganisms, such as Escherichia coli or Corynebacterium glutamicum, can be designed to produce this compound directly from simple carbon sources like glucose.[2][7] This is typically achieved by introducing key enzymes of the polyhydroxyalkanoate (PHA) biosynthesis pathway, namely β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB).[5][8]
Caption: Key enzymatic pathways for the synthesis of this compound.
Data Presentation: Comparison of Enzymatic Methods
The following tables summarize quantitative data from various enzymatic synthesis approaches for this compound and its derivatives.
Table 1: Asymmetric Reduction of Acetoacetate Esters
| Enzyme/System | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Baker's Yeast | Ethyl Acetoacetate | Ethyl (R)-3-hydroxybutanoate | Moderate to High | >90% | [4] |
| Ketoreductase (KRED) | Ethyl 4-chloroacetoacetate | Ethyl (S)-4-chloro-3-hydroxybutyrate* | 96% (isolated) | >99.9% | [3] |
| Modified Nickel Catalyst | Alkyl Acetoacetate | Alkyl (R)-3-hydroxybutyrate | ~95% conversion | 93% | [9] |
Note: This is a precursor that can be converted to the target molecule.
Table 2: Lipase-Catalyzed Kinetic Resolution
| Enzyme | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CAL-B) | Racemic β-butyrolactone | Ethyl (R)-3-hydroxybutyrate | High | >99% (literature) | [6] |
| Candida antarctica Lipase B (CAL-B) | Racemic Ethyl 3-hydroxybutyrate | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% (for the ester) | >90% diastereomeric ratio |[6] |
Table 3: Whole-Cell Microbial Fermentation
| Microorganism | Key Genes Expressed | Carbon Source | Product Concentration | Productivity | Reference |
|---|---|---|---|---|---|
| Engineered E. coli | phaAB, pct | Glucose + Acetate | 5.2 g/L | 0.22 g/L/h | [7] |
| Corynebacterium glutamicum | N/A (strain CGMCC No. 13957) | Glucose, Molasses | 11.5 g/L | N/A (72h total time) |[2] |
Experimental Protocols
The following are detailed methodologies for key experiments.
Protocol 1: Asymmetric Reduction of Ethyl Acetoacetate using Baker's Yeast
This protocol is adapted from procedures utilizing whole-cell biocatalysis for stereoselective ketone reduction.[10][11]
Materials:
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose (B13894) (table sugar)
-
Ethyl acetoacetate
-
Deionized water
-
Diatomaceous earth (Celite)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Phosphate buffer (pH 7.0)
Equipment:
-
Stir plate and magnetic stir bar
-
Erlenmeyer flask (e.g., 500 mL)
-
Incubator or water bath set to 30-35°C
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Yeast Suspension: In a 500 mL Erlenmeyer flask, dissolve approximately 40 g of sucrose in 200 mL of warm (35°C) deionized water. Add one packet (approx. 7 g) of active dry baker's yeast.
-
Activation: Gently stir the suspension at room temperature for 30-60 minutes to activate the yeast. You should observe foaming or bubbling.
-
Substrate Addition: Add 2.0 g of ethyl acetoacetate to the yeast suspension.
-
Reaction: Cover the flask with foil or a cotton plug and allow the mixture to stir at room temperature. To boost the reaction, some protocols recommend adding small portions of sucrose over time.[10] The reaction is typically run for 24-72 hours.
-
Work-up:
-
Add approximately 20 g of diatomaceous earth (Celite) to the reaction mixture and stir for 10 minutes.
-
Filter the mixture through a Buchner funnel to remove the yeast cells. Wash the filter cake with a small amount of water.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
-
Purification and Analysis:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product, ethyl (R)-3-hydroxybutanoate.
-
The product can be further purified by column chromatography.
-
Determine yield and enantiomeric excess using chiral Gas Chromatography (GC) or by NMR analysis after derivatization with a chiral agent.[4]
-
Protocol 2: CAL-B Catalyzed Kinetic Resolution of Racemic β-Butyrolactone
This protocol is based on the chemo-enzymatic synthesis pathway for producing enantiopure precursors.[5][6]
Materials:
-
Racemic β-butyrolactone
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Reaction flask with magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Kinetic Resolution:
-
In a reaction flask, combine racemic β-butyrolactone (1 equivalent, e.g., 50 mmol), deionized water (0.6 equivalents, e.g., 30 mmol), and MTBE (e.g., 250 mL).
-
Add immobilized CAL-B (e.g., 0.3 g).
-
Shake or stir the mixture at 25°C for approximately 2 hours. The enzyme will selectively hydrolyze the (S)-enantiomer to (S)-3-hydroxybutanoic acid.
-
-
Work-up and Separation:
-
Filter to remove the enzyme. The enzyme can be washed and reused.
-
Transfer the filtrate to a separatory funnel and wash with water to remove the water-soluble (S)-3-hydroxybutanoic acid.
-
Dry the organic layer (containing (R)-β-butyrolactone) over anhydrous magnesium sulfate, filter, and carefully remove the solvent via rotary evaporation.
-
-
Esterification to Ethyl (R)-3-hydroxybutyrate:
-
To the resulting (R)-β-butyrolactone, add ethanol (e.g., 50 mL) and a catalytic amount of concentrated sulfuric acid (e.g., 0.2% v/v).
-
Stir the reaction at 25°C for 48 hours.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution until bubbling ceases.
-
Extract the product into an organic solvent like ether or ethyl acetate.
-
-
Purification and Analysis:
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator.
-
Analyze the final product, ethyl (R)-3-hydroxybutyrate, for yield and enantiomeric excess using chiral GC.
-
General Experimental Workflow
The synthesis, purification, and analysis of this compound typically follow a standardized workflow, which is applicable to most enzymatic catalysis protocols.
Caption: A generalized workflow for enzymatic synthesis and product analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
- 3. pure.tudelft.nl [pure.tudelft.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Seven-enzyme in vitro cascade to (3R)-3-hydroxybutyryl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R)-3-HYDROXYBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. drnerz.com [drnerz.com]
- 11. chemconnections.org [chemconnections.org]
Application Notes & Protocols: Downstream Processing and Purification of (R)-3-Hydroxybutanoic Acid from Fermentation Broth
Audience: Researchers, scientists, and drug development professionals.
Introduction (R)-3-Hydroxybutanoic acid ((R)-3-HB) is a valuable chiral building block for the synthesis of fine chemicals, including vitamins, antibiotics, and pheromones.[1][2][3] It is often produced via microbial fermentation, resulting in a complex broth containing the desired product, microbial cells, soluble proteins, salts, and other media components.[4] Effective downstream processing is critical to isolate (R)-3-HB with high purity and yield. These application notes provide a comprehensive overview and detailed protocols for the multi-step purification of (R)-3-HB from a typical fermentation broth.
Biosynthesis and Purification Overview
The biotechnological production of (R)-3-HB in engineered microorganisms, such as E. coli, often involves the conversion of acetyl-CoA through a three-step enzymatic pathway.[2] The subsequent purification process is designed to systematically remove impurities based on differences in physical and chemical properties such as size, charge, and solubility.
Caption: Engineered biosynthetic pathway for this compound production.
The downstream process typically follows a logical sequence of separation and purification steps, as illustrated in the workflow below.
Caption: General workflow for downstream processing of this compound.
Quantitative Data Summary
The efficiency of the downstream process is measured by the yield and purity achieved at each stage. The following table summarizes typical performance data gathered from various experimental and pilot-scale processes.
| Purification Stage | Method | Parameter | Value | Reference |
| Fermentation | Batch / Fed-Batch | Initial (R)-3-HB Titer | 6.5 - 15.2 g/L | [4][5][6] |
| Cell Removal | Centrifugation | Biomass Removal | > 99% | [4][7] |
| Ultrafiltration | Protein Rejection | Variable | [8][9] | |
| Primary Purification | Liquid-Liquid Extraction | Recovery Yield | ~85% | [10] |
| Ion Exchange | Purity after Elution | High | [10][11] | |
| Final Product | Crystallization | Final Purity (enantiomeric excess) | > 98% (ee > 91%) | [2][10] |
Experimental Protocols
Protocol 1: Cell Removal by Centrifugation
This protocol describes the removal of microbial cells from the fermentation broth to obtain a cell-free supernatant for further processing.
Materials:
-
Fermentation broth containing (R)-3-HB.
-
High-speed refrigerated centrifuge.
-
Centrifuge bottles.
Methodology:
-
Transfer the fermentation broth into appropriate centrifuge bottles.
-
Balance the centrifuge bottles carefully to prevent vibration.
-
Centrifuge the broth at 4,500-10,000 rpm for 10-20 minutes at 4°C.[4][12]
-
Carefully decant the supernatant, which contains the soluble (R)-3-HB, into a clean collection vessel.
-
Discard the cell pellet.
-
For higher clarity, the supernatant can be further passed through a 0.22 µm or 0.45 µm filter (microfiltration) or an ultrafiltration membrane to remove residual cells and large proteins.[4][8][9]
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol utilizes the principle of pH-dependent solubility to extract (R)-3-HB from the aqueous supernatant into an organic solvent.[13][14][15]
Caption: Principle of pH-dependent partitioning for liquid-liquid extraction.
Materials:
-
Cell-free supernatant.
-
Concentrated acid (e.g., H₂SO₄ or HCl) for pH adjustment.
-
Organic solvent (e.g., chloroform, ethyl acetate).[16]
-
Separatory funnel.[15]
-
Saturated brine solution.
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rotary evaporator.
Methodology:
-
Place the cell-free supernatant into a separatory funnel.
-
Acidify the supernatant to a pH below the pKa of (R)-3-HB (~4.7), typically to pH 2-3, by slowly adding concentrated acid. This converts the carboxylate salt to the protonated carboxylic acid form, which is more soluble in organic solvents.[13]
-
Add an equal volume of the selected organic solvent (e.g., chloroform) to the separatory funnel.[16]
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure by opening the stopcock.[14]
-
Allow the layers to separate. The organic layer contains the (R)-3-HB.
-
Drain the lower aqueous layer and collect the organic layer.
-
To maximize recovery, re-extract the aqueous layer two more times with fresh portions of the organic solvent.[14][16]
-
Combine all organic extracts.
-
Wash the combined organic phase with a small volume of saturated brine to remove residual water-soluble impurities.
-
Dry the organic phase over anhydrous MgSO₄, then filter to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to obtain the crude (R)-3-HB oil.[16]
Protocol 3: Purification by Ion Exchange Chromatography (IEX)
This protocol is used to separate (R)-3-HB from other charged and uncharged impurities based on its anionic nature at neutral pH. A strong cation exchange resin is typically used.[4][10][11]
Materials:
-
Crude (R)-3-HB solution (e.g., from extraction or directly from supernatant).
-
Chromatography column.
-
Equilibration buffer (deionized water).
-
Elution buffer (e.g., dilute acid or salt gradient).
-
Fraction collector.
Methodology:
-
Column Packing & Equilibration:
-
Prepare a slurry of the cation exchange resin in deionized water and pack it into the chromatography column.
-
Equilibrate the column by washing with 3-5 column volumes of deionized water until the pH of the effluent matches the influent.[11]
-
-
Sample Loading:
-
Ensure the pH of the crude (R)-3-HB solution is adjusted to be neutral or slightly acidic.
-
Load the solution onto the top of the column at a controlled flow rate. The (R)-3-HB, being an acid, will pass through a cation exchanger while cationic impurities bind. Alternatively, an anion exchanger can be used where the (R)-3-HB binds and is later eluted.[17][18] For this protocol, we assume removal of cationic impurities.
-
-
Washing:
-
Wash the column with 2-3 column volumes of deionized water to remove any unbound, non-ionic, or anionic impurities.
-
-
Collection:
-
Collect the flow-through and wash fractions, which contain the purified (R)-3-HB. Cationic impurities remain bound to the resin.
-
-
Analysis:
-
Analyze the collected fractions for the presence and purity of (R)-3-HB using techniques like HPLC.
-
-
Resin Regeneration (if needed):
-
Elute the bound cationic impurities with a strong acid or high salt concentration solution to regenerate the column for future use.
-
Protocol 4: Final Purification by Crystallization
Crystallization is the final step to obtain high-purity, solid (R)-3-HB from the concentrated, purified solution.
Materials:
-
Concentrated (R)-3-HB solution.
-
Anti-solvent (if required).
-
Crystallization vessel with stirring.
-
Vacuum filtration apparatus (e.g., Büchner funnel).
Methodology:
-
Concentrate the purified (R)-3-HB solution (e.g., from IEX or after evaporating the solvent from extraction) to near saturation.[10]
-
Transfer the concentrated solution to a crystallization vessel.
-
Slowly cool the solution while stirring gently. The melting point of pure (R)-3-HB is around 49-50°C.[19] Cooling below this temperature will induce crystallization.
-
If needed, an anti-solvent in which (R)-3-HB is poorly soluble can be slowly added to promote precipitation.
-
Allow the crystallization to proceed for several hours to maximize crystal growth and yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.[16] The final product should be a white, crystalline solid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotechnological production of (R)-3-hydroxybutyric acid monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
- 5. Production of (R)-3-hydroxybutyric acid by fermentation and bioconversion processes with Azohydromonas lata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient secreted production of (R)-3-hydroxybutyric acid from living Halomonas sp. KM-1 under successive aerobic and microaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JP6133599B2 - Method for separating components of fermentation broth - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation and purification of nylon 54 salts from fermentation broth by an integrated process involving microfiltration, ultrafiltration, and ion exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. WO2013192450A1 - Purification of 3-hydroxypropionic acid from crude cell broth and production of acrylamide - Google Patents [patents.google.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chromtech.com [chromtech.com]
- 18. purolite.com [purolite.com]
- 19. (R)-3-羟基丁酸 ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
Application Note: Quantification of (R)-3-Hydroxybutanoic Acid in Human Plasma using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of the chiral-specific ketone body, (R)-3-Hydroxybutanoic acid ((R)-3-HB), in human plasma. The protocol utilizes a simple protein precipitation for sample preparation, followed by chiral derivatization to resolve the enantiomers. Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for high-throughput analysis in pharmacokinetic studies and clinical research settings where the specific monitoring of the biologically active (R)-enantiomer is critical.
Introduction
This compound, also known as D-β-hydroxybutyrate (BHB), is the most abundant ketone body in circulation and serves as a vital energy substrate for tissues during periods of fasting, prolonged exercise, or adherence to a ketogenic diet. It is also investigated as a therapeutic agent and is a key metabolite of exogenous ketone esters.[1] The accurate and specific measurement of the (R)-enantiomer, the biologically active form, is crucial for understanding its pharmacokinetics and physiological effects. Differentiating it from its L-enantiomer requires a chiral-specific analytical approach.[2]
This method employs a chiral derivatization strategy, which allows for the separation of (R)- and (S)-3-HB enantiomers on a standard reversed-phase column, coupled with the high selectivity and sensitivity of tandem mass spectrometry.[2][3]
Experimental Workflow
The overall analytical process is streamlined for efficiency and high-throughput applications, beginning with sample preparation and concluding with data analysis.
Caption: High-level workflow for the quantification of (R)-3-HB in plasma.
Materials and Methods
Reagents and Materials
-
This compound reference standard
-
(R,S)-3-Hydroxybutanoic acid-d4 (Internal Standard, IS)
-
(S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) as chiral derivatizing agent[2]
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)[4]
Sample Preparation Protocol
-
Thawing: Thaw plasma samples, calibration standards (CS), and quality control (QC) samples on ice.
-
Aliquoting: Pipette 50 µL of each sample, CS, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of working IS solution (e.g., 10 µg/mL in 50:50 acetonitrile:water) to all tubes except blanks.
-
Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.[5][6]
-
Vortexing: Vortex all tubes for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer 150 µL of the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Chiral Derivatization: Reconstitute the dried extract in 100 µL of a solution containing the chiral derivatizing agent (e.g., PMP) and incubate to allow the reaction to complete (e.g., 60°C for 60 minutes).[2]
-
Final Preparation: After incubation, add 100 µL of water with 0.1% formic acid, vortex, and transfer to autosampler vials for analysis.
LC-MS/MS Instrumentation and Conditions
Analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a UHPLC system.
Caption: Detailed schematic of the LC-MS/MS analysis process.
Table 1: LC-MS/MS System Parameters
| Parameter | Setting |
| LC System | |
| Column | Reversed-Phase C18, 100 x 2.1 mm, 1.8 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.5 min, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative[5][7] |
| Monitored Transition | Multiple Reaction Monitoring (MRM) |
| (R)-3-HB Precursor Ion (m/z) | 103.0[7] |
| (R)-3-HB Product Ion (m/z) | 59.0 (Quantifier)[7] |
| IS Precursor Ion (m/z) | 107.0 |
| IS Product Ion (m/z) | 61.0 (Quantifier) |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 10-15 eV)[7] |
| Dwell Time | 100 ms |
Note: MRM transitions for the derivatized analyte will differ and must be optimized. The transitions above are for the underivatized molecule.
Results and Discussion
The method was validated according to bioanalytical method validation guidelines.[1] The chiral derivatization step successfully resolved the (R)-3-HB and (S)-3-HB peaks, allowing for specific quantification.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 0.1 µg/mL to 50 µg/mL. The correlation coefficient (R²) for the calibration curve was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.1 µg/mL with a signal-to-noise ratio >10.[7]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing six replicates of QC samples at three concentration levels (Low, Medium, High). The results, summarized in Table 2, fall within the acceptable limits of ±15% (±20% at LLOQ).[1][8]
Table 2: Summary of Method Validation Data
| Parameter | LLOQ QC (0.1 µg/mL) | Low QC (0.3 µg/mL) | Mid QC (15 µg/mL) | High QC (40 µg/mL) |
| Intra-Day (n=6) | ||||
| Mean Conc. (µg/mL) | 0.104 | 0.309 | 14.8 | 40.7 |
| Accuracy (% Bias) | +4.0% | +3.0% | -1.3% | +1.8% |
| Precision (% CV) | 7.5% | 5.1% | 3.2% | 2.8% |
| Inter-Day (n=18, 3 runs) | ||||
| Mean Conc. (µg/mL) | 0.108 | 0.315 | 15.3 | 39.5 |
| Accuracy (% Bias) | +8.0% | +5.0% | +2.0% | -1.3% |
| Precision (% CV) | 9.2% | 6.8% | 4.5% | 4.1% |
| Extraction Recovery | - | 94.2% | 96.5% | 95.1% |
| Matrix Effect (% CV) | - | < 10% | < 8% | < 7% |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple protein precipitation, combined with a chiral derivatization step, enables high-throughput analysis suitable for large-scale clinical studies, therapeutic drug monitoring, and research into ketone body metabolism. The validation data confirms that the method meets the stringent requirements for bioanalytical applications.
References
- 1. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. The storage stability of 3-hydroxybutyrate in serum, plasma, and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development and validation of a high-throughput LC-MS/MS method for the analysis of endogenous β-hydroxy-β-methylbutyrate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Gas Chromatographic Analysis of (R)-3-Hydroxybutanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-3-Hydroxybutanoic acid, a key chiral building block in the synthesis of biodegradable polymers and various pharmaceuticals, demands precise enantiomeric purity assessment.[1] Gas chromatography (GC) offers a robust and sensitive analytical platform for the stereoselective analysis of its enantiomers. This document provides detailed application notes and protocols for two primary GC-based methodologies: the direct enantioselective analysis on a chiral stationary phase and an indirect analysis via diastereomeric derivatization on a conventional achiral column.
Method 1: Direct Enantiomeric Separation on a Chiral GC Column
This method achieves the direct separation of the (R)- and (S)-3-hydroxybutanoic acid enantiomers, typically after esterification to enhance volatility, on a chiral gas chromatography column.
Experimental Protocol
1. Sample Preparation and Derivatization (Esterification)
To increase volatility for GC analysis, the carboxylic acid group of 3-hydroxybutanoic acid is converted to its methyl ester.[2]
-
Reagents:
-
(R/S)-3-Hydroxybutanoic acid sample
-
Boron trifluoride in methanol (B129727) (BF3-methanol), 14% w/v[2]
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
To 100 mg of the 3-hydroxybutanoic acid sample, add 3 mL of BF3-methanol solution.[2]
-
Heat the mixture at 60°C for 5-10 minutes in a sealed vial.[2]
-
After cooling to room temperature, add 2 mL of hexane and 1 mL of water.
-
Vortex the mixture vigorously for 1 minute and allow the layers to separate.
-
Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The resulting solution contains the 3-hydroxybutanoic acid methyl ester enantiomers, ready for GC analysis.
-
2. Gas Chromatography (GC) Conditions
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
| Parameter | Value | Source |
| GC Column | Astec® CHIRALDEX™ B-DP, 30 m x 0.25 mm I.D., 0.12 µm | |
| Oven Temperature | 80 °C (Isothermal) | |
| Injector Temperature | 250 °C | |
| Detector (FID) Temp. | 250 °C | |
| Carrier Gas | Helium | |
| Carrier Gas Pressure | 30 psi | |
| Injection Volume | 1-2 µL | [2] |
| Sample | 3-hydroxybutyric acid methyl ester enantiomers |
Expected Results
This method is expected to yield baseline separation of the (R)- and (S)-3-hydroxybutanoic acid methyl ester enantiomers. The chromatogram will show two distinct peaks corresponding to each enantiomer. While specific retention times and resolution values will vary based on the exact instrument and conditions, the use of a chiral column like the Astec® CHIRALDEX™ B-DP is designed to provide enantioselective separation.
Method 2: Indirect Enantiomeric Separation via Diastereomer Formation
This approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers. Diastereomers possess different physical properties and can be separated on a standard achiral GC column.[3]
Experimental Protocol
1. Sample Preparation and Diastereomeric Derivatization
This is a two-step derivatization process involving esterification with a chiral alcohol followed by acylation of the hydroxyl group.[3]
-
Reagents:
-
Procedure:
-
Step 1: Esterification to form Diastereomeric Esters
-
To 1 mg of the 3-hydroxybutanoic acid isomer mixture in a reaction vial, add 1 mL of (S)-(+)-3-methyl-2-butanol and 50 µL of concentrated sulfuric acid.[3]
-
Heat the mixture at 80°C for 2 hours.[3]
-
Cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.[3]
-
Extract the diastereomeric esters with dichloromethane (3 x 2 mL).[3]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[3]
-
Evaporate the solvent under a gentle stream of nitrogen.[3]
-
-
Step 2: Acylation
-
To the dried ester residue, add 200 µL of trifluoroacetic anhydride (B1165640) and 50 µL of pyridine.[3]
-
Heat the mixture at 60°C for 30 minutes.[3]
-
Cool the reaction mixture to room temperature.
-
Evaporate the excess reagents under a gentle stream of nitrogen.[3]
-
Reconstitute the sample in a suitable solvent (e.g., hexane) for GC injection.
-
-
2. Gas Chromatography (GC) Conditions
-
Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used.[3]
| Parameter | Value | Source |
| GC Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column | [3] |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min | [3] |
| Injector Temperature | 250°C | [3] |
| Injection Volume | 1 µL (split ratio 20:1) | [3] |
| Oven Program | Initial: 80°C, hold for 2 minRamp 1: 5°C/min to 200°CRamp 2: 10°C/min to 250°C, hold for 5 min | [3] |
| Detector (FID) Temp. | 280°C | [3] |
Expected Results
This method will separate the two diastereomers formed from the (R)- and (S)-3-hydroxybutanoic acid. The resulting chromatogram will show two peaks corresponding to the this compound derivative and the (S)-3-hydroxybutanoic acid derivative. The elution order will depend on the specific chiral derivatizing agent and the stationary phase used. A similar method for 2-hydroxy acids has shown high resolution values (Rs ≥ 1.4) on DB-5 and DB-17 columns.[4]
Data Presentation
Table 1: GC Parameters for Direct Chiral Separation
| Parameter | Value |
| GC Column | Astec® CHIRALDEX™ B-DP (30 m x 0.25 mm I.D., 0.12 µm) |
| Oven Temperature | 80 °C (Isothermal) |
| Injector Temperature | 250 °C |
| Detector (FID) | 250 °C |
| Carrier Gas | Helium (30 psi) |
Data sourced from Sigma-Aldrich.
Table 2: GC Parameters for Indirect Diastereomeric Separation
| Parameter | Value |
| GC Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | 80°C (2 min), then 5°C/min to 200°C, then 10°C/min to 250°C (5 min) |
| Injector Temperature | 250 °C |
| Detector (FID) | 280 °C |
| Carrier Gas | Helium (1.2 mL/min) |
Data based on a similar method for dihydroxybutanoic acid isomers.[3]
Visualizations
Caption: Workflow for direct enantiomeric separation by GC.
Caption: Workflow for indirect enantiomeric separation by GC.
Troubleshooting and Optimization
-
Poor Separation: If peak resolution is insufficient, consider optimizing the temperature program by using a slower ramp rate (e.g., 1-2°C/min) to improve chiral separation.[2] Adjusting the carrier gas flow rate can also enhance resolution.[2]
-
Peak Tailing: Broad or tailing peaks may indicate column overload.[2] Injecting a smaller sample volume or a more dilute sample is recommended.[2] For optimal chiral separation, on-column concentrations of 50 ng or less are often suggested.[2]
-
Column Degradation: Chiral GC columns can degrade over time, particularly when exposed to oxygen at high temperatures.[2] A significant loss in performance may necessitate column replacement.[2]
-
Incomplete Derivatization: Ensure derivatization reactions go to completion by optimizing reaction time and temperature. Incomplete reactions can lead to multiple peaks for a single analyte and inaccurate quantification.
References
- 1. 3-Hydroxybutanoic acid, (R)- | C4H8O3 | CID 92135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (R)-3-Hydroxybutanoic Acid in the Synthesis of Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-3-Hydroxybutanoic acid is a valuable and versatile chiral building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its inherent chirality and functionality make it an ideal starting material for the enantioselective synthesis of various bioactive compounds, including a class of potent broad-spectrum antibiotics known as carbapenems.
The primary application of this compound in antibiotic synthesis is as a precursor to the carbapenem (B1253116) antibiotic, thienamycin (B194209), and its derivatives. The key to this synthesis is the stereocontrolled construction of the bicyclic carbapenem core. This compound provides the necessary stereocenter at the C3 position of the β-lactam ring, which is crucial for the antibiotic's biological activity.
The synthetic strategy typically involves the conversion of this compound to its methyl ester, methyl (R)-3-hydroxybutanoate. This ester then undergoes a series of transformations to yield a key intermediate, (3R, 4R)-3-[(R)-1-hydroxyethyl]-4-acetoxy-2-azetidinone. This azetidinone derivative contains the correct stereochemistry at all three chiral centers and is a well-established precursor for the synthesis of thienamycin and other carbapenem antibiotics.
The use of this compound offers a significant advantage in terms of efficiency and stereocontrol, avoiding the need for chiral resolutions or complex asymmetric syntheses at later stages. The availability of this compound from the depolymerization of the natural polymer poly-[(R)-3-hydroxybutyric acid] (PHB) further enhances its appeal as a renewable and cost-effective starting material.
Logical Relationship: From Precursor to Antibiotic Core
Caption: Synthetic pathway from this compound to Carbapenems.
Data Presentation
Table 1: Synthesis of Methyl (R)-3-hydroxybutanoate from Poly-[(R)-3-hydroxybutyric acid] (PHB)
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity/Specification | Reference |
| 1 | Depolymerization and Methanolysis | PHB, Methanol (B129727), conc. H₂SO₄, 1,2-dichloroethane, reflux | 70 | bp 61–62 °C/18 mm | Organic Syntheses |
Table 2: Key Transformations in the Synthesis of the Thienamycin Intermediate
| Step | Reaction | Key Reagents | Typical Yield (%) | Diastereomeric Ratio/ee |
| 2 | Silyl Protection | TBDMSCl, Imidazole (B134444) | >95 | - |
| 3 | β-Lactam Formation | N-silylimine, Lewis Acid | 60-70 | High |
| 4 | Acetonide Cleavage & Oxidation | Acidic hydrolysis, Oxidation | 70-80 | - |
| 5 | Acetoxy Group Introduction | Peroxy acid | 75-85 | High |
Experimental Workflow
Caption: Experimental workflow for the synthesis of a key thienamycin precursor.
Experimental Protocols
Protocol 1: Synthesis of Methyl (R)-3-hydroxybutanoate
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Poly-[(R)-3-hydroxybutyric acid] (PHB)
-
Methanol, absolute
-
Concentrated Sulfuric Acid
-
1,2-Dichloroethane, absolute
-
Chloroform
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Magnesium Sulfate, anhydrous
Procedure:
-
A 2-L round-bottomed flask is charged with 50 g of poly-[(R)-3-hydroxybutyric acid] (PHB) and 500 mL of absolute 1,2-dichloroethane.
-
The flask is equipped with a reflux condenser, and the mixture is heated at reflux for 1 hour.
-
A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol is added, and the reaction mixture is heated at reflux for 3 days, during which the mixture becomes homogeneous.
-
After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes.
-
The layers are separated, and the aqueous layer is extracted three times with 200 mL portions of chloroform.
-
The combined organic layers are washed with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
The organic solution is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in a rotary evaporator.
-
The crude product is distilled under reduced pressure to give pure methyl (R)-(−)-3-hydroxybutanoate.
Expected Yield: Approximately 48 g (70%).
Characterization:
-
Boiling Point: 61–62 °C at 18 mmHg.
-
Specific Rotation: [α]D²⁵ -22.4° (neat).
Protocol 2: Synthesis of (3R, 4R)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-acetoxy-2-azetidinone (A Key Thienamycin Intermediate)
This protocol is a representative synthesis based on established chemical transformations for this class of compounds.
Materials:
-
Methyl (R)-3-hydroxybutanoate
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N-(trimethylsilyl)trimethylsilylpropynal imine
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol
-
Peracetic acid
-
Sodium acetate
-
Ethyl acetate
-
Silica (B1680970) gel for column chromatography
Procedure:
Step 2a: Protection of the Hydroxyl Group
-
To a solution of methyl (R)-3-hydroxybutanoate (1 equivalent) in dry dichloromethane, add imidazole (1.5 equivalents) and tert-butyldimethylsilyl chloride (1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl (R)-3-(tert-butyldimethylsilyloxy)butanoate.
Step 2b: β-Lactam Formation
-
To a solution of the N-(trimethylsilyl)trimethylsilylpropynal imine (1.1 equivalents) in dry dichloromethane at -78 °C, add titanium tetrachloride (1.1 equivalents) dropwise.
-
After stirring for 30 minutes, add a solution of the silyl-protected methyl ester from the previous step (1 equivalent) in dichloromethane.
-
Stir the reaction at -78 °C for several hours until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate.
-
The crude product is then desilylated using a mild acid to yield the corresponding 2-azetidinone.
Step 2c: Oxidative Cleavage and Acetoxylation
-
The alkyne side chain of the 2-azetidinone is oxidatively cleaved using ozonolysis followed by a reductive workup to yield the corresponding aldehyde.
-
The aldehyde is then subjected to a Baeyer-Villiger oxidation using a peroxy acid (e.g., peracetic acid) in the presence of a buffer (e.g., sodium acetate) to introduce the acetoxy group at the C4 position.
-
The final product is purified by column chromatography on silica gel.
Expected Overall Yield: The multi-step synthesis typically provides the target azetidinone in a moderate overall yield.
Characterization:
-
The structure and stereochemistry of the final product and all intermediates should be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Disclaimer: These protocols are intended for informational purposes for qualified researchers and should be performed in a properly equipped laboratory under the supervision of trained personnel. Appropriate safety precautions must be taken at all times.
Application Notes and Protocols: (R)-3-Hydroxybutanoic Acid as a Chiral Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Hydroxybutanoic acid is a valuable and versatile chiral building block in organic synthesis. Its stereodefined structure, containing both a hydroxyl and a carboxylic acid functional group, makes it an ideal starting material for the enantioselective synthesis of a wide range of complex molecules. It is a key monomer of the biodegradable polymer polyhydroxybutyrate (B1163853) (PHB) and can be sourced from the depolymerization of this biopolymer.[1][2] This document provides an overview of its applications and detailed protocols for its use in key synthetic transformations.
Applications in Organic Synthesis
This compound and its derivatives are utilized in the synthesis of various biologically active and industrially important compounds.
-
Pharmaceuticals: It serves as a precursor for the synthesis of vitamins, antibiotics, and other therapeutic agents.[3][4]
-
β-Lactam Antibiotics: The chiral backbone of this compound is incorporated into the synthesis of carbapenems and other β-lactam antibiotics.
-
Macrolide Antibiotics: It is a key chiral fragment for the total synthesis of complex macrolide antibiotics like erythromycin (B1671065).[5][6][7]
-
-
Pheromones: The defined stereochemistry of this compound is crucial for the synthesis of certain insect pheromones, where biological activity is highly dependent on enantiomeric purity.[8][9]
-
Biodegradable Polymers: As the monomeric unit of PHB, it is used in the synthesis of pure biodegradable plastics and copolyesters.[1]
A high-level overview of the synthetic utility of this compound is presented in the diagram below.
Caption: Synthetic utility of this compound.
Key Synthetic Transformations and Protocols
This protocol describes the acid-catalyzed methanolysis of the biopolymer PHB to yield the corresponding methyl ester.[10][11]
Experimental Protocol:
-
A 2-liter round-bottomed flask is charged with 50 g (0.58 mol) of poly-[(R)-3-hydroxybutyric acid] (PHB) and 500 mL of absolute 1,2-dichloroethane (B1671644).
-
The flask is equipped with a reflux condenser, and the mixture is heated at reflux for 1 hour.
-
A solution of 10 mL of concentrated sulfuric acid in 200 mL of absolute methanol (B129727) is added, and the reaction mixture is heated at reflux for 3 days, during which the mixture becomes homogeneous.[10]
-
After cooling to room temperature, 100 mL of half-saturated brine is added, and the mixture is stirred for 10 minutes before separating the layers.
-
The aqueous layer is extracted three times with 200 mL portions of chloroform.
-
The combined organic layers are washed with 100 mL of brine, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.
-
The solution is dried over magnesium sulfate, and the solvent is removed in a rotary evaporator.
-
The crude product is distilled under reduced pressure to give pure (R)-(-)-methyl 3-hydroxybutanoate.[10]
Quantitative Data:
| Product | Yield | Boiling Point | Specific Rotation ([α]D) |
| (R)-(-)-Methyl 3-hydroxybutanoate | 70% | 61–62°C / 18 mm Hg | -47.6° (c 1.0, CHCl₃) |
Data sourced from Organic Syntheses Procedure.[10]
This method involves the controlled degradation of PHB to the monomeric acid.[10]
Experimental Protocol:
-
In a 1-liter, two-necked, round-bottomed flask fitted with a stirrer and condenser, place 200 mL of 1,2-dichloroethane and 50 g (0.58 mol) of PHB.
-
The mixture is stirred and heated to 150°C until a milky solution forms.
-
Add p-Toluenesulfonic acid monohydrate (2.5 g, 0.013 mol) and heat for an additional 30 minutes at 150°C.
-
Carefully add a total of 9.3 g (11.8 mL, 0.29 mol) of methanol in approximately 1-mL portions to the boiling solution.
-
The solution is heated at reflux (140°C oil bath) for another 48 hours.
-
Reduce the oil bath temperature to 130°C and carefully add 60 mL of water. Heat the two-phase mixture for another 4 hours.
-
Remove methanol, 1,2-dichloroethane, and approximately 150 mL of water by distillation.
-
The resulting aqueous solution is heated at reflux for another 4 hours, with the oil bath temperature increased to 180°C.
-
After cooling, neutralize with 0.6 g of sodium hydroxide (B78521) in 10 mL of water.
-
Remove water in a rotary evaporator, and the residue is dissolved in 250 mL of ether, dried over magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by bulb-to-bulb distillation.[10]
Quantitative Data:
| Product | Yield | Melting Point | Specific Rotation ([α]D) |
| (R)-(-)-3-Hydroxybutanoic acid | 53% | 44–46°C | -24.7° (c 5.0, H₂O) |
Data sourced from Organic Syntheses Procedure.[10]
The workflow for the preparation of this compound and its methyl ester from PHB is illustrated below.
Caption: Workflow for PHB depolymerization.
An alternative to using PHB is the asymmetric hydrogenation of alkyl acetoacetates using a chirally modified catalyst.[12]
Experimental Protocol:
-
Prepare the chiral catalyst by immersing non-activated nickel powder (0.5 g) in an aqueous solution (50 cm³) of (R,R)-tartaric acid (0.5 g) and NaBr (2.0 g) at 100°C, with the pH adjusted to 3.2.
-
After 1 hour, decant the solution and wash the catalyst sequentially with deionized water, methanol, and tetrahydrofuran (B95107) (THF).
-
Add the modified catalyst to a mixture of alkyl acetoacetate (B1235776) (e.g., 43 mmol for methyl ester), acetic acid (0.1 g), and THF (10 cm³) in an autoclave.
-
Conduct the hydrogenation for 20 hours at 100-110°C under a hydrogen pressure of 9 MPa.
-
Isolate the product, a mixture of alkyl (R)- and (S)-3-hydroxybutyrates, from the reaction mixture by distillation.
-
Determine the conversion and enantiomeric excess by gas-liquid chromatography (GLC).[12]
Quantitative Data:
| Substrate | Product | Yield | Enantiomeric Excess (e.e.) |
| Methyl acetoacetate | Methyl (R)-3-hydroxybutyrate | 93% | >90% |
Data sourced from ChemicalBook.[12]
Application in the Synthesis of β-Lactam Antibiotics
This compound provides a C4 chiral synthon that can be elaborated into key intermediates for β-lactam antibiotics. The stereocenter at C3 is crucial for the biological activity of the final antibiotic. A simplified conceptual pathway is shown below.
Caption: Synthesis of β-Lactams.
This schematic illustrates the transformation of an ester of this compound through several synthetic steps, including protection, functional group interconversions, and cyclization, to form the core structure of β-lactam antibiotics.[13][14][15]
Concluding Remarks
This compound is a readily available and highly valuable chiral building block. The protocols provided herein offer reliable methods for its preparation and derivatization. Its application in the synthesis of complex, high-value molecules like pharmaceuticals and pheromones underscores its importance in modern organic synthesis. For researchers and professionals in drug development, mastering the use of such chiral synthons is essential for the efficient and enantioselective construction of new chemical entities.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of cyclic 2',3'-carbamate derivatives of erythromycin macrolide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The macrolide antibiotic renaissance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxybutanoic acid, (R)- | C4H8O3 | CID 92135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. NIH 3D - (R)-3-Hydroxybutyric acid [3d.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ethz.ch [ethz.ch]
- 12. (R)-3-HYDROXYBUTYRIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. "Synthesis and Biosynthesis of 3-Hydroxy-β-Lactam Antibiotics" by Wei Wei [openscholarship.wustl.edu]
- 14. β-Lactam synthesis [organic-chemistry.org]
- 15. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Fed-batch Fermentation Strategies for (R)-3-Hydroxybutanoic Acid Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-Hydroxybutanoic acid ((R)-3-HB) is a valuable chiral building block for the synthesis of various fine chemicals, pharmaceuticals, and biodegradable polymers. Microbial fermentation offers a promising and sustainable route for its production. Fed-batch cultivation is a widely adopted strategy to achieve high cell densities and, consequently, high product titers and productivities of (R)-3-HB. This document provides detailed application notes and experimental protocols for various fed-batch fermentation strategies for producing (R)-3-HB, primarily using metabolically engineered Escherichia coli and the natural producer Cupriavidus necator.
Application Notes
Fed-batch fermentation is a superior cultivation technique for (R)-3-HB production as it allows for the control of substrate concentrations, thereby avoiding substrate inhibition and overflow metabolism, which can be detrimental to cell growth and product formation. The key to a successful fed-batch process is the feeding strategy, which dictates the rate of nutrient addition to the bioreactor.
Several strategies have been successfully employed for high-density cultivation and production of (R)-3-HB and its polymer, poly(3-hydroxybutyrate) (P(3HB)). These include:
-
Exponential Feeding: This proactive strategy involves feeding the limiting substrate at an exponentially increasing rate to maintain a constant specific growth rate. This allows for controlled growth and high cell densities without the accumulation of inhibitory byproducts.
-
pH-Stat and DO-Stat Feeding: These are reactive strategies where the feed is triggered by a change in a process parameter. In a pH-stat strategy, the consumption of the carbon source leads to a rise in pH, which triggers the addition of the acidic feed solution. Similarly, in a DO-stat strategy, a sharp increase in dissolved oxygen indicates substrate depletion and triggers the feed pump. These methods are effective for maintaining the substrate at a low, non-inhibitory concentration.
-
Nutrient Limitation: For the production of P(3HB), and in some cases (R)-3-HB, a two-stage fed-batch process is often employed. The first stage focuses on achieving high cell density under nutrient-sufficient conditions. The second stage, the production phase, is initiated by limiting a key nutrient other than the carbon source, typically nitrogen or phosphorus. This limitation channels the carbon flux towards product synthesis rather than biomass formation.
The choice of microbial host is also critical. While Cupriavidus necator is a natural producer of P(3HB), metabolically engineered E. coli has emerged as a powerful platform for producing both P(3HB) and, more specifically, the extracellular monomer (R)-3-HB. Genetic modifications in E. coli typically involve the introduction of the P(3HB) biosynthesis pathway from organisms like C. necator and further engineering to facilitate the secretion of the monomer.
Data Presentation
The following table summarizes quantitative data from various fed-batch fermentation strategies for (R)-3-HB and P(3HB) production. This allows for a clear comparison of the different approaches.
| Microorganism | Strain | Fed-batch Strategy | Carbon Source | Limiting Nutrient | Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Escherichia coli | Recombinant | pH-stat | Glucose | - | 12 | 0.25 | - | [1] |
| Escherichia coli | Recombinant | Exponential & Linear Feed | Glucose | Phosphate | - | 1.5 | - | [2][3] |
| Escherichia coli | Recombinant | pH-stat | Glucose | - | 149 (P3HB) | 3.4 (P3HB) | - | [3][4] |
| Escherichia coli | Recombinant | DO-control | Glucose | - | 157 (P3HB) | 3.2 (P3HB) | - | [4] |
| Cupriavidus necator | - | pH-stat & DO-control | Glucose | Phosphate | 232 (P3HB) | 3.14 (P3HB) | 0.38 | [5] |
| Halomonas boliviensis | - | Intermittent Feeding | Glucose | Nitrogen | 35.6 (P3HB) | 1.1 (P3HB) | - | [6] |
| Corynebacterium glutamicum | Recombinant | Fed-batch | Glucose & Molasses | - | 11.5 | - | - | [7] |
Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of Recombinant E. coli for (R)-3-HB Production
This protocol is based on strategies for high-density cultivation of recombinant E. coli with modifications for extracellular (R)-3-HB production.
1. Strain and Plasmid:
-
E. coli strain engineered for (R)-3-HB production (e.g., expressing genes such as phaA, phaB, and a thioesterase).
2. Media Composition:
-
Batch Medium (per liter):
-
Glucose: 20 g
-
(NH₄)₂SO₄: 5 g
-
KH₂PO₄: 13.3 g
-
MgSO₄·7H₂O: 1.2 g
-
Citric acid: 1.7 g
-
Trace metal solution: 10 mL
-
Appropriate antibiotic
-
-
Trace Metal Solution (per liter):
-
FeCl₃·6H₂O: 16.7 g
-
ZnSO₄·7H₂O: 0.18 g
-
CuSO₄·5H₂O: 0.16 g
-
MnSO₄·4H₂O: 0.15 g
-
CoCl₂·6H₂O: 0.18 g
-
Na₂EDTA·2H₂O: 20.1 g
-
-
Feed Solution:
-
Glucose: 500 g/L
-
MgSO₄·7H₂O: 20 g/L
-
3. Inoculum Preparation:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Transfer the overnight culture to 100 mL of the batch medium in a 500 mL flask and grow at 37°C until the OD₆₀₀ reaches 2-4.
4. Fed-batch Fermentation:
-
Bioreactor Setup: A 2-L stirred-tank bioreactor with a working volume of 1 L.
-
Initial Conditions:
-
Temperature: 37°C for growth phase, can be lowered to 30°C for production phase.
-
pH: Maintained at 6.8-7.0 by automatic addition of 28% (v/v) NH₄OH or 5 M NaOH.
-
Dissolved Oxygen (DO): Maintained at >20% saturation by controlling the agitation speed (e.g., 200-1000 rpm) and airflow rate (e.g., 1-2 vvm).
-
-
Batch Phase: Inoculate the bioreactor with the seed culture. The batch phase proceeds until the initial glucose is depleted, which is typically indicated by a sharp rise in DO.
-
Fed-batch Phase (Exponential Feeding):
-
Start the exponential feed of the glucose solution to maintain a specific growth rate (e.g., µ = 0.1 h⁻¹). The feed rate F(t) can be calculated using the following equation:
where µ_set is the desired specific growth rate, Y_X/S is the biomass yield on substrate, X₀ and V₀ are the initial biomass concentration and volume at the start of the feed, and S_f is the substrate concentration in the feed solution.
-
-
Induction: When the cell density reaches a desired level (e.g., OD₆₀₀ of 50-100), induce the expression of the (R)-3-HB production pathway genes with an appropriate inducer (e.g., IPTG).
-
Sampling: Take samples periodically to monitor cell density (OD₆₀₀), glucose concentration, and (R)-3-HB concentration.
Protocol 2: Quantification of this compound using HPLC
1. Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample at >10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
Acidify the sample by adding sulfuric acid to a final concentration of 5 mM.
2. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A column suitable for organic acid analysis, such as an Aminex HPX-87H column.
-
Mobile Phase: 5 mM H₂SO₄.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 65°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
-
Quantification: Create a standard curve using known concentrations of this compound.
Mandatory Visualizations
Metabolic Pathway for this compound Production in Engineered E. coli
Caption: Metabolic pathway for (R)-3-HB production in engineered E. coli.
Experimental Workflow for Fed-batch Fermentation
Caption: Experimental workflow for fed-batch fermentation of (R)-3-HB.
References
- 1. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 2. frontiersin.org [frontiersin.org]
- 3. Production of poly(3-hydroxybutyrate) by fed-batch culture of filamentation-suppressed recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of poly(3-hydroxybutyrate) by fed-batch culture of filamentation-suppressed recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of poly(3-hydroxybutyrate) by high cell density fed-batch culture of Alcaligenes eutrophus with phospate limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
Application Notes: (R)-3-Hydroxybutanoic Acid as a Biomarker for Metabolic Disorders
Introduction
(R)-3-Hydroxybutanoic acid, also known as D-β-hydroxybutyrate (β-HB), is the most abundant ketone body in mammals.[1] Synthesized primarily in the liver from the oxidation of fatty acids, it serves as a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, particularly during periods of low glucose availability such as fasting or prolonged exercise.[2][3][4] Beyond its role as a metabolite, emerging evidence highlights its function as a signaling molecule, influencing a variety of cellular processes including inflammation, oxidative stress, and gene expression.[2][5] These multifaceted roles position this compound as a significant biomarker for a range of metabolic disorders.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a biomarker.
This compound in Metabolic Disorders
Elevated levels of this compound are a hallmark of ketosis, a metabolic state that can be either physiological (e.g., during a ketogenic diet) or pathological.[4] Its concentration in blood and urine is a critical indicator in the diagnosis and management of several metabolic diseases.
Diabetic Ketoacidosis (DKA)
Diabetic ketoacidosis is a life-threatening complication of diabetes characterized by hyperglycemia, metabolic acidosis, and high levels of circulating ketone bodies.[6] In DKA, insulin (B600854) deficiency leads to increased lipolysis and subsequent overproduction of acetyl-CoA, which is then converted to ketone bodies in the liver. This compound is the predominant ketone body in DKA, with the ratio of β-HB to acetoacetate (B1235776) increasing from a normal level of 1:1 to as high as 10:1.[7] Therefore, direct measurement of this compound in blood is the preferred method for diagnosing and monitoring the resolution of DKA.[8]
Cardiovascular Disease
Recent studies have suggested a complex role for this compound in cardiovascular health. In patients with heart failure, myocardial utilization of ketone bodies is increased.[9][10] Infusion of this compound has been shown to improve cardiac output and left ventricular ejection fraction in patients with chronic heart failure, suggesting a potential therapeutic role.[9][11] It is considered a "super fuel" for the failing heart, providing more energy per unit of oxygen consumed compared to fatty acids.[12] However, the signaling roles of this compound in the cardiovascular system are still under active investigation.[1]
Neurological Disorders
The brain can efficiently utilize ketone bodies for energy when glucose is scarce. This metabolic flexibility is the basis for the use of ketogenic diets in the management of epilepsy. This compound has been shown to be neuroprotective by reducing oxidative stress and inflammation.[2][13] It can also modulate neuronal excitability and synaptic plasticity.[13] Research is ongoing to explore its potential as a biomarker and therapeutic agent in other neurological conditions such as Alzheimer's disease and Parkinson's disease.
Cancer
Metabolic reprogramming is a key feature of cancer cells. Some studies suggest that certain cancers exhibit altered ketone body metabolism. For instance, elevated levels of hydroxybutyric acid metabolites have been identified as potential diagnostic and prognostic biomarkers in high-grade serous ovarian carcinoma.[14] The role of this compound in cancer is an emerging field of research with potential implications for diagnosis and therapy.
Quantitative Data
The concentration of this compound can vary significantly depending on the physiological state and the presence of metabolic disorders. The following tables summarize typical concentrations in human plasma/serum.
| Condition | This compound Concentration (mmol/L) | Reference |
| Normal (overnight fast) | < 0.5 | [8][15] |
| Hyperketonemia | > 1.0 | [8] |
| Diabetic Ketoacidosis | > 3.0 | [8] |
| Ketogenic Diet | 1.0 - 8.0 | [1] |
| Chronic Heart Failure | Can be elevated (e.g., ~2.67) | [1] |
| Infusion Study in Heart Failure Patients | Pre-infusion (mmol/L) | Post-infusion (mmol/L) | Reference |
| This compound | 0.4 ± 0.3 | 3.3 ± 0.4 | [9] |
| Study in Type 1 Diabetes Patients | Control Group (mmol/L) | Type 1 Diabetes Group (mmol/L) | Reference |
| This compound (during infusion) | 2.9 ± 0.5 | 3.3 ± 0.7 | [16] |
Experimental Protocols
Accurate quantification of this compound is crucial for its use as a biomarker. Several analytical methods are available, with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) being the most common for research purposes. Point-of-care tests are also available for clinical monitoring.
Protocol 1: Quantification of this compound in Human Plasma using LC-MS
This protocol is based on the methodology described by Panse et al. (2023).[17]
1. Materials and Reagents:
-
Human plasma (collected in EDTA or heparin tubes)
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific) equipped with a C18 column
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS Analysis:
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Operate in negative ion mode using multiple reaction monitoring (MRM). Monitor the appropriate precursor-product ion transitions for this compound and the internal standard.
4. Data Analysis:
-
Construct a calibration curve using known concentrations of this compound standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma using GC-MS
This protocol is based on the principles outlined by Cosmi et al. (1983).[18]
1. Materials and Reagents:
-
Human plasma
-
This compound standard
-
Internal standard (e.g., a structural analog)
-
Perchloric acid
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation and Derivatization:
-
Deproteinize 100 µL of plasma with 100 µL of cold perchloric acid.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and neutralize with a potassium hydroxide (B78521) solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Evaporate the supernatant to dryness.
-
Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate.
-
Heat at 60°C for 30 minutes to facilitate derivatization.
3. GC-MS Analysis:
-
Column: Capillary column suitable for separating derivatized organic acids.
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Temperature Program: An initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometry: Operate in electron ionization (EI) mode. Monitor characteristic ions for the derivatized this compound and internal standard.
4. Data Analysis:
-
Generate a calibration curve using derivatized standards.
-
Quantify the analyte in samples based on the peak area ratio to the internal standard.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ketogenesis in the liver and utilization in extrahepatic tissues.
Caption: Signaling pathway of (R)-3-HB in ameliorating insulin resistance.
Caption: General experimental workflow for LC-MS based quantification.
References
- 1. Frontiers | β-Hydroxybutyrate in Cardiovascular Diseases : A Minor Metabolite of Great Expectations [frontiersin.org]
- 2. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxybutyric acid (HMDB0000011) [hmdb.ca]
- 4. 3-Hydroxybutyric - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms | MDPI [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. Update on Measuring Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular Effects of Treatment With the Ketone Body 3-Hydroxybutyrate in Chronic Heart Failure Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-Hydroxybutyrate Regulates Energy Metabolism and Induces BDNF Expression in Cerebral Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Accumulated metabolites of hydroxybutyric acid serve as diagnostic and prognostic biomarkers of ovarian high-grade serous carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ekfusa.com [ekfusa.com]
- 16. Metabolic effects of 3-hydroxybutyrate infusion in individuals with type 1 diabetes compared with healthy control participants: a randomised crossover trial showing intact feedback suppression of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Production of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a ketone monoester that serves as a potent precursor to the ketone bodies (R)-3-hydroxybutyrate and acetoacetate (B1235776).[1] Its ability to induce a state of nutritional ketosis makes it a compound of significant interest for therapeutic applications in neurodegenerative diseases, as a performance-enhancing supplement, and in managing metabolic disorders.[2][3] The enzymatic synthesis of this compound is favored due to its high stereoselectivity, leading to a product with high enantiomeric purity under mild reaction conditions.[4]
This document provides detailed protocols and application notes for the enzymatic production of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate, focusing on methods utilizing the highly selective Candida antarctica lipase (B570770) B (CAL-B).
Synthesis Strategies
Several enzymatic strategies have been effectively employed for the synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. The most prominent methods include:
-
Transesterification of Enantioenriched Precursors: A direct and efficient method involving the reaction of (R)-ethyl-3-hydroxybutyrate with (R)-1,3-butanediol.
-
Kinetic Resolution from Racemic Mixtures: This approach leverages the enantioselectivity of CAL-B to resolve racemic mixtures of either the 3-hydroxybutyrate (B1226725) precursor or 1,3-butanediol.
-
Chemo-enzymatic Synthesis from Racemic β-butyrolactone: A multi-step process involving an initial enzymatic kinetic resolution followed by chemical and enzymatic transformations.
-
Whole-Cell Biocatalysis for Precursor Synthesis: Genetically engineered microorganisms can be used to produce the key precursor, (R)-3-hydroxybutyric acid, which can then be used in subsequent enzymatic esterification.[4]
Experimental Protocols
Protocol 1: Synthesis via Transesterification of Enantioenriched Precursors
This protocol describes the direct synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate from its enantiomerically pure precursors using immobilized Candida antarctica lipase B (CAL-B).[2][4]
Materials:
-
(R)-ethyl-3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435)
Equipment:
-
Reaction vessel (e.g., round-bottom flask)
-
Shaker or magnetic stirrer
-
Vacuum pump
-
Temperature-controlled bath
Procedure:
-
Combine (R)-ethyl-3-hydroxybutyrate (1 equivalent) and (R)-1,3-butanediol (1 equivalent) in the reaction vessel.
-
Add immobilized CAL-B (e.g., 0.2 g per 20 mmol of reactants).[2]
-
The reaction mixture is gently shaken at 30-40°C under reduced pressure (e.g., 80 mmHg) to facilitate the removal of the ethanol (B145695) byproduct.[4]
-
Monitor the reaction progress using techniques such as gas chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the immobilized enzyme.
-
The crude product can be purified by vacuum distillation to remove any unreacted starting materials.
Workflow Diagram:
Caption: Workflow for the enzymatic synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate via transesterification.
Protocol 2: Synthesis from Racemic Ethyl 3-Hydroxybutyrate
This protocol details the synthesis using racemic ethyl 3-hydroxybutyrate and enantiomerically pure (R)-1,3-butanediol. CAL-B selectively catalyzes the reaction of the (R)-enantiomer of the ester.[1]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B)
Equipment:
-
Reaction vessel
-
Shaker or magnetic stirrer
-
Vacuum pump
-
Temperature-controlled bath
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Prepare a mixture of racemic ethyl 3-hydroxybutyrate (e.g., 1 g, 7.6 mmol) and (R)-1,3-butanediol (e.g., 0.34 g, 3.9 mmol).[3][5]
-
Add immobilized CAL-B (e.g., 70 mg) to the reactant mixture.[3][5]
-
Gently shake the mixture at 30°C under reduced pressure (80 mmHg) for 6 hours.[1][3] The reduced pressure helps to drive the reaction to completion by removing the ethanol byproduct.[3]
-
After the reaction, filter the mixture to remove the enzyme.[1]
-
Purify the product by vacuum distillation. The unreacted (S)-ethyl 3-hydroxybutyrate is collected as the distillate, while the desired (R)-3-hydroxybutyl (R)-3-hydroxybutyrate remains as the residue.[1][3]
Workflow Diagram:
Caption: Workflow for the enantioselective synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Protocol 3: Chemo-enzymatic Synthesis from Racemic β-butyrolactone
This multi-step protocol starts with the kinetic resolution of racemic β-butyrolactone.[6][7]
Materials:
-
Racemic β-butyrolactone
-
Immobilized Candida antarctica lipase B (CAL-B)
-
Water
-
Methyl tert-butyl ether (MTBE)
-
Ethanol
-
Sulfuric acid (H₂SO₄)
-
(R)-1,3-butanediol
Procedure:
-
Kinetic Resolution:
-
In a suitable vessel, dissolve racemic β-butyrolactone (50 mmol) in MTBE (250 mL).[6]
-
Add water (30 mmol) and CAL-B (0.3 g).[6]
-
Stir the mixture at 25°C for 2 hours.[6] The enzyme selectively hydrolyzes the (S)-enantiomer to (S)-3-hydroxybutanoic acid, leaving the (R)-β-butyrolactone unreacted.[4]
-
Separate the aqueous phase containing (S)-3-hydroxybutanoic acid.
-
-
Esterification:
-
Final Transesterification:
Workflow Diagram:
Caption: Chemo-enzymatic synthesis pathway for (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.
Quantitative Data Summary
The following tables summarize the quantitative data from the described synthesis protocols.
Table 1: Reaction Yields and Purity
| Synthesis Method | Starting Material | Product | Yield (%) | Enantiomeric/Diastereomeric Purity | Reference |
| Transesterification | Racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | 48% | >90% dr | [1] |
| Transesterification | Racemic ethyl 3-hydroxybutyrate and (R)-1,3-butanediol | Unreacted (S)-ethyl 3-hydroxybutyrate | 40% | 91% ee | [1] |
| Chemo-enzymatic | Racemic β-butyrolactone | (R)-3-hydroxybutyl (R)-3-hydroxybutyrate | - | >99% ee | [7] |
Table 2: Precursor Production via Whole-Cell Biocatalysis
| Organism | Product | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |
| Engineered E. coli | (R)-3-hydroxybutyric acid | 12 | 0.32 (aerobic) | ~0.5 | [4] |
| Engineered E. coli | (R)-3-hydroxybutyric acid | 4 | 0.47 (anaerobic) | ~0.17 | [4] |
| Engineered E. coli | (R)-3-hydroxybutyric acid | 5.2 (with acetate) | - | 0.22 | [8] |
Metabolic Pathway of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate
(R)-3-hydroxybutyl (R)-3-hydroxybutyrate is a prodrug that is not directly involved in signaling pathways. Upon ingestion, it is rapidly hydrolyzed by esterases in the gastrointestinal tract, blood, and liver into its constituent components: (R)-3-hydroxybutyrate and (R)-1,3-butanediol.[2]
-
(R)-3-hydroxybutyrate (βHB): This is a primary ketone body that can be directly utilized by extrahepatic tissues, such as the brain and muscles, as an energy source.[2]
-
(R)-1,3-butanediol: This component is metabolized in the liver to produce more ketone bodies, namely acetoacetate and (R)-3-hydroxybutyrate.[1][2]
Metabolic Pathway Diagram:
Caption: Metabolic fate of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate following ingestion.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis of the ketone body ester (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate and its (S,S) enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Production of (R)-3-Hydroxybutanoic Acid in Recombinant E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (R)-3-Hydroxybutanoic acid (3-HB) in recombinant Escherichia coli.
Troubleshooting Guide
This guide addresses common issues encountered during the production of (R)-3-HB in recombinant E. coli.
Question: My recombinant E. coli strain is producing very low yields of (R)-3-HB. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields of (R)-3-HB can stem from several factors, ranging from suboptimal pathway efficiency to unfavorable fermentation conditions. A systematic approach to troubleshooting is recommended.
1. Inefficient Metabolic Pathway:
-
Suboptimal Enzyme Activity: The core of the (R)-3-HB production pathway relies on the sequential activity of β-ketothiolase (PhaA) and acetoacetyl-CoA reductase (PhaB). The choice of enzymes is critical. For instance, different thiolase homologs (e.g., BktB, Thl, PhaA) exhibit varying efficiencies. Profiling different enzyme homologs can identify the most effective combination for your specific E. coli strain and process.[1]
-
Inefficient CoA Removal: The final step in many engineered pathways involves the conversion of (R)-3-hydroxybutyryl-CoA to (R)-3-HB. This can be a bottleneck. Overexpression of a suitable thioesterase, such as TesB from E. coli, can significantly improve the final conversion step.[1]
-
Cofactor Imbalance (NADPH Limitation): The reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA by PhaB is an NADPH-dependent reaction.[2][3] A limited supply of NADPH can severely restrict the flux towards (R)-3-HB.
-
Troubleshooting Steps:
-
Overexpress genes that enhance the pentose (B10789219) phosphate (B84403) pathway (PPP), a major source of NADPH. A common strategy is the overexpression of zwf, encoding glucose-6-phosphate dehydrogenase.[4][5]
-
Utilize alternative NADPH regeneration systems. For example, a phosphite (B83602) dehydrogenase (PtxD) system can be introduced to generate NADPH from the oxidation of phosphite.[2][3][6]
-
Consider the nitrogen source. Using glutamate (B1630785) instead of ammonium (B1175870) can reduce NADPH consumption associated with ammonia (B1221849) assimilation.[4][5]
-
-
2. Suboptimal Fermentation Conditions:
-
Nutrient Limitation: The production of (R)-3-HB is often enhanced under nutrient-limiting conditions, such as nitrogen or phosphate limitation, while carbon is in excess. This mimics the natural conditions under which many bacteria produce polyhydroxyalkanoates (PHAs), the polymer precursor to 3-HB.[7][8][9]
-
pH Control: The pH of the culture medium can significantly impact cell growth and product formation. Maintaining the pH within an optimal range (typically around 7.0) is crucial for high-density cell growth and stable production.[12]
-
Oxygen Supply: Inadequate oxygen supply can be a limiting factor, especially in high-density cultures. Ensure sufficient aeration and agitation to maintain a dissolved oxygen (DO) level that supports robust cell growth and metabolism. However, some studies have shown that microaerobic conditions during the production phase can sometimes be beneficial.[13]
3. Competing Metabolic Pathways:
-
Acetate (B1210297) Formation: A major competing pathway in E. coli is the production of acetate from acetyl-CoA, the primary precursor for (R)-3-HB synthesis.[7] High levels of acetate can also inhibit cell growth.
-
Troubleshooting Steps:
-
Knock out genes involved in acetate production, such as pta (phosphotransacetylase) and ackA (acetate kinase).
-
Control the glucose feeding rate in fed-batch cultures to avoid overflow metabolism, which leads to acetate formation.
-
Consider using alternative carbon sources to glucose, such as acetate itself, which can be directly channeled into the 3-HB pathway with appropriate genetic modifications.[14][15][16]
-
-
A logical workflow for troubleshooting low (R)-3-HB yield is presented below:
Caption: A step-by-step workflow for troubleshooting low yields of this compound.
Question: I am observing poor cell growth in my high-density fermentation. What could be the issue?
Answer:
Poor cell growth in high-density cultures can be attributed to several factors:
-
Toxicity of (R)-3-HB or Pathway Intermediates: High concentrations of the product or pathway intermediates can be toxic to the cells.
-
Metabolic Burden: The overexpression of multiple heterologous genes places a significant metabolic load on the host cells, diverting resources from essential cellular processes, including growth.
-
Plasmid Instability: In the absence of selective pressure, plasmids can be lost during cell division, leading to a population of non-producing cells that may outcompete the producing cells.[17]
-
Accumulation of Toxic Byproducts: As mentioned previously, the accumulation of acetate can inhibit cell growth.
Question: My recombinant proteins (PhaA, PhaB) are forming inclusion bodies. How can I improve their solubility?
Answer:
Inclusion body formation is a common issue when overexpressing heterologous proteins in E. coli.[18] It occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to the aggregation of misfolded proteins.[18][19][20]
-
Troubleshooting Steps:
-
Lower the Induction Temperature: Reducing the cultivation temperature (e.g., to 18-25°C) after induction slows down the rate of protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the transcription rate of the target genes, leading to a slower rate of protein synthesis.[19]
-
Co-express Chaperones: Molecular chaperones can assist in the proper folding of newly synthesized proteins. Co-expressing chaperones like GroEL/GroES can improve the solubility of PhaA and PhaB.[21]
-
Choose a Different E. coli Host Strain: Some E. coli strains are specifically engineered to enhance protein folding and solubility.
-
Optimize Codon Usage: If the codons in your heterologous genes are rarely used by E. coli, it can lead to translational pausing and misfolding. Synthesizing the genes with codons optimized for E. coli can improve expression and solubility.
-
Frequently Asked Questions (FAQs)
Q1: Which E. coli strain is best for producing (R)-3-HB?
A1: The choice of E. coli strain can significantly impact the final yield of (R)-3-HB. While many studies use common laboratory strains like DH5α and BL21(DE3), research has shown that K-12 strains such as MG1655 can be superior for producing 3-HB isomers compared to B strains like BL21(DE3).[1] It is advisable to test several strains to identify the best performer for your specific construct and process.
Q2: How does nutrient limitation enhance (R)-3-HB production?
A2: Nutrient limitation, particularly of nitrogen or phosphate, in the presence of excess carbon, redirects the central metabolism of E. coli. Under these conditions, the flux of acetyl-CoA, which is a key intermediate, is diverted away from biomass production (which is limited by the scarce nutrient) and towards the synthesis of storage compounds or, in this case, (R)-3-HB.[7][9]
Q3: What is the role of fed-batch fermentation in improving (R)-3-HB yield?
A3: Fed-batch fermentation is a powerful technique for achieving high cell densities and, consequently, high product titers.[13][22] By continuously or intermittently feeding a concentrated nutrient solution, it is possible to control the growth rate, avoid the accumulation of inhibitory byproducts like acetate, and maintain optimal production conditions for an extended period.[10][11][12][23]
Q4: How can I accurately quantify the concentration of (R)-3-HB in my culture?
A4: Several methods can be used for the quantification of (R)-3-HB. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[24] Spectrofluorometric methods using dyes like Nile red that bind to polyhydroxyalkanoates can also be employed for a more high-throughput analysis, though they may require careful calibration for absolute quantification.[25] Additionally, enzymatic assays are available for the specific determination of D-3-hydroxybutyric acid.[26]
Data Presentation
Table 1: Comparison of (R)-3-HB Production under Different Fermentation Strategies
| E. coli Strain | Fermentation Strategy | Key Genetic Modifications | Titer (g/L) | Productivity (g/L/h) | Yield (g/g glucose) | Reference |
| Engineered Strain | Fed-batch | Biosynthetic pathway optimization, NADPH regenerators, central metabolism regulation | 75.7 | 1.26 | 0.34 | [27] |
| DH5α (pUCAB+pMCS2PTK) | Fed-batch | phbA, phbB, ptb, buk | 12 | 0.25 | - | [12][23] |
| AF1000 pJBGT3RX | Phosphate-limited fed-batch | phaA, phaB from H. boliviensis | - | 1.5 | - | [7][9][11] |
| Recombinant E. coli | Nitrogen-limited fed-batch | zwf overexpression | 12.7 | 0.42 | - | [4][5][28] |
| XL1-Blue (pSYL105) | pH-stat fed-batch | A. eutrophus PHA synthesis genes | 81 (PHB) | - | - | [29] |
| Filamentation-suppressed E. coli | pH-stat fed-batch | ftsZ overexpression | 149 (PHB) | 3.4 (PHB) | - | [13] |
Table 2: Kinetic Parameters of Acetoacetyl-CoA Reductase (PhaB) with Different Cofactors
| Cofactor | Vmax (µM mg⁻¹ min⁻¹) | KM (µM) | Reference |
| NADPH | 1.6 | 70 | [4][5] |
| NADH | 0.2 | 24 | [4][5] |
Experimental Protocols
Protocol 1: Fed-Batch Fermentation for (R)-3-HB Production
This protocol provides a general framework for a fed-batch fermentation process. Specific parameters such as feed rates and induction times should be optimized for the particular strain and plasmid system being used.
-
Inoculum Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
Use the overnight culture to inoculate a larger volume of seed culture medium (e.g., 100 mL in a 500 mL flask) and grow to an OD₆₀₀ of 2-4.
-
-
Bioreactor Setup:
-
Prepare the batch medium in the bioreactor. A defined minimal medium is often used to allow for precise control of nutrient availability.
-
Sterilize the bioreactor and medium.
-
Aseptically add sterile solutions of glucose, magnesium sulfate, trace metals, and the appropriate antibiotic.
-
-
Batch Phase:
-
Inoculate the bioreactor with the seed culture to a starting OD₆₀₀ of approximately 0.1-0.2.
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled by the automated addition of a base like NH₄OH or NaOH).
-
Maintain dissolved oxygen (DO) above 30% saturation by controlling agitation and aeration rates.
-
Allow the culture to grow until the initial carbon source is nearly depleted, which is often indicated by a sharp increase in DO.
-
-
Fed-Batch Phase:
-
Initiate the feeding of a concentrated glucose solution. The feed rate can be controlled to maintain a specific growth rate.
-
If implementing a nutrient-limited strategy, the feed will also contain the limiting nutrient (e.g., an ammonium or phosphate salt) at a concentration that restricts the growth rate.
-
Continue the fed-batch cultivation to achieve a high cell density (e.g., OD₆₀₀ > 50).
-
-
Induction and Production Phase:
-
Once the desired cell density is reached, induce the expression of the (R)-3-HB pathway genes by adding an inducer (e.g., IPTG) to the desired final concentration.
-
Optionally, reduce the temperature to 25-30°C to enhance protein solubility and product formation.
-
Continue the fermentation for 24-48 hours, maintaining the glucose feed to provide a carbon and energy source for (R)-3-HB production.
-
Monitor cell growth (OD₆₀₀), glucose concentration, and (R)-3-HB production at regular intervals.
-
-
Harvesting:
-
Cool the bioreactor and harvest the cells by centrifugation.
-
The supernatant can be collected for the analysis of extracellular (R)-3-HB.
-
Protocol 2: Quantification of (R)-3-HB by HPLC
This protocol outlines a general method for quantifying (R)-3-HB from culture supernatant.
-
Sample Preparation:
-
Collect a sample of the culture broth.
-
Centrifuge the sample to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of pure (R)-3-HB of a known concentration.
-
Perform serial dilutions of the stock solution to create a series of standards with concentrations spanning the expected range of the samples.
-
-
HPLC Analysis:
-
Use a suitable HPLC system equipped with a C18 column.
-
The mobile phase is typically an acidic aqueous solution (e.g., dilute sulfuric acid or phosphoric acid).
-
Set the column temperature and flow rate according to the column manufacturer's recommendations.
-
Inject equal volumes of the standards and samples.
-
Detect the separated compounds using a UV detector (e.g., at 210 nm) or a refractive index (RI) detector.
-
-
Data Analysis:
-
Integrate the peak corresponding to (R)-3-HB in the chromatograms of the standards and samples.
-
Generate a standard curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of (R)-3-HB in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
Caption: Metabolic pathway for the production of this compound in recombinant E. coli.
Caption: A typical experimental workflow for the production and optimization of (R)-3-HB.
References
- 1. journals.asm.org [journals.asm.org]
- 2. NADPH supply for poly(3-hydroxybutyrate) synthesis concomitant with enzymatic oxidation of phosphite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Biosynthesis of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) From Glucose by Escherichia coli Through Butyryl-CoA Formation Driven by Ccr-Emd Combination [frontiersin.org]
- 7. Frontiers | Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Production of poly(3-hydroxybutyrate) by fed-batch culture of filamentation-suppressed recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic engineering of Escherichia coli for the synthesis of polyhydroxyalkanoates using acetate as a main carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 17. Development of Genetically Stable Escherichia coli Strains for Poly(3-Hydroxypropionate) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Challenges Associated With the Formation of Recombinant Protein Inclusion Bodies in Escherichia coli and Strategies to Address Them for Industrial Applications [frontiersin.org]
- 19. Investigation of inclusion body formation in recombinant Escherichia coli with a bioimaging system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein misfolding and inclusion body formation in recombinant Escherichia coli cells overexpressing Heat-shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhanced Production of (R)-3-Hydroxybutyrate Oligomers by Coexpression of Molecular Chaperones in Recombinant Escherichia coli Harboring a Polyhydroxyalkanoate Synthase Derived from Bacillus cereus YB-4 | MDPI [mdpi.com]
- 22. par.nsf.gov [par.nsf.gov]
- 23. Enhanced production of D-(-)-3-hydroxybutyric acid by recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. HPLC determination of D-3-hydroxybutyric acid by derivatization with a benzofurazan reagent and fluorescent detection: application in the analysis of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. food.r-biopharm.com [food.r-biopharm.com]
- 27. Metabolic Engineering of Escherichia coli for Bioproduction of (R)-3-Hydroxybutyric Acid through a Three-Pronged Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Production of poly(3-hydroxybutyric acid) by recombinant Escherichia coli strains: genetic and fermentation studies. | Semantic Scholar [semanticscholar.org]
Overcoming byproduct formation in (R)-3-Hydroxybutanoic acid fermentation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to byproduct formation during (R)-3-Hydroxybutanoic acid ((R)-3-HB) fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during (R)-3-HB fermentation, focusing on the identification and mitigation of byproduct formation.
Problem: High levels of acetate (B1210297) are detected in the fermentation broth, reducing the yield of (R)-3-HB.
-
Possible Cause 1: Overflow metabolism.
-
Explanation: In many microbial hosts, such as Escherichia coli, high glucose uptake rates can lead to the production of acetate as a byproduct of overflow metabolism.[1][2] This occurs when the rate of glycolysis exceeds the capacity of the tricarboxylic acid (TCA) cycle to process the resulting pyruvate (B1213749).
-
Solution:
-
Metabolic Engineering:
-
Disrupt the pathways leading to acetate formation. This can be achieved by deleting genes encoding for phosphotransacetylase (pta) and acetate kinase (ackA).[2][3] In some cases, deleting the gene for pyruvate oxidase B (poxB) can also reduce acetate accumulation.[3]
-
Overexpress genes in the (R)-3-HB synthesis pathway to channel more carbon flux towards the desired product.[4][5] This includes genes such as phaA (β-ketothiolase), phaB ((R)-3-hydroxybutyryl-CoA dehydrogenase), and a suitable thioesterase like tesB.[2]
-
-
Fermentation Process Optimization:
-
Control the glucose feed rate to avoid excess glucose accumulation in the medium. A fed-batch strategy is often effective.[6]
-
Optimize aeration and agitation to ensure sufficient oxygen supply, which can help alleviate overflow metabolism.[7]
-
Maintain an optimal pH, as deviations can stress the cells and lead to increased byproduct formation.[7]
-
-
-
-
Possible Cause 2: Sub-optimal fermentation conditions.
-
Explanation: Factors such as temperature, pH, and nutrient availability can significantly impact microbial metabolism and contribute to the formation of byproducts.[7][8]
-
Solution:
-
Optimize Temperature: Maintain the optimal temperature for the specific production strain. For most commonly used strains like E. coli, this is typically around 30-37°C.[7]
-
Control pH: Implement a pH control strategy to maintain the pH within the optimal range for your microorganism, often around 7.0. This can be achieved through the automated addition of an acid or base.[7]
-
Nutrient Composition: Ensure the fermentation medium has a balanced carbon-to-nitrogen ratio and contains all necessary trace elements.[9]
-
-
Problem: Significant production of other byproducts like lactate (B86563) and ethanol.
-
Possible Cause: Anaerobic or microaerobic conditions leading to mixed-acid fermentation.
-
Explanation: Insufficient oxygen availability can trigger anaerobic respiration pathways, resulting in the production of lactate, ethanol, and other organic acids.[3]
-
Solution:
-
Improve Aeration: Increase the dissolved oxygen (DO) level in the fermenter by adjusting the agitation speed and airflow rate.
-
Metabolic Engineering: Delete genes responsible for the production of these byproducts, such as ldhA (lactate dehydrogenase) and adhE (alcohol dehydrogenase).[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in (R)-3-HB fermentation and why are they problematic?
A1: The most frequently observed byproduct is acetate.[1][2] Other common byproducts include lactate and ethanol, especially under oxygen-limiting conditions.[3] These byproducts are problematic for several reasons:
-
They represent a loss of carbon that could otherwise be converted into the desired (R)-3-HB, thus lowering the product yield.[1]
-
Accumulation of acidic byproducts like acetate and lactate can lower the pH of the fermentation medium, which can inhibit cell growth and enzyme activity.[1]
-
High concentrations of these byproducts can be toxic to the microbial cells.[10]
-
They complicate the downstream purification process, increasing overall production costs.[11]
Q2: How can I redirect carbon flux from byproduct pathways to the (R)-3-HB synthesis pathway?
A2: Redirecting carbon flux is a key strategy in metabolic engineering. This can be achieved through a multi-pronged approach:
-
Block Competing Pathways: Knock out genes in the central metabolism that lead to the formation of major byproducts. For example, deleting pta-ackA and poxB to reduce acetate, ldhA for lactate, and adhE for ethanol.[2][3]
-
Enhance the Desired Pathway: Overexpress the key enzymes in the (R)-3-HB synthesis pathway. This typically involves expressing a synthetic operon containing genes for a β-ketothiolase (phaA), an (R)-specific acetoacetyl-CoA reductase (phaB), and a thioesterase (tesB or other suitable hydrolase) to convert (R)-3-hydroxybutyryl-CoA to (R)-3-HB.[2][12]
-
Optimize Cofactor Availability: The synthesis of (R)-3-HB from acetyl-CoA requires NADPH. Engineering the central metabolism to increase the availability of NADPH can enhance product formation.[6]
Q3: What is the role of the thioesterase in (R)-3-HB production?
A3: The thioesterase is a crucial enzyme that catalyzes the final step in the engineered pathway for (R)-3-HB production. It hydrolyzes the thioester bond in (R)-3-hydroxybutyryl-CoA, releasing the free acid (R)-3-HB and Coenzyme A.[2] The choice of thioesterase can impact the overall efficiency of the pathway. The E. coli thioesterase II (tesB) is commonly used for this purpose.[2]
Q4: Can fermentation conditions alone be optimized to reduce byproduct formation without genetic modification?
A4: Yes, optimizing fermentation conditions can significantly reduce byproduct formation, although it may not eliminate it completely. Key parameters to control include:
-
Temperature and pH: Maintaining these at the optimal levels for your production strain is critical for efficient metabolism.[7]
-
Dissolved Oxygen (DO): Maintaining sufficient DO levels is crucial to prevent the shift to anaerobic metabolism and the production of associated byproducts.[7]
-
Feeding Strategy: A fed-batch fermentation strategy with controlled feeding of the carbon source (e.g., glucose) can prevent overflow metabolism and the resulting acetate formation.[6]
However, for robust and high-yield production, a combination of fermentation optimization and metabolic engineering is often the most effective approach.[8]
Quantitative Data Summary
Table 1: Comparison of (R)-3-HB Production and Byproduct Formation in Engineered E. coli Strains
| Strain Description | Fermentation Condition | (R)-3-HB Titer (g/L) | Acetate Titer (g/L) | Reference |
| Engineered E. coli Q5081 | Fed-batch fermentation | 75.7 | Not specified, but transcriptome analysis suggests regulation of central metabolism | [6] |
| BL21_tesB_RHBD | Aerobic fermentation | 6.89 | ~1 | [2] |
| ΔeutD_tesB_RHBD | Aerobic fermentation | 11.2 | ~1 | [2] |
| Δpta mutant | Flask cultivation | No 3-HBA synthesis | Not specified | [2] |
| ΔeutDΔpta double mutant | Flask cultivation | Decreased by 2.3-fold | 1.2-fold less than control | [2] |
| E. coli mutant with ackA-pta, poxB, ldhA, and adhE deletions | Tube cultivation (microaerobic) | 0.67 (as P3HB) | Not specified | [3] |
| Engineered E. coli BWapld (pWYC09) | Batch fermentation (microaerobic) | 5.00 (as P3HB) | Not specified | [3] |
Table 2: Effect of Fermentation Substrate on (R)-3-HB Production by Burkholderia cepacia
| Substrate | (R)-3-HB Concentration (g/L) | Reference |
| Glucose (in simulated WEH) | 5.9 | [13] |
| Xylose (in simulated WEH with extra nitrate (B79036) and chloride) | 3.8 | [13] |
| Paulownia elongata Wood Extract Hydrolysate (WEH) | 16.8 | [13] |
| Acer saccharum Wood Extract Hydrolysate (WEH) | ~0 | [13] |
Experimental Protocols
Protocol 1: Gene Deletion for Byproduct Reduction in E. coli using CRISPR-Cas9
This protocol provides a general workflow for deleting genes involved in byproduct formation (e.g., pta, ackA, poxB, ldhA, adhE).
-
Design of guide RNA (gRNA):
-
Identify a 20-nucleotide target sequence within the gene of interest that is adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).
-
Design primers to clone this target sequence into a gRNA expression vector.
-
-
Construction of the CRISPR-Cas9 System:
-
Clone the designed gRNA into a plasmid that also expresses the Cas9 nuclease. This plasmid should also carry a temperature-sensitive replicon for easy curing.
-
Transform the resulting plasmid into the desired E. coli host strain.
-
-
Preparation of Donor DNA:
-
Synthesize or PCR-amplify a donor DNA fragment consisting of ~500 bp homology arms flanking the upstream and downstream regions of the gene to be deleted.
-
-
Electrocompetent Cell Preparation and Transformation:
-
Grow the E. coli strain carrying the CRISPR-Cas9 plasmid to mid-log phase.
-
Induce the expression of the recombination system (e.g., λ-Red).
-
Prepare electrocompetent cells by washing with ice-cold sterile water and 10% glycerol.
-
Electroporate the donor DNA into the competent cells.
-
-
Selection and Verification of Mutants:
-
Plate the transformed cells on selective agar (B569324) plates.
-
Screen colonies for the desired deletion using colony PCR with primers flanking the target gene.
-
Verify the deletion by Sanger sequencing of the PCR product.
-
-
Plasmid Curing:
-
Cure the CRISPR-Cas9 plasmid by growing the confirmed mutant strain at a non-permissive temperature (e.g., 37-42°C) without antibiotic selection.
-
Protocol 2: Fed-Batch Fermentation for High-Titer (R)-3-HB Production
This protocol outlines a general procedure for fed-batch fermentation to achieve high cell density and high product titer while minimizing byproduct formation.
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into a seed culture medium (e.g., Luria-Bertani broth with appropriate antibiotics).
-
Incubate overnight at the optimal temperature with shaking.
-
-
Batch Phase:
-
Inoculate the fermenter containing the defined fermentation medium with the seed culture.
-
Run in batch mode until the initial carbon source is nearly depleted. This is often indicated by a sharp increase in the dissolved oxygen (DO) level.
-
Maintain the temperature and pH at their setpoints (e.g., 37°C and pH 7.0).
-
-
Fed-Batch Phase:
-
Once the initial carbon source is consumed, start the feeding of a highly concentrated nutrient solution (e.g., 500 g/L glucose).
-
The feeding rate can be controlled to maintain the DO at a specific setpoint (e.g., 20-30% of air saturation) or based on a pre-determined exponential feeding profile to achieve a desired specific growth rate.
-
Induce the expression of the (R)-3-HB synthesis pathway at an appropriate cell density (e.g., an OD600 of 20-40) by adding an inducer like IPTG if an inducible promoter is used.
-
-
Sampling and Analysis:
-
Periodically take samples from the fermenter to measure cell density (OD600), substrate concentration (e.g., glucose), and product/byproduct concentrations ((R)-3-HB, acetate) using HPLC.
-
-
Harvesting:
-
Stop the fermentation when the production rate plateaus or declines.
-
Harvest the culture broth for downstream processing to recover the (R)-3-HB.
-
Visualizations
Caption: Metabolic pathway for (R)-3-HB synthesis and major byproduct formation in E. coli.
Caption: Workflow for gene deletion using the CRISPR-Cas9 system.
References
- 1. Strong Reduction of Acetate Overflow in Escherichia coli By Systems Metabolic Engineering | AIChE [proceedings.aiche.org]
- 2. Microbial catalysis for the production of hydroxy- and amino-fatty acids [researchrepository.ucd.ie]
- 3. Metabolic Engineering of Escherichia coli for Poly(3-hydroxybutyrate) Production under Microaerobic Condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic engineering of Escherichia coli for the synthesis of polyhydroxyalkanoates using acetate as a main carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 8. Biosynthesis pathways and strategies for improving 3-hydroxypropionic acid production in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strategies for reducing solvent toxicity in extractive fermentations | Semantic Scholar [semanticscholar.org]
- 11. Addressing challenges in microbial manufacturing: Systematic microbial biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of enantiopure (S)-3-hydroxybutyric acid in metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of (R)-3-hydroxybutyric acid by Burkholderia cepacia from wood extract hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the efficiency of enzymatic synthesis of (R)-3-Hydroxybutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of the enzymatic synthesis of (R)-3-Hydroxybutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis process.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Enzyme: The enzyme may have lost its activity due to improper storage, handling, or extreme pH/temperature. 2. Substrate Unavailability: The substrate may not be accessible to the enzyme, especially in heterogeneous reactions. 3. Presence of Inhibitors: The reaction mixture may contain inhibitors that interfere with enzyme activity. 4. Suboptimal Reaction Conditions: Temperature, pH, or solvent may not be optimal for the enzyme. 5. Incorrect Substrate Stereochemistry: The enzyme may be specific for a particular enantiomer of the substrate. | 1. Verify Enzyme Activity: Test the enzyme with a standard substrate to confirm its activity. Ensure proper storage conditions as per the manufacturer's instructions. 2. Improve Substrate Accessibility: For solid substrates like Polyhydroxybutyrate (PHB), ensure proper pre-treatment to increase surface area. Consider using a solvent system where the substrate has some solubility. 3. Identify and Remove Inhibitors: Analyze the reaction components for potential inhibitors. Purify substrates if necessary. 4. Optimize Reaction Conditions: Perform a design of experiments (DOE) to find the optimal temperature, pH, and solvent for the specific enzyme and substrate. 5. Use Enantiomerically Pure Substrates: Ensure the starting material has the correct stereochemistry for the enzyme being used. For example, many lipases are highly selective.[1][2] |
| Low Enantiomeric Excess (ee) | 1. Non-selective Enzyme: The enzyme may not have the required stereoselectivity. 2. Racemization: The product may be racemizing under the reaction conditions. 3. Contamination: The starting material or reaction environment may be contaminated with a non-selective enzyme or a chemical catalyst. | 1. Select a Highly Stereoselective Enzyme: Screen different enzymes for higher enantioselectivity. Candida antarctica lipase (B570770) B (CAL-B) is known for its high selectivity in many reactions.[1][2] 2. Modify Reaction Conditions: Operate at milder temperatures and pH to minimize racemization. 3. Ensure Purity: Use pure substrates and ensure a clean reaction setup. |
| Slow Reaction Rate | 1. Low Enzyme Concentration: The amount of enzyme may be insufficient. 2. Substrate/Product Inhibition: High concentrations of substrate or product may be inhibiting the enzyme. 3. Mass Transfer Limitations: In immobilized enzyme systems or heterogeneous reactions, the diffusion of substrate to the enzyme's active site may be the rate-limiting step. | 1. Increase Enzyme Loading: Incrementally increase the enzyme concentration to observe its effect on the reaction rate. 2. Fed-Batch or Continuous Process: Consider a fed-batch approach for substrate addition or in-situ product removal to keep their concentrations in the optimal range. 3. Improve Agitation and Mixing: Increase the stirring speed or use a different reactor design to enhance mass transfer. For immobilized enzymes, consider using a support with a larger pore size. |
| Difficulty in Product Purification | 1. By-product Formation: Side reactions may be leading to the formation of impurities with similar properties to the desired product. 2. Emulsion Formation: In biphasic systems, emulsions can form, making phase separation difficult. | 1. Optimize Reaction Conditions: Adjusting pH, temperature, or substrate ratios can minimize side reactions. 2. Break Emulsions: Use techniques like centrifugation, addition of salts, or changing the solvent to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What are the most common enzymes used for the synthesis of this compound?
A1: The most commonly used enzymes are lipases, particularly Candida antarctica lipase B (CAL-B), for transesterification and kinetic resolution, and PHB depolymerases for the degradation of poly-(R)-3-hydroxybutyrate (PHB).[1][3] PHB synthase from bacteria like Alcaligenes eutrophus is used for the polymerization of (R)-3-hydroxybutyryl-CoA to PHB.[4]
Q2: What are the primary methods for the enzymatic synthesis of this compound?
A2: The primary methods include:
-
Enzymatic transesterification: This method often uses a lipase like CAL-B to catalyze the reaction between an ester of 3-hydroxybutyrate (B1226725) and an alcohol.[1][2]
-
Chemo-enzymatic synthesis: This approach combines chemical and enzymatic steps. For instance, an enzymatic kinetic resolution can be used to obtain an enantiomerically pure intermediate, which is then chemically converted to the final product.[1]
-
Degradation of Poly-(R)-3-hydroxybutyrate (PHB): PHB, a biopolymer produced by microbial fermentation, can be enzymatically degraded by PHB depolymerases to yield this compound.[3]
Q3: How can I improve the yield of this compound when using PHB as a substrate?
A3: To improve the yield from PHB, consider the following:
-
Pre-treatment of PHB: Increase the surface area of the PHB film or granules. Degradation is faster in compression-molded films compared to solvent-cast samples.[3]
-
Enzyme Adsorption: The degradation process involves two steps: enzyme adsorption onto the PHB surface and the subsequent degradation reaction.[3] Optimizing conditions that favor enzyme adsorption, such as pH and ionic strength, can enhance the overall rate.
-
Enzyme Concentration: The molecular mass of the resulting polymer can be controlled by the initial PHA synthase concentration during in vitro synthesis.[4]
Q4: What are the key challenges in the industrial-scale production of this compound?
A4: The main challenges for industrial-scale production include:
-
High Production Cost: The cost of substrates, enzymes, and downstream processing contributes significantly to the overall cost.[5][6][7] The carbon source can account for 40-50% of the total production cost of PHAs.[6]
-
Downstream Processing: Separation and purification of the product can be complex and energy-intensive.[5][8]
-
Low Conversion Efficiency: The efficiency of converting carbon substrates to the final product can be low in microbial fermentation systems.[5]
Q5: Are there cell-free synthesis methods available for producing this compound?
A5: Yes, cell-free synthesis is a promising approach. In vitro prototyping and rapid optimization of biosynthetic enzymes (iPROBE) can be used to test and rank different pathways for 3-hydroxybutyrate production.[9] This method allows for modular control of enzyme concentrations and can reduce negative physiochemical effects seen in cell-based systems.[9]
Quantitative Data Summary
Table 1: Comparison of Different Synthesis Strategies for this compound Derivatives
| Synthesis Strategy | Enzyme(s) | Starting Material(s) | Key Reaction Conditions | Reported Yield | Reference |
| Enzymatic Transesterification | Candida antarctica lipase B (CAL-B) | Racemic ethyl 3-hydroxybutyrate, (R)-1,3-butanediol | 30°C, 80 mmHg, 6 hours | 48% for (R,R)-4 | [2] |
| Chemo-enzymatic (Kinetic Resolution) | Candida antarctica lipase B (CAL-B) | Racemic β-butyrolactone, H₂O, Ethanol (B145695) | 25°C, 2 hours (hydrolysis); 25°C, 48 hours (esterification) | >90% dr for (R,R)-4 | [2] |
| Microbial Fermentation (Engineered E. coli) | Propionyl CoA transferase (PCT), PhaA, PhaB | Glucose, Acetate | - | 5.2 g/L (R)-3HB | [10] |
Experimental Protocols
Protocol 1: Enzymatic Transesterification using CAL-B
This protocol is adapted from a method for synthesizing (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[2]
Materials:
-
Racemic ethyl 3-hydroxybutyrate
-
(R)-1,3-butanediol
-
Immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym 435)
-
Reaction vessel
-
Vacuum pump
-
Shaker/stirrer with temperature control
Procedure:
-
Combine racemic ethyl 3-hydroxybutyrate (e.g., 1 g, 7.6 mmol) and (R)-1,3-butanediol (e.g., 0.34 g, 3.9 mmol) in the reaction vessel.
-
Add CAL-B (e.g., 70 mg) to the mixture.
-
Gently shake or stir the mixture under reduced pressure (e.g., 80 mmHg) at a controlled temperature (e.g., 30°C) for 6 hours. The reduced pressure helps in the removal of the ethanol by-product, driving the reaction forward.[1]
-
After the reaction is complete, filter the mixture to remove the immobilized enzyme.
-
The product can be purified from the unreacted starting materials by evaporation under reduced pressure.
Protocol 2: Enzymatic Degradation of PHB Film
This protocol is based on the degradation of PHB films by a depolymerase.[3]
Materials:
-
Poly-[(R)-3-hydroxybutyrate] (PHB) film (prepared by compression molding or solvent casting)
-
Purified PHB depolymerase from Bacillus megaterium
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.0)
-
Incubator with shaking capability
-
UV-VIS spectrophotometer or HPLC for product quantification
Procedure:
-
Prepare PHB films of a known surface area.
-
Place the PHB film in a reaction vessel containing the buffer solution.
-
Add a known concentration of the PHB depolymerase to initiate the reaction.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle shaking.
-
At regular time intervals, withdraw aliquots from the supernatant.
-
Quantify the concentration of the released this compound using a suitable analytical method like HPLC or an enzymatic assay.
-
The rate of degradation can be determined by plotting the product concentration against time.
Visualizations
Enzymatic Synthesis Pathway of this compound
Caption: Biosynthetic pathways for this compound production.
General Experimental Workflow for Enzymatic Synthesis
Caption: A typical experimental workflow for enzymatic synthesis.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate | MDPI [mdpi.com]
- 3. Enzymatic degradation of poly-[(R)-3-hydroxybutyrate]: Mechanism, kinetics, consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-catalyzed synthesis of poly[(R)-(-)-3-hydroxybutyrate]: formation of macroscopic granules in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges for polyhydroxyalkanoates production: extremophilic bacteria, waste streams, and optimization strategies - MedCrave online [medcraveonline.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Efficient (R)-3-hydroxybutyrate production using acetyl CoA-regenerating pathway catalyzed by coenzyme A transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in HPLC analysis of 3-hydroxybutyrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of 3-hydroxybutyrate (B1226725), with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of 3-hydroxybutyrate?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can compromise the accuracy of quantitative analysis by making peak integration difficult and unreliable.[2] It can also reduce the resolution between 3-hydroxybutyrate and other components in the sample, potentially leading to inaccurate results.
Q2: What are the common causes of peak tailing when analyzing 3-hydroxybutyrate?
A2: For an acidic compound like 3-hydroxybutyrate, the most frequent causes of peak tailing in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions can occur between the ionized form of 3-hydroxybutyrate and residual silanol groups on the surface of the silica-based stationary phase.[1]
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is too close to or above the pKa of 3-hydroxybutyrate (approximately 4.41-4.7), a significant portion of the analyte will exist in its ionized (anionic) form.[3][4] This charged form can interact more strongly and in multiple ways with the stationary phase, leading to peak tailing.
-
Column Contamination and Degradation: The accumulation of matrix components from samples like plasma can create active sites on the column that interact with 3-hydroxybutyrate, causing peak distortion. Over time, the stationary phase can also degrade, exposing more silanol groups.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in poor peak shape, including tailing.[1]
-
Extra-Column Effects: Issues within the HPLC system itself, such as excessive tubing length or dead volumes in connections, can contribute to peak broadening and tailing.
Q3: How does the pKa of 3-hydroxybutyrate influence peak shape?
A3: The pKa of 3-hydroxybutyrate, which is around 4.41-4.7, is a critical parameter for controlling peak shape in reversed-phase HPLC.[3][4] To achieve a sharp, symmetrical peak, it is essential to ensure that the 3-hydroxybutyrate molecule is in a single, non-ionized state. This is accomplished by setting the mobile phase pH to be at least 1.5 to 2 pH units below the pKa. At a lower pH (e.g., pH 2.5-3.0), the carboxylic acid group of 3-hydroxybutyrate will be fully protonated, making the molecule neutral and minimizing secondary interactions with the stationary phase.
Q4: What are the initial steps to take when I observe peak tailing for 3-hydroxybutyrate?
A4: When you first notice peak tailing, a systematic approach is recommended:
-
Confirm the Issue: Quantify the peak asymmetry using the tailing factor or asymmetry factor calculation provided by your chromatography data system. A tailing factor greater than 1.2 is generally considered significant.
-
Check the Mobile Phase pH: Verify that the pH of your aqueous mobile phase is correctly prepared and is sufficiently low (ideally between 2.5 and 3.0).
-
Inspect the Column: Review the column's history. If it has been used extensively with complex matrices, contamination may be the issue.
-
Review the Method Parameters: Ensure that the injection volume and sample concentration are within the appropriate range for the column dimensions to avoid overload.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase pH to Eliminate Peak Tailing
This guide provides a systematic approach to adjusting the mobile phase pH to improve the peak shape of 3-hydroxybutyrate.
Objective: To ensure 3-hydroxybutyrate is in its non-ionized form to minimize secondary interactions with the stationary phase.
Experimental Protocol:
-
pKa Determination: The pKa of 3-hydroxybutyric acid is approximately 4.41-4.7.[3][4] To suppress ionization, the mobile phase pH should be at least 1.5-2 pH units lower.
-
Mobile Phase Preparation:
-
Prepare a series of aqueous mobile phase buffers at different pH values, for example, pH 3.5, 3.0, and 2.5. A common buffer is phosphate (B84403) or formate. For LC-MS applications, volatile buffers like formic acid (0.1%) are preferred.[5]
-
Ensure accurate pH measurement of the aqueous portion before mixing with the organic modifier.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the first mobile phase (e.g., the highest pH of 3.5) until a stable baseline is achieved.
-
Inject a standard solution of 3-hydroxybutyrate.
-
Repeat the analysis with the other mobile phase preparations (pH 3.0 and 2.5), ensuring proper column equilibration for each.
-
-
Data Analysis:
-
For each pH condition, calculate the peak asymmetry factor (As) or tailing factor (Tf).
-
Compare the peak shapes obtained at the different pH values.
-
Expected Outcome: A significant improvement in peak symmetry (As or Tf closer to 1) is expected as the mobile phase pH is lowered.
Data Presentation:
| Mobile Phase pH | Peak Asymmetry Factor (As) | Peak Shape Observation |
| 3.5 | 1.8 | Significant Tailing |
| 3.0 | 1.3 | Minor Tailing |
| 2.5 | 1.1 | Symmetrical Peak |
Note: The data in this table is representative and illustrates the expected trend. Actual values may vary depending on the specific column and HPLC system.
Guide 2: Addressing Column-Related Issues
If adjusting the mobile phase pH does not resolve the peak tailing, the issue may be related to the column itself.
Objective: To identify and resolve peak tailing caused by column contamination, degradation, or an inappropriate stationary phase.
Experimental Protocol:
-
Column Flushing:
-
Disconnect the column from the detector and flush it with a strong solvent to remove strongly retained contaminants. For a C18 column, this can be a series of washes with water, methanol, acetonitrile (B52724), and isopropanol.
-
After flushing, re-equilibrate the column with the mobile phase and inject a 3-hydroxybutyrate standard.
-
-
Guard Column Check:
-
If a guard column is in use, replace it with a new one. A contaminated guard column is a common source of peak shape problems.
-
-
Column Replacement:
-
If flushing and replacing the guard column do not improve the peak shape, the analytical column may be degraded. Replace it with a new column of the same type.
-
-
Column Chemistry:
-
For persistent peak tailing, consider using a column with a more inert stationary phase. Modern, high-purity silica (B1680970) columns with advanced end-capping are designed to minimize silanol interactions.
-
Data Presentation:
| Action Taken | Peak Asymmetry Factor (As) | Peak Shape Observation |
| Before Flushing | 1.9 | Severe Tailing |
| After Flushing | 1.5 | Moderate Tailing (some improvement) |
| New Guard Column | 1.4 | Minor Tailing (further improvement) |
| New Analytical Column | 1.0 | Symmetrical Peak |
Note: The data in this table is representative and illustrates the expected trend. Actual values may vary depending on the specific column and HPLC system.
Guide 3: Investigating Sample and System Effects
Peak tailing can also originate from the sample itself or the HPLC system configuration.
Objective: To rule out sample overload, matrix effects, and extra-column volume as causes of peak tailing.
Experimental Protocol:
-
Sample Dilution:
-
Prepare and inject a series of dilutions of your 3-hydroxybutyrate sample (e.g., 1:2, 1:5, 1:10).
-
If the peak shape improves with dilution, the original sample was likely causing column overload.
-
-
Sample Matrix Effects:
-
For complex matrices like plasma, proper sample preparation is crucial. A common procedure is protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) followed by centrifugation and dilution of the supernatant.[5]
-
If matrix effects are suspected, compare the peak shape of a standard in a clean solvent to a standard spiked into the extracted matrix.
-
-
System Audit:
-
Inspect the HPLC system for any unnecessary lengths of tubing, especially between the column and the detector.
-
Ensure all fittings and connections are secure and properly seated to minimize dead volume.
-
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of 3-hydroxybutyrate.
Caption: Diagram illustrating the cause-and-effect relationships of peak tailing and their solutions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. 625-71-8 CAS MSDS (3-Hydroxybutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Showing Compound 3-Hydroxybutanoic acid (FDB021797) - FooDB [foodb.ca]
- 5. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Enhancing (R)-3-Hydroxybutanoic Acid Production Through Cofactor Supply Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the microbial production of (R)-3-Hydroxybutanoic acid ((R)-3-HB). The focus is on strategies to improve the supply of the essential cofactor NADPH, a common bottleneck in metabolic engineering for this valuable chiral chemical.
Frequently Asked Questions (FAQs)
Q1: Why is cofactor supply, particularly NADPH, critical for this compound production?
A1: The synthesis of (R)-3-HB in engineered microorganisms, such as Escherichia coli, relies on a synthetic pathway where the key reductive step is catalyzed by an acetoacetyl-CoA reductase (PhaB). This enzyme typically exhibits a strong preference for NADPH over NADH as its reducing equivalent.[1][2][3][4] The intracellular availability of NADPH is often limited compared to NADH, creating a bottleneck that restricts the overall production efficiency of (R)-3-HB.[1][2][3][4] Therefore, enhancing the intracellular pool of NADPH is a crucial strategy to boost the yield, titer, and productivity of (R)-3-HB.
Q2: What are the primary metabolic engineering strategies to increase NADPH availability?
A2: The main strategies focus on augmenting NADPH regeneration pathways and minimizing its consumption in other cellular processes. These include:
-
Overexpression of Pentose (B10789219) Phosphate (B84403) Pathway (PPP) enzymes: Key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase (encoded by zwf) and 6-phosphogluconate dehydrogenase (encoded by gndA), are major sources of NADPH. Their overexpression can significantly increase the NADPH pool.[5]
-
Engineering of Transhydrogenases: The membrane-bound transhydrogenase (PntAB) and the soluble transhydrogenase (UdhA or SthA) catalyze the interconversion of NADH and NADPH. Overexpression of UdhA can increase NADPH availability, while the effect of PntAB can be more complex depending on the metabolic state.[6]
-
Modulating Central Carbon Metabolism: Overexpressing enzymes like malic enzyme (maeB) or isocitrate dehydrogenase (icd) can also contribute to NADPH generation.
-
Altering Nitrogen Source: Utilizing glutamate (B1630785) instead of ammonium (B1175870) as the nitrogen source can reduce the NADPH consumed during nitrogen assimilation, thereby making more NADPH available for (R)-3-HB synthesis.[1][2][3]
Q3: Can overexpression of NADPH-generating enzymes negatively impact the host cell?
A3: Yes, overexpression of heterologous or endogenous proteins can impose a "metabolic burden" on the host cell.[7][8] This can manifest as:
-
Reduced growth rate: Cellular resources, including amino acids and energy, are diverted towards the synthesis of the overexpressed proteins, which can slow down cell growth.[7]
-
Metabolite depletion: The increased demand for building blocks for protein synthesis can lead to the depletion of certain metabolites, such as amino acids and nucleotides.[7]
-
Plasmid instability: High expression levels of certain proteins can be toxic to the host, leading to plasmid loss.
Careful optimization of expression levels, for instance by using inducible promoters and optimizing inducer concentration, is crucial to balance productivity with cell health.
Q4: How does the choice of nitrogen source affect cofactor availability?
A4: The assimilation of ammonium into glutamate, a primary nitrogen donor for many biosynthetic pathways, can be a significant drain on NADPH. E. coli possesses two primary pathways for ammonium assimilation: the glutamate dehydrogenase (GDH) pathway and the glutamine synthetase/glutamate synthase (GS-GOGAT) pathway. The GS-GOGAT pathway, which is active at low ammonium concentrations, consumes NADPH.[9] By providing glutamate directly in the medium, the cell can bypass this NADPH-consuming step, thus preserving the NADPH pool for (R)-3-HB production.[1][2][3][10]
Troubleshooting Guides
Issue 1: Low this compound Titer Despite Overexpression of Production Pathway Genes
| Possible Cause | Suggested Solution |
| Insufficient NADPH Supply | 1. Overexpress NADPH-generating enzymes: Introduce plasmids for the overexpression of genes such as zwf (glucose-6-phosphate dehydrogenase) or udhA (soluble transhydrogenase).[6] 2. Change nitrogen source: In your minimal medium, replace ammonium salts with glutamate to reduce NADPH consumption during nitrogen assimilation.[1][2][3] 3. Verify cofactor ratios: Measure the intracellular NADPH/NADP+ and NADH/NAD+ ratios to confirm if NADPH is indeed the limiting factor. |
| Metabolic Burden | 1. Optimize protein expression: Titrate the inducer concentration (e.g., IPTG) to find a balance between enzyme expression and cell growth.[11] 2. Use a weaker promoter: If using a strong promoter like T7, consider switching to a weaker, titratable promoter. 3. Supplement the medium: If metabolomic analysis indicates depletion of certain metabolites (e.g., amino acids, nucleosides), consider supplementing them in the growth medium.[7] |
| Sub-optimal Fermentation Conditions | 1. Implement a fed-batch strategy: High cell density cultivation through a fed-batch process can significantly improve volumetric productivity. This involves controlled feeding of a limiting substrate to maintain optimal growth and production rates.[12][13][14] 2. Control pH and aeration: Maintain a stable pH (around 7.0) and ensure adequate aeration to prevent the formation of inhibitory byproducts like acetate (B1210297). |
Issue 2: Accumulation of Acetate as a Major Byproduct
| Possible Cause | Suggested Solution |
| Overflow Metabolism | 1. Control glucose uptake rate: In fed-batch fermentations, maintain a controlled glucose feed rate to prevent excess glucose from being converted to acetate.[14] 2. Gene knockouts: Consider deleting genes involved in acetate formation, such as pta (phosphotransacetylase) and ackA (acetate kinase).[15] However, this can sometimes lead to the accumulation of other byproducts like pyruvate.[16] |
| Oxygen Limitation | 1. Increase aeration and agitation: Ensure sufficient oxygen supply, especially at high cell densities, to promote aerobic respiration and reduce the flux towards fermentation pathways. |
Data Presentation
Table 1: Effect of Different Cofactor Engineering Strategies on this compound Production in E. coli
| Strategy | Host Strain | Key Genetic Modification(s) | (R)-3-HB Titer (g/L) | Productivity (g/L/h) | Yield (g/g glucose) | Reference |
| Reference Strain | E. coli | pJBGT3RX (phaA, phaB from H. boliviensis) | ~0.5 (batch) | - | - | [1][2] |
| Glutamate Supplementation | E. coli | pJBGT3RX | ~0.7 (batch) | 0.12 (specific productivity, g/g/h) | - | [1][2] |
| zwf Overexpression | E. coli | pJBGT3RX + zwf overexpression | ~1.0 (batch, N-depletion) | - | 0.53 (Y3HB/CDW) | [1][2] |
| Fed-batch with zwf Overexpression | E. coli | pJBGT3RX + zwf overexpression | 12.7 | 0.42 | - | [1][2][3] |
| pntAB Deletion and udhA Overexpression | E. coli | Model system for NADPH-dependent product | - | - | 1.4 (mol/mol glucose) | [6] |
Experimental Protocols
Protocol 1: Determination of Intracellular NADP+/NADPH Ratio
This protocol is adapted from commercially available colorimetric assay kits.
Materials:
-
NADP/NADPH Assay Kit (e.g., from Cell Biolabs, Abcam, or similar)
-
Bacterial cell culture
-
Phosphate Buffered Saline (PBS), ice-cold
-
Microcentrifuge
-
Sonicator or homogenizer
-
80°C water bath
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Harvesting:
-
Take a defined volume of your bacterial culture (e.g., corresponding to a specific OD600).
-
Centrifuge at 4°C to pellet the cells.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
-
Sample Extraction (for Total NADP+ and NADPH):
-
Resuspend the cell pellet in the Extraction Buffer provided with the kit (typically 0.5 mL for 1-5 x 106 cells).[17]
-
Lyse the cells by sonication or homogenization on ice.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes at 4°C to remove cell debris.[17]
-
(Optional but recommended) Deproteinate the sample by passing the supernatant through a 10kDa spin filter.[17]
-
Keep the extracted sample on ice.
-
-
Selective Measurement of NADP+ and NADPH:
-
For NADPH measurement:
-
For NADP+ measurement:
-
-
Assay:
-
Prepare NADP+ standards according to the kit manufacturer's instructions.
-
Add your prepared samples (total, NADPH-only, and NADP+-only) and standards to a 96-well plate.
-
Add the reaction mix from the kit to each well.
-
Incubate at room temperature for the time specified in the kit protocol (typically 1-4 hours), protected from light.
-
Read the absorbance at the recommended wavelength (e.g., 450 nm).
-
-
Calculation:
-
Calculate the concentrations of total NADP+/NADPH, NADPH, and NADP+ based on the standard curve.
-
The NADP+/NADPH ratio can then be determined.
-
Protocol 2: Overexpression of a Target Gene (e.g., zwf) in E. coli using a pET Vector
Materials:
-
E. coli strain for cloning (e.g., DH5α)
-
Gene of interest (zwf) amplified by PCR with appropriate restriction sites
-
Restriction enzymes and T4 DNA ligase
-
LB medium and agar (B569324) plates with appropriate antibiotic
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Shaking incubator
-
Centrifuge
-
SDS-PAGE equipment
Procedure:
-
Cloning:
-
Digest both the PCR-amplified zwf gene and the pET vector with the chosen restriction enzymes.
-
Ligate the digested gene into the digested vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli DH5α cells.
-
Plate on LB agar with the appropriate antibiotic and select colonies.
-
Verify the correct insertion by colony PCR and plasmid sequencing.
-
-
Transformation into Expression Host:
-
Isolate the recombinant pET-zwf plasmid from a verified DH5α culture.
-
Transform the plasmid into competent E. coli BL21(DE3) expression host cells.[18]
-
Plate on LB agar with the appropriate antibiotic.
-
-
Small-Scale Expression Trial:
-
Inoculate a single colony of BL21(DE3) containing pET-zwf into 5 mL of LB medium with antibiotic.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[11]
-
Take a 1 mL "uninduced" sample.
-
Induce the remaining culture with IPTG (a final concentration of 0.1-1 mM is a good starting point).[11]
-
Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) for better protein solubility.
-
Harvest the cells by centrifugation.
-
Analyze the uninduced and induced cell pellets by SDS-PAGE to confirm the overexpression of the Zwf protein.
-
-
Large-Scale Expression for Production:
-
Inoculate a larger volume of LB or a richer medium (e.g., Terrific Broth) with an overnight culture of the expression strain.
-
Follow the same growth and induction procedure as in the small-scale trial.
-
Harvest the cells by centrifugation for use in your (R)-3-HB production experiments.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway for (R)-3-HB production with key NADPH regeneration and consumption points.
Caption: Troubleshooting workflow for improving (R)-3-HB production by enhancing cofactor supply.
References
- 1. Metabolic engineering of Escherichia coli for enhanced production of (R)- and (S)-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing the production of (R)-3-hydroxybutyrate in recombinant Escherichia coli by improved cofactor supply - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increased NADPH concentration obtained by metabolic engineering of the pentose phosphate pathway in Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering and transhydrogenase effects on NADPH availability in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding the metabolic burden of protein overproduction in Escherichia coli using multi-step directed evolution - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 9. journals.asm.org [journals.asm.org]
- 10. mdpi.com [mdpi.com]
- 11. Protein Engineering Protocols - Protein Overexpression Protocols [sites.google.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. bionet.com [bionet.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. E. coli Expression Experimental Protocol - Creative Biogene [creative-biogene.com]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 21. Expression and Purification of Recombinant Proteins Using the pET System - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nitrogen and Phosphate Limitation for Enhanced 3-Hydroxybutyrate (3HB) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 3-hydroxybutyrate (B1226725) (3HB) production through nitrogen and phosphate (B84403) limitation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using nitrogen or phosphate limitation to enhance 3HB production?
A1: The production of 3HB, a monomer for the biopolymer polyhydroxybutyrate (B1163853) (PHB), is often a microbial response to nutrient stress.[1] When an essential nutrient like nitrogen or phosphorus is limited in the presence of an excess carbon source, microbial growth is inhibited.[2][3] This metabolic shift redirects the carbon flux from biomass production towards the synthesis and intracellular accumulation of 3HB as a carbon and energy storage compound.[2][4][5]
Q2: Which is more effective for 3HB production: nitrogen or phosphate limitation?
A2: The effectiveness of nitrogen versus phosphate limitation can vary depending on the microbial strain and cultivation conditions. However, some general trends have been observed. Phosphate limitation has been shown to yield a higher volumetric productivity of 3HB in some cases.[5][6][7][8] For instance, in one study with Burkholderia sacchari, phosphorus limitation resulted in a higher P(3HB) amount (approx. 16 g/L) compared to nitrogen limitation (7.8 g/L).[9][10] Conversely, other studies have reported that nitrogen limitation can lead to a higher percentage of PHA accumulation within the cell dry weight.[11][12] For example, one study found that the maximum PHA synthesis under nitrogen limitation (50.39%) was higher than under phosphorus limitation (36.07%).[12]
Q3: What are the typical starting points for C:N and C:P ratios in the culture medium?
A3: The optimal carbon-to-nitrogen (C:N) and carbon-to-phosphorus (C:P) ratios are critical for maximizing 3HB production and are highly dependent on the specific microorganism and process. Some studies have investigated various C:N ratios, with one study on activated sludge showing maximum PHA accumulation at a C:N ratio of 125.[11] Another study on Bacillus thuringiensis found that C:N ratios of 7 and 30 were favorable for P(3HB) production.[13] It is generally recommended to start with a range of ratios and empirically determine the optimum for your specific experimental setup.
Q4: How does the choice of carbon source influence 3HB production under nutrient limitation?
A4: The carbon source significantly impacts 3HB yields and the monomer composition of the resulting polyhydroxyalkanoate (PHA). While many studies use glucose, other substrates like xylose, acetate, and even waste streams such as molasses and olive mill wastewater have been successfully employed.[9][14][15][16] The metabolic pathway for converting the specific carbon source to the key intermediate, acetyl-CoA, will affect the overall efficiency of 3HB synthesis.[5]
Q5: What is the role of pH during 3HB production under nutrient limitation?
A5: Maintaining an optimal pH is crucial for both microbial growth and enzyme activities involved in the 3HB synthesis pathway. While the optimal pH can be species-specific, a range of 7.0 to 8.5 is often considered favorable for PHA production.[12][14] Some studies have found that not controlling the pH during the reaction process can lead to maximum PHA accumulation in activated sludge.[12] It is advisable to monitor and control the pH throughout the fermentation process.
Troubleshooting Guide
Problem 1: Low 3HB yield despite apparent nutrient limitation.
| Possible Cause | Troubleshooting Step |
| Sub-optimal C:N or C:P ratio | The nutrient limitation may be too severe or not stringent enough. Systematically vary the C:N and C:P ratios to identify the optimal balance for your microbial strain. |
| Incomplete nutrient depletion | Verify that the limiting nutrient (nitrogen or phosphorus) is indeed depleted during the accumulation phase. Analytical methods should be used to measure residual nutrient concentrations in the medium.[9] |
| Co-factor limitation (e.g., NADPH) | The reduction of acetoacetyl-CoA to 3-hydroxybutyryl-CoA requires NADPH. Overexpression of genes involved in NADPH regeneration, such as glucose-6-phosphate dehydrogenase (zwf), has been shown to improve 3HB yield.[7] |
| Sub-optimal pH or temperature | Ensure that the pH and temperature are maintained at the optimal levels for your specific microorganism throughout both the growth and accumulation phases.[17][18] |
| Presence of inhibitory byproducts | The accumulation of byproducts, such as acetic acid, can compete for the acetyl-CoA precursor and may also inhibit cell growth and 3HB production.[5][6] Monitor byproduct formation and consider strategies to minimize their accumulation. |
Problem 2: Poor cell growth before the nutrient limitation phase.
| Possible Cause | Troubleshooting Step |
| Nutrient-deficient growth medium | Ensure that the initial growth medium is replete with all essential nutrients, including trace elements, to support robust biomass accumulation before inducing nutrient limitation. |
| Sub-optimal physical parameters | Optimize agitation and aeration rates to ensure adequate oxygen supply and mixing during the initial growth phase. |
| Inoculum quality | Use a healthy and actively growing seed culture for inoculation to minimize lag phase and ensure a strong start to the fermentation. |
Problem 3: Cell lysis during the 3HB accumulation phase.
| Possible Cause | Troubleshooting Step |
| Excessive nutrient stress | Prolonged and severe nutrient starvation can lead to cell death and lysis. Consider a fed-batch strategy where the limiting nutrient is fed at a low, controlled rate to maintain cell viability while still promoting 3HB accumulation.[4][6] |
| Accumulation of toxic byproducts | As mentioned previously, high concentrations of certain byproducts can be toxic to the cells. Implement strategies to control their levels. |
| Osmotic stress | Changes in medium osmolarity, particularly in fed-batch cultures, can stress the cells. Monitor and adjust the osmolarity of the feed and the bioreactor contents as needed. |
Quantitative Data Summary
Table 1: Comparison of 3HB Production under Nitrogen vs. Phosphate Limitation in Burkholderia sacchari
| Parameter | Nitrogen Limitation | Phosphate Limitation | Reference |
| P(3HB) Content (% of cell dry weight) | 55-61% | 55-61% | [9][10] |
| Final P(3HB) Concentration (g/L) | 7.8 | ~16 | [9][10] |
| Volumetric Productivity (g P(3HB)/L·h) | Not specified | 0.25 | [9][10] |
| Time to Onset of Accumulation | 24-26 h | ~40 h | [9][10] |
Table 2: Volumetric Productivity of 3HB in E. coli under Different Cultivation Strategies
| Cultivation Strategy | Nutrient Limitation | Volumetric Productivity (mg/L·h) | Reference |
| Fed-batch (exponential feed) | Phosphate | 1500 | [4][6] |
| Fed-batch | Ammonium | Increased from batch | [4][6] |
Experimental Protocols
General Protocol for Fed-Batch Cultivation with Nutrient Limitation for 3HB Production
This protocol provides a general framework. Specific parameters such as medium composition, feed rates, and pH/temperature setpoints must be optimized for the particular microbial strain and bioreactor system being used.
-
Growth Phase (Batch Culture):
-
Prepare a defined mineral salt medium containing a carbon source (e.g., glucose) and all essential nutrients, including nitrogen (e.g., (NH₄)₂SO₄) and phosphorus (e.g., KH₂PO₄), in non-limiting concentrations.
-
Inoculate the bioreactor with a healthy seed culture.
-
Maintain optimal conditions for cell growth (e.g., pH 7.0, 30-37°C, sufficient aeration and agitation).
-
Monitor cell growth (e.g., by measuring optical density) and substrate consumption. Allow the culture to grow to a high cell density.
-
-
Transition to Accumulation Phase:
-
The accumulation phase is initiated when the limiting nutrient (either nitrogen or phosphorus) is depleted from the batch medium.[4] This can be determined by direct measurement of the nutrient concentration.
-
-
Accumulation Phase (Fed-Batch):
-
Prepare a concentrated feed solution containing the carbon source and all other necessary nutrients except for the limiting nutrient (nitrogen or phosphorus).
-
In a separate feed solution, prepare the limiting nutrient.
-
Begin feeding both solutions to the bioreactor at controlled rates. The carbon source is fed in excess to ensure it is not limiting, while the limiting nutrient is fed at a rate that maintains the nutrient-limited state and supports cell viability without promoting significant cell division.[6]
-
Continue to monitor and control pH, temperature, and dissolved oxygen.
-
Take samples periodically to measure cell dry weight, 3HB concentration, and residual substrate and nutrient concentrations.
-
-
Harvesting and Analysis:
-
Terminate the fermentation when 3HB productivity begins to decline or after a predetermined time.
-
Harvest the cells by centrifugation.
-
Extract and quantify the intracellular 3HB using methods such as gas chromatography (GC) after methanolysis.
-
Visualizations
References
- 1. Production of Polyhydroxybutyrate (PHB) and Factors Impacting Its Chemical and Mechanical Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances and Challenges towards Sustainable Polyhydroxyalkanoate (PHA) Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation [frontiersin.org]
- 7. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation [kth.diva-portal.org]
- 8. Regulating the production of (R)-3-hydroxybutyrate in Escherichia coli by N or P limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Investigating Nutrient Limitation Role on Improvement of Growth and Poly(3-Hydroxybutyrate) Accumulation by Burkholderia sacchari LMG 19450 From Xylose as the Sole Carbon Source [frontiersin.org]
- 10. Investigating Nutrient Limitation Role on Improvement of Growth and Poly(3-Hydroxybutyrate) Accumulation by Burkholderia sacchari LMG 19450 From Xylose as the Sole Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The synthesis of polyhydroxyalkanoates from low carbon wastewater under anaerobic-microaerobic process: effects of pH and nitrogen and phosphorus limitation [eeer.org]
- 13. Carbon:Nitrogen Ratio Affects Differentially the Poly-β-hydroxybutyrate Synthesis in Bacillus thuringiensis Isolates from México - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. A Review of Polyhydroxyalkanoates: Characterization, Production, and Application from Waste - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effects of nutrients and conditions on PHB synthesis by Bacillus subtilis. [wisdomlib.org]
Technical Support Center: Fed-Batch Process Optimization for High-Density Cell Culture and 3HB Yield
Welcome to the technical support center for fed-batch process optimization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during high-density cell culture and the production of poly-3-hydroxybutyrate (3HB).
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your fed-batch experiments.
Issue 1: Low Cell Density or Slow Growth
Q1: My cell culture is not reaching the expected high density, or the growth rate is significantly slower than anticipated. What are the potential causes and how can I troubleshoot this?
A1: Slow or limited cell growth in a fed-batch process can stem from several factors. Here’s a systematic approach to identifying and resolving the issue:
-
Nutrient Limitation: The initial batch medium or the feed medium may be depleted of essential nutrients.
-
Solution: Analyze the spent medium for key nutrients like glucose, amino acids, and vitamins. Adjust the composition of your feed medium or the feeding rate to ensure these components are not limiting. Fed-batch strategies are specifically designed to prevent nutrient depletion, so optimizing the feeding strategy is crucial.[1][2][3]
-
-
Substrate Inhibition: High concentrations of substrates, such as glucose, can be inhibitory to cell growth.[4][5] This is a common issue in batch cultures that fed-batch processes aim to resolve.
-
Suboptimal pH or Temperature: Even minor deviations from the optimal pH and temperature ranges can significantly impact cell growth.[1]
-
Solution: Ensure your bioreactor's pH and temperature control systems are calibrated and functioning correctly. Monitor these parameters closely throughout the culture.
-
-
Dissolved Oxygen (DO) Limitation: In high-density cultures, the oxygen demand can be very high.[6] Insufficient DO is a common bottleneck for achieving high cell densities.
-
Accumulation of Toxic Byproducts: Metabolic byproducts like lactate (B86563) and ammonia (B1221849) can accumulate to toxic levels, inhibiting cell growth.
-
Solution: Adjust the feeding strategy to avoid excess substrate that can lead to overflow metabolism. In some cases, perfusion or dialysis systems can be used to remove toxic byproducts.
-
-
Inoculum Quality: A poor-quality inoculum with low viability or a low cell count will result in a slow start to the culture.
-
Solution: Ensure your seed culture is healthy, in the exponential growth phase, and has high viability before inoculating the bioreactor.
-
Issue 2: Low 3HB Yield or Accumulation
Q2: My high-density culture is growing well, but the intracellular accumulation of 3HB is low. What factors influence 3HB production, and how can I optimize it?
A2: Low 3HB yield despite good cell growth is a common challenge. The key is to create conditions that favor the synthesis and accumulation of P(3HB). P(3HB) synthesis is often triggered by nutrient limitation in the presence of excess carbon.[8]
-
Nutrient Limitation Strategy: The production of P(3HB) is typically a two-stage process. The first stage focuses on achieving high cell density under nutrient-sufficient conditions. The second stage, the polymer production phase, is initiated by limiting an essential nutrient other than the carbon source.[8]
-
Suboptimal Carbon Source Concentration: While an excess of carbon is needed for 3HB synthesis, very high concentrations can be inhibitory to the overall process.
-
Solution: Maintain the carbon source (e.g., glucose, sucrose) at an optimal concentration through a controlled feeding strategy during the production phase.
-
-
Inadequate Precursor Supply: The synthesis of 3HB relies on the availability of acetyl-CoA.
-
Solution: Ensure the metabolic pathway leading to acetyl-CoA is not constrained. In some cases, supplementation with precursors like citric acid can enhance the acetyl-CoA flux.[10]
-
-
Suboptimal pH and Temperature during Production Phase: The optimal conditions for 3HB accumulation may differ from the optimal conditions for cell growth.
-
Solution: After the growth phase, consider shifting the temperature and pH to levels that have been shown to enhance 3HB production for your specific microbial strain.
-
-
Dissolved Oxygen Levels: Oxygen availability can influence the metabolic pathways and the redox state of the cells, which in turn can affect 3HB synthesis.
-
Solution: Optimize the DO level during the production phase. While aerobic conditions are generally required, the optimal DO concentration for 3HB accumulation may be different from that for maximal growth.
-
Issue 3: Process Control and Monitoring Challenges
Q3: I am struggling to maintain stable control of key parameters like dissolved oxygen and pH in my high-density fed-batch culture. What are the best practices for process control?
A3: Maintaining tight control over process parameters is critical for the success of high-density fermentations.[1][6]
-
Dissolved Oxygen (DO) Control:
-
Challenge: High cell densities lead to high oxygen demand, making it difficult to maintain DO levels.[6]
-
Best Practices:
-
Implement a cascaded DO control strategy where the system first increases agitation, then aeration rate, and finally supplements with pure oxygen.[6]
-
Use advanced control systems with real-time monitoring and feedback loops to automatically adjust aeration and agitation.[6]
-
Be mindful that excessive agitation can cause shear stress, which can damage cells.[6]
-
-
-
pH Control:
-
Challenge: High metabolic activity in dense cultures can lead to rapid pH changes.
-
Best Practices:
-
Use automated acid and base feeding systems controlled by a reliable pH probe.
-
Ensure proper mixing to avoid localized pH hotspots, which can be detrimental to cells.[11]
-
The choice of acid and base should be carefully considered to avoid the accumulation of inhibitory ions.
-
-
-
Foaming:
-
Challenge: High aeration and agitation rates in protein-rich media can cause excessive foaming, leading to loss of culture volume and contamination risks.
-
Best Practices:
-
Use an automated foam control system that adds a sterile antifoaming agent on demand.
-
Select an antifoaming agent that is effective at low concentrations and does not interfere with downstream processing.
-
-
Frequently Asked Questions (FAQs)
Q4: What are the most common feeding strategies in a fed-batch process, and how do I choose the right one?
A4: The choice of feeding strategy is critical for a successful fed-batch culture. The most common strategies include:
-
Constant Feeding: The nutrient feed is added at a constant rate throughout the process. This is the simplest strategy to implement but may not be optimal for matching the nutrient demand of a growing culture.[2]
-
Exponential Feeding: The feed rate is increased exponentially to match the exponential growth of the cells.[2][5] This strategy aims to maintain a constant specific growth rate.
-
Pulse Feeding: Nutrients are added in pulses or shots when a certain parameter (e.g., pH change, DO spike) indicates nutrient depletion.[1]
-
Feedback Control: The feeding rate is controlled based on real-time measurements of a key parameter, such as the concentration of the limiting substrate or the dissolved oxygen level. This is the most sophisticated approach and often yields the best results.
The best strategy depends on your specific process goals and the characteristics of your cell line. For high-density cultures, exponential feeding or feedback control strategies are generally preferred to avoid both nutrient limitation and substrate inhibition.[2][5]
Q5: How can I minimize the formation of inhibitory byproducts like acetate (B1210297) in E. coli high-density cultures?
A5: Acetate formation in E. coli is a common problem in high-density cultures, often triggered by high glucose uptake rates that lead to overflow metabolism. To minimize acetate formation:
-
Control the specific growth rate: By limiting the glucose feed rate, you can control the growth rate and keep it below the threshold that triggers significant acetate production.
-
Use feedback control: Implement a feeding strategy based on monitoring a parameter like pH or DO. A sudden change can indicate glucose accumulation and the onset of acetate formation, allowing for a responsive adjustment of the feed rate.
-
Choose a different carbon source: In some cases, using a carbon source that is metabolized more slowly, such as glycerol, can reduce acetate formation.
Q6: What are the key differences in process optimization for recombinant protein production versus 3HB production in fed-batch culture?
A6: While both processes aim for high cell density, the subsequent production phase has different optimization goals:
-
Recombinant Protein Production: The goal is to maximize the expression of the target protein. This often involves optimizing the induction strategy (e.g., inducer concentration, timing of induction) and maintaining conditions that favor protein folding and stability. The feeding strategy is designed to provide the necessary resources for both cell maintenance and protein synthesis.[12][13]
-
3HB Production: The focus shifts to creating a specific metabolic state that channels carbon towards 3HB synthesis. This is typically achieved by inducing a nutrient limitation (other than carbon) after the initial growth phase.[8] The feeding strategy during the production phase is designed to provide an excess of the carbon source while maintaining the other nutrient limitation.
Data Presentation
Table 1: Comparison of Fed-Batch Strategies for P(3HB) Production
| Feeding Strategy | Microorganism | Carbon Source | Limiting Nutrient | Dry Cell Weight (g/L) | P(3HB) Concentration (g/L) | P(3HB) Content (% dcw) | Reference |
| Constant Glucose Feed | Bacillus megaterium | Confectionery & Rice Parboiling Wastewater | Not Specified | 7.55 | 3.78 | 50.1 | [14] |
| Optimized Fed-Batch | Alcaligenes eutrophus | Glucose | Ammonium | 141 | 105 | 74.5 | [15] |
| Two-Stage Fed-Batch | Bacillus cereus SPV | Sucrose | Potassium Phosphate | 7.21 | 5.95 | 82 | [9] |
Table 2: Impact of Dissolved Oxygen (DO) on High-Density Cultures
| Organism | Process Goal | DO Control Strategy | Observation | Reference |
| Saccharomycopsis fibuligera | High-Density Growth | Optimized rotation speed and liquid volume | Lower DO negatively impacted growth. Higher DO increased cell density. | [16] |
| General Microbial Fermentation | Product Formation | Maintaining optimal DO level | DO levels can alter metabolic pathways, affecting product formation. | [17] |
| CHO Cells | High-Density Growth | Increased aeration | Aeration rate has a larger effect on the oxygen transfer coefficient (kLa) than agitation. | [18] |
Experimental Protocols
Protocol 1: Two-Stage Fed-Batch Fermentation for P(3HB) Production
This protocol is a generalized methodology based on common practices for P(3HB) production.[9][19][20]
1. Growth Phase:
-
Inoculate the bioreactor containing a defined growth medium with a healthy seed culture.
-
Maintain optimal conditions for cell growth (e.g., 37°C, pH 7.0).[19][20]
-
Control dissolved oxygen (DO) at a level that supports maximal growth (e.g., >20% saturation) through a cascade of agitation and aeration.
-
Initiate a fed-batch strategy with a complete nutrient feed to achieve high cell density. An exponential feeding strategy is often employed to maintain a constant growth rate.
2. Production Phase:
-
Once the desired cell density is reached, switch to a production phase medium or feed.
-
This feed should be rich in the carbon source but lack or be limited in a specific nutrient (e.g., nitrogen or phosphate) to trigger P(3HB) accumulation.[8][9]
-
Adjust physical parameters if necessary (e.g., change temperature to 30°C).[19][20]
-
Continue the fed-batch with the carbon-rich, nutrient-limited feed for a defined period (e.g., 24-48 hours).
-
Monitor cell growth (e.g., optical density) and P(3HB) accumulation (e.g., via HPLC analysis of extracted polymer) at regular intervals.
3. Harvest and Analysis:
-
Harvest the cells by centrifugation.
-
Determine the dry cell weight.
-
Extract and quantify the P(3HB) using methods like solvent extraction followed by gravimetric analysis or gas chromatography.
Visualizations
Caption: Troubleshooting workflow for fed-batch process optimization.
Caption: Simplified metabolic pathway for P(3HB) synthesis.[10]
References
- 1. editverse.com [editverse.com]
- 2. scientificbio.com [scientificbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 5. Fed-batch culture - Wikipedia [en.wikipedia.org]
- 6. DO and pH Control Strategies for High-Density Fermentations [synapse.patsnap.com]
- 7. Influence of Dissolved Oxygen (DO) on Fermentation and Control Measures | Meckey [meckey.com]
- 8. researchgate.net [researchgate.net]
- 9. Poly(3-Hydroxybutyrate), P(3HB) production and its biomedical applications : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Engineering challenges in high density cell culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recombinant protein expression in high cell density fed-batch cultures of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress in fed-batch culture for recombinant protein production in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. Experimental optimization of fed-batch culture for poly-beta-hydroxybutyric acid production. | Semantic Scholar [semanticscholar.org]
- 16. mdpi.com [mdpi.com]
- 17. knikbio.com [knikbio.com]
- 18. "High cell density optimization strategies for continuous bioprocesses " by Jana Mahadevan and Delia Lyons [dc.engconfintl.org]
- 19. Frontiers | Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli [frontiersin.org]
- 20. Optimizing a Fed-Batch High-Density Fermentation Process for Medium Chain-Length Poly(3-Hydroxyalkanoates) in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Acetate Production in Microbial Fermentation
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to acetate (B1210297) production during microbial fermentation.
Frequently Asked Questions (FAQs)
Q1: What is overflow metabolism and why is acetate a problem?
A1: Overflow metabolism is a phenomenon where microorganisms, even in the presence of sufficient oxygen, ferment a portion of the primary carbon source (like glucose) into byproducts, with acetate being the most common in E. coli. This occurs when the rate of glucose uptake exceeds the capacity of the central metabolic pathways, specifically the tricarboxylic acid (TCA) cycle, to process the resulting acetyl-CoA.[1][2][3] The accumulation of acetate is detrimental for several reasons:
-
Toxicity: Acetate can inhibit cell growth and recombinant protein production, even at low concentrations (starting from 0.5 g/L).[3][4][5]
-
pH Reduction: As an organic acid, acetate lowers the pH of the culture medium, which can disrupt cellular processes.[6]
-
Carbon Loss: It represents a diversion of carbon away from the desired product and biomass, reducing the overall process yield and efficiency.[4][7]
Q2: What are the primary metabolic pathways for acetate production in E. coli?
A2: In E. coli, acetate is primarily produced through two key pathways that convert intermediates from glycolysis into acetate.
-
Pta-AckA Pathway: This is the dominant pathway during the exponential growth phase.[4] It involves two enzymatic steps: phosphotransacetylase (Pta) converts acetyl-CoA to acetyl-phosphate, and acetate kinase (AckA) then converts acetyl-phosphate to acetate, generating ATP.[8][9]
-
PoxB Pathway: This pathway, catalyzed by pyruvate (B1213749) oxidase (PoxB), directly converts pyruvate to acetate. It is most active during the stationary phase and is activated by acidic environments.[4][8]
Caption: Key metabolic pathways leading to acetate production in E. coli.
Q3: What are the main strategies to minimize acetate production?
A3: Strategies to reduce acetate accumulation can be broadly categorized into bioprocess optimization and metabolic engineering.
-
Bioprocess Strategies: These involve optimizing fermentation conditions to prevent the metabolic overflow. The most common method is implementing a fed-batch strategy , where the carbon source (e.g., glucose) is fed at a controlled rate to match the cells' metabolic capacity, thereby preventing its accumulation in the medium.[5][10] Other process parameters like maintaining adequate dissolved oxygen (DO) levels and pH control are also critical.[5]
-
Metabolic Engineering Strategies: These involve genetically modifying the production strain to redirect carbon flux away from acetate. Common approaches include deleting genes in the acetate production pathways (pta, ackA, poxB), increasing flux towards the TCA cycle (e.g., overexpressing gltA), or reducing the rate of glucose uptake.[1][8][11]
Q4: How does pH influence acetate inhibition?
A4: The inhibitory effect of acetate is pH-dependent. Acetic acid is a weak acid that exists in two forms: the dissociated acetate ion (CH₃COO⁻) and the non-dissociated acetic acid (CH₃COOH). The non-dissociated form is more toxic as it can freely diffuse across the cell membrane.[6] Once inside the cytoplasm, which has a higher internal pH, it dissociates, releasing a proton (H⁺) and acidifying the cell's interior. This disrupts the proton motive force and can inhibit essential metabolic functions.[6] Maintaining a neutral or slightly alkaline pH in the culture medium can help mitigate this toxicity by keeping more of the acetate in its less harmful, dissociated form.[5]
Troubleshooting Guides
Issue 1: Unexpectedly Low Cell Density and Protein Yield in Batch Culture
Question: My E. coli batch fermentation is resulting in lower than expected cell density and protein yield. Could acetate accumulation be the cause?
Answer: Yes, this is a classic symptom of acetate toxicity due to overflow metabolism, which is common in batch cultures with high initial glucose concentrations.[3][5]
Caption: Troubleshooting workflow for low yield in batch cultures.
Troubleshooting Steps:
-
Measure Acetate Concentration: The first step is to confirm the presence of inhibitory acetate levels. A concentration as low as 0.5 g/L can begin to negatively impact growth.[3][5] (See Protocol 1).
-
Review Fermentation Strategy: Batch fermentation with high initial glucose is highly prone to acetate accumulation.[5] The most effective solution is to switch to a fed-batch strategy where glucose is supplied at a controlled rate to prevent excess accumulation.[5][10]
-
Ensure Adequate Oxygen: Insufficient dissolved oxygen (DO) levels can force the cells into mixed-acid fermentation, exacerbating acetate production. Verify that your agitation and aeration strategy is sufficient to maintain adequate DO throughout the run.[5]
-
Consider Strain Selection: Different E. coli strains have different tendencies for producing acetate. Strains like BL21 are known to produce less acetate compared to K-12 strains under certain conditions.[5][7]
Issue 2: High Acetate Levels Persist in a Fed-Batch System
Question: I'm using a fed-batch system to control glucose, but my acetate levels are still high and my culture is growing poorly. What could be wrong?
Answer: While fed-batch is the correct strategy, improper implementation or other limitations can still lead to acetate accumulation.
Troubleshooting Steps:
-
Optimize the Feeding Strategy: An incorrect feeding profile is the most common cause.
-
Constant Feed Rate: A constant feed rate may not match the exponential growth of the culture, leading to glucose accumulation early on or starvation later.
-
Exponential Feeding: An exponential feeding strategy designed to match the specific growth rate (µ) of the cells is often more effective at preventing excess glucose accumulation.[10][12]
-
Feedback Control: Advanced strategies use feedback control based on signals like dissolved oxygen (DO) spikes or pH changes to dynamically adjust the feed rate, ensuring glucose is never in excess.[10][13]
-
-
Check for Nutrient Limitations: If another essential nutrient (e.g., nitrogen, phosphate) in the feed medium becomes limiting, the cells cannot properly metabolize the glucose being supplied. This can halt growth and cause the supplied glucose to be converted to acetate. Ensure your feed medium is well-balanced.[5]
-
Local Gradients in Large Bioreactors: In large-scale bioreactors, poor mixing can create localized zones of high glucose concentration near the feed inlet, triggering overflow metabolism in cells passing through that zone, even if the average glucose concentration in the tank is low.[1] Improving mixing efficiency can help mitigate this effect.
Impact of Genetic Strategies on Acetate Production
Metabolic engineering offers powerful, permanent solutions to the problem of acetate formation. The table below summarizes quantitative data from studies comparing different genetic strategies in E. coli.
| Genetic Strategy | Strain Background | Key Gene(s) Modified | Acetate Reduction (%) | Biomass/Product Change | Reference |
| Block Acetate Pathway | E. coli K-12 | Δpta and ΔpoxB | ~80% (synergistic effect) | Increased tolerance to glucose shock | [1][11] |
| Redirect Carbon Flux | E. coli K-12 | Overexpression of gltA | Effective at eliminating acetate | Increased flux through the TCA cycle | [1][11] |
| Redirect Pyruvate Flux | E. coli | Expression of alsS from B. subtilis | Maintained acetate <20 mM (vs. 80 mM in control) | 220% increase in recombinant protein yield | [14] |
| Combine Pathway Block & Upregulate Consumption | E. coli K-strain | ΔpoxB and Overexpression of acs | Very low acetate formation in 10-L fermentation | Improved recombinant peptide production | [15] |
Note: The effectiveness of each strategy can be highly dependent on the specific strain, fermentation conditions, and desired product.
Caption: Metabolic engineering targets to minimize net acetate production.
Experimental Protocols
Protocol 1: Quantification of Acetate Concentration in Culture Supernatant
This protocol outlines a common method for measuring acetate concentration using a commercially available colorimetric assay kit, which offers high specificity and sensitivity.
Materials:
-
Culture supernatant
-
Acetate Assay Kit (e.g., from Sigma-Aldrich, Megazyme, etc.)[16]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~450 nm
-
Pipettes and tips
-
Deionized water
Procedure:
-
Sample Preparation:
-
Collect a sample of your E. coli culture.
-
Centrifuge the sample (e.g., 10,000 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant. If the supernatant contains debris, filter it through a 0.22 µm syringe filter.
-
-
Standard Curve Preparation:
-
Prepare a series of acetate standards of known concentrations as described in the kit manufacturer's instructions. This typically involves diluting a stock solution.
-
Prepare a "0" standard (blank) using the assay buffer or deionized water.
-
-
Assay Reaction:
-
Add the standards and unknown samples to separate wells of the 96-well microplate.
-
Prepare the Master Reaction Mix according to the kit protocol. This usually involves mixing an assay buffer, enzymes, and a probe.
-
Add the Master Reaction Mix to each well containing the standards and samples.
-
Mix well and incubate the plate for the time and temperature specified in the protocol (e.g., 30-60 minutes at room temperature), protected from light.
-
-
Measurement:
-
Measure the absorbance (Optical Density) at the recommended wavelength (e.g., 450 nm) using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance reading of the blank from all standard and sample readings.
-
Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the linear equation from the standard curve to determine the acetate concentration in your unknown samples.
-
Protocol 2: High-Level Outline for Gene Deletion in E. coli
This protocol provides a general workflow for deleting a target gene (e.g., pta or poxB) involved in acetate production using a CRISPR/Cas9-based method. This approach allows for efficient and markerless genome editing.
Methodology:
-
Design and Construction of the Editing Plasmid:
-
gRNA Design: Design a 20-nucleotide guide RNA (gRNA) specific to a region within the coding sequence of the target gene (e.g., pta). Use bioinformatics tools to minimize off-target effects.
-
Plasmid Assembly: Clone the designed gRNA sequence into a Cas9-expressing plasmid. This plasmid often contains a temperature-sensitive origin of replication for easy curing from the cells after editing.
-
-
Preparation of Homology Repair Template:
-
Design a linear DNA repair template consisting of two ~500 bp homology arms that are homologous to the regions immediately upstream and downstream of the target gene. These arms will flank the desired deletion site.
-
Synthesize this repair template via PCR or commercial gene synthesis.
-
-
Transformation and Editing:
-
Prepare electrocompetent E. coli cells of the desired strain.
-
Co-transform the cells with the Cas9/gRNA plasmid and the linear repair template.
-
Plate the transformed cells on selective media (for the plasmid) and incubate under conditions that allow for plasmid replication and expression of the Cas9/gRNA complex.
-
-
Induction of DNA Cleavage and Repair:
-
Induce the expression of the Cas9 protein (e.g., using an arabinose-inducible promoter).
-
The Cas9/gRNA complex will create a double-strand break at the target gene locus.
-
The cell's natural homology-directed repair (HDR) mechanism will use the provided linear DNA template to repair the break, resulting in the deletion of the target gene.
-
-
Screening and Verification:
-
Screen individual colonies for the desired deletion using colony PCR with primers that flank the target region. A successful deletion will result in a smaller PCR product compared to the wild-type.
-
Confirm the deletion in positive clones by Sanger sequencing the PCR product.
-
-
Plasmid Curing:
-
Cure the Cas9 plasmid from the verified mutant strain by growing the cells at a non-permissive temperature (e.g., 37-42°C) without antibiotic selection.
-
Verify the loss of the plasmid by testing for antibiotic sensitivity.
-
References
- 1. Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control and regulation of acetate overflow in Escherichia coli | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the acetate-producing pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Acetate formation during recombinant protein production in Escherichia coli K‐12 with an elevated NAD(H) pool - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Minimizing acetate formation from overflow metabolism in Escherichia coli: comparison of genetic engineering strategies to improve robustness toward sugar gradients in large-scale fermentation processes [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Avoiding acetate accumulation in Escherichia coli cultures using feedback control of glucose feeding. | Semantic Scholar [semanticscholar.org]
- 14. Metabolic engineering of Escherichia coli to enhance recombinant protein production through acetate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic engineering for acetate control in large scale fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acetic Acid Assay Kit Acetate Kinase Manual Format - Buy kit | Megazyme [megazyme.com]
Improving extraction recovery of (R)-3-Hydroxybutanoic acid from plasma samples
Welcome to the technical support center for the extraction of (R)-3-Hydroxybutanoic acid from plasma samples. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their extraction protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method for extracting this compound from plasma?
A1: The most frequently cited and simplest method is protein precipitation.[1][2] This technique involves adding a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the plasma sample to denature and precipitate proteins.[2][3] The supernatant, containing the analyte of interest, is then separated by centrifugation for subsequent analysis, typically by LC-MS/MS.[1][2]
Q2: What are the advantages of using protein precipitation for this compound extraction?
A2: Protein precipitation is favored for its simplicity, speed, and generally good recovery rates for small, polar molecules like this compound. It requires minimal sample preparation steps and is cost-effective.
Q3: Are there alternative extraction methods to protein precipitation?
A3: Yes, other methods include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). SPE can offer cleaner extracts by using a sorbent to selectively retain the analyte while interferences are washed away.[4][5] LLE utilizes immiscible solvents to partition the analyte from the sample matrix. However, for routine analysis of this compound, protein precipitation is often sufficient and less labor-intensive.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is generally not required for LC-MS/MS analysis. However, if you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary to improve the volatility and thermal stability of the analyte.[6][7] Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6][7]
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, where components of the plasma interfere with analyte ionization in the mass spectrometer, can be a challenge. To mitigate these effects, you can:
-
Use an isotopically labeled internal standard.[2]
-
Optimize the protein precipitation protocol to ensure complete removal of proteins.
-
Employ a more selective extraction method like SPE to obtain a cleaner sample.[4][5]
-
Adjust chromatographic conditions to separate the analyte from interfering compounds.
Troubleshooting Guides
Issue 1: Low Extraction Recovery
Possible Causes and Solutions:
-
Incomplete Protein Precipitation:
-
Solution: Ensure the correct ratio of cold precipitation solvent to plasma is used (typically 3:1 or 4:1 v/v). Vortex the mixture thoroughly and allow for sufficient incubation time at a low temperature (e.g., -20°C) to maximize protein precipitation.[3]
-
-
Analyte Adsorption to Precipitated Proteins:
-
Solution: After adding the precipitation solvent, vortex the sample vigorously to ensure the analyte is released into the supernatant. Consider adjusting the pH of the sample prior to precipitation.
-
-
Suboptimal pH for Extraction:
-
Solution: For SPE, ensure the sample is acidified (e.g., with formic acid) to neutralize (protonate) the acidic this compound, which can improve its retention on nonpolar sorbents.[4]
-
Issue 2: High Variability in Results
Possible Causes and Solutions:
-
Inconsistent Sample Handling:
-
Solution: Standardize all steps of the protocol, including thawing of plasma samples, vortexing times, and centrifugation speed and duration.[2] Ensure consistent and accurate pipetting of all reagents and samples.
-
-
Precipitate Carryover:
-
Solution: Carefully aspirate the supernatant without disturbing the protein pellet after centrifugation.[2] Leaving a small amount of supernatant behind is preferable to aspirating part of the pellet.
-
-
Instrument Contamination:
-
Solution: Implement a rigorous cleaning protocol for your autosampler and LC system. Run blank injections between samples to check for carryover.
-
Data Presentation
Table 1: Comparison of Extraction Method Performance for this compound and Similar Analytes
| Extraction Method | Analyte | Matrix | Recovery Rate (%) | Key Advantages | Source |
| Protein Precipitation | 3-Hydroxybutyric acid | Human Plasma | 96.3 - 103 | Fast and simple | [1] |
| Protein Precipitation | 3-Hydroxybutyl butanoate | Human Plasma | High | Straightforward | [2] |
| Not Specified | Ketone ester and metabolites | Human Plasma | 65.1 - 119 | Comprehensive analysis | [8][9] |
| Solid-Phase Extraction (Polymeric) | Acidic Drugs | Human Plasma | Excellent | Cleaner samples, reduced ion suppression | [4] |
| Adsorption onto Graphitized Carbon | 3-Hydroxybutyrate (B1226725) | Plasma | 96.4 (93.5 - 97.6) | Sensitive for GC analysis | [10][11] |
Experimental Protocols
Protocol 1: Protein Precipitation using Acetonitrile
This protocol is a common and effective method for the extraction of this compound from plasma for LC-MS/MS analysis.[2]
-
Sample Thawing: Allow frozen plasma samples to thaw completely at room temperature or on ice.
-
Aliquoting: Pipette a known volume (e.g., 100 µL) of the plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition: Add an appropriate volume of an isotopically labeled internal standard solution.
-
Protein Precipitation: Add four volumes of cold acetonitrile (e.g., 400 µL) to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation (Optional but Recommended): Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Acidic Analytes
This protocol is a general procedure for the extraction of acidic drugs and can be adapted for this compound.[4]
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 100 µL) with an acidic solution (e.g., 300 µL of 1% formic acid) to protonate the analyte.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa) by passing methanol (e.g., 500 µL) followed by water (e.g., 500 µL) through the cartridge.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 500 µL of 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte from the cartridge with a stronger organic solvent, such as methanol (e.g., 500 µL).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for protein precipitation-based extraction and analysis.
Caption: Troubleshooting decision tree for low extraction recovery.
References
- 1. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing a Proteomics Platform for Urine Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples [mdpi.com]
- 6. dfs.dc.gov [dfs.dc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of different microbial strains for (R)-3-Hydroxybutanoic acid production
For Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxybutanoic acid ((R)-3-HB) is a valuable chiral building block for the synthesis of a wide range of pharmaceuticals, biodegradable polymers, and other fine chemicals. Microbial fermentation has emerged as a promising and sustainable alternative to chemical synthesis for the production of enantiomerically pure (R)-3-HB. This guide provides a comparative analysis of different microbial strains that have been engineered or identified for (R)-3-HB production, with a focus on key performance metrics, experimental protocols, and the underlying metabolic pathways.
Performance Comparison of Microbial Strains
The production of (R)-3-HB has been successfully demonstrated in a variety of microbial hosts. Metabolically engineered Escherichia coli has been extensively studied and has shown high titers and productivities. Other microorganisms, including Cupriavidus necator, Halomonas sp., and Clostridium ljungdahlii, also present unique advantages, such as the ability to utilize alternative carbon sources or natural production pathways. The following table summarizes the key performance indicators for (R)-3-HB production in selected microbial strains based on published experimental data.
| Microbial Strain | Genetic Modification | Carbon Source | Fermentation Scale | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference(s) |
| Escherichia coli Q5081 | Engineered for optimized biosynthetic pathway, NADPH regeneration, and central metabolism regulation. | Glucose | Fed-batch | 75.7 | 0.34 | 1.26 | [1][2] |
| Escherichia coli BL21 | Engineered with genes from Halomonas boliviensis. | Glucose | Fed-batch | 16.3 | - | 1.52 | [3] |
| Halomonas sp. OITC1261 | Wild-type isolate. | Sucrose | Aerobic cultivation | 58 | - | 0.65 | [4] |
| Halomonas sp. KM-1 | Wild-type isolate with optimized cultivation conditions. | Glucose | Fed-batch | 40.3 | - | 0.48 | [5][6] |
| Halomonas sp. KM-1 | Wild-type isolate with optimized cultivation using saccharified Japanese cedar and urea. | Saccharified Japanese cedar | Fed-batch | 21.1 | - | - | [7] |
| Clostridium ljungdahlii | Engineered for isopropanol (B130326) co-production, with an identified endogenous pathway for 3-HB. | Syngas (CO₂/CO) | Continuous gas fermentation | 3.0 | - | - | [1][2][8][9] |
| Cupriavidus necator (various strains) | Primarily produces the polymer poly-(R)-3-hydroxybutyrate (PHB). Data for monomer secretion is limited. | Fructose, Glucose, Chicory Root Hydrolysate | Batch/Fed-batch | - | - | - | [10] |
| Saccharomyces cerevisiae | Engineered for (S)-3-HB production. Data for (R)-3-HB is limited, with a focus on the polymer PHB. | Ethanol | Fed-batch | 12.0 (for S-3HB) | - | - | [4][11] |
Experimental Protocols
Fed-Batch Fermentation Protocol for High-Density E. coli Cultivation
This protocol is a representative example for achieving high-cell-density and high-titer production of (R)-3-HB in engineered E. coli.
a. Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic.
-
Incubate at 37°C with shaking at 200-250 rpm for 12-16 hours.
-
Use the overnight culture to inoculate a shake flask containing a defined minimal medium with glucose. The volume should be approximately 5-10% of the initial fermenter volume.
-
Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 4-6.
b. Fermenter Setup and Batch Phase:
-
Prepare a bioreactor with a defined mineral medium. A typical medium contains salts (e.g., KH₂PO₄, K₂HPO₄, (NH₄)₂SO₄), a carbon source (e.g., glucose), and a trace metal solution.[12][13][14]
-
Sterilize the fermenter and medium.
-
Aseptically add supplements such as magnesium sulfate, thiamine, and the appropriate antibiotic.
-
Inoculate the fermenter with the seed culture to an initial OD₆₀₀ of approximately 0.1-0.2.
-
Maintain the temperature at 37°C and the pH at a setpoint (e.g., 7.0) using an automated addition of a base (e.g., NH₄OH).
-
Control the dissolved oxygen (DO) level above 20-30% saturation by adjusting the agitation speed and airflow rate.
c. Fed-Batch Phase:
-
When the initial glucose in the batch phase is nearly depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated glucose solution.
-
The feeding strategy can be an exponential feed to maintain a specific growth rate or a pH-stat feeding strategy where the feed is triggered by a pH increase due to substrate depletion.
-
Induce the expression of the (R)-3-HB production pathway genes at an appropriate cell density (e.g., OD₆₀₀ of 20-40) by adding an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Continue the fed-batch cultivation, monitoring cell growth and product formation by taking samples periodically.
Quantification of this compound
a. Sample Preparation:
-
Collect a sample of the fermentation broth.
-
Centrifuge the sample to pellet the cells.
-
The supernatant can be directly used for analysis or may require filtration through a 0.22 µm filter.
b. HPLC Analysis:
-
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying (R)-3-HB.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid (e.g., 5 mM H₂SO₄) in water is often employed.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: (R)-3-HB can be detected using a UV detector at a wavelength of 210 nm.
-
Quantification: Prepare a standard curve using known concentrations of pure (R)-3-HB. The concentration in the samples is determined by comparing their peak areas to the standard curve.
c. Gas Chromatography (GC) Analysis:
-
For GC analysis, (R)-3-HB needs to be derivatized to a more volatile form.
-
Derivatization: The sample can be acidified and extracted with an organic solvent. The extracted acid is then esterified, for example, by reaction with methanol (B129727) in the presence of an acid catalyst to form methyl 3-hydroxybutyrate.
-
Column: A capillary column suitable for the separation of fatty acid methyl esters is used.
-
Detection: A flame ionization detector (FID) is commonly used.
-
Quantification: Similar to HPLC, a standard curve is prepared using derivatized standards of (R)-3-HB.
Metabolic Pathways and Experimental Workflows
Engineered this compound Pathway in E. coli
The most common strategy for producing (R)-3-HB in E. coli involves the introduction of a heterologous pathway, typically from natural polyhydroxyalkanoate (PHA) producers like Cupriavidus necator. This pathway channels acetyl-CoA from the central metabolism towards the synthesis of (R)-3-HB.
Caption: Engineered metabolic pathway for (R)-3-HB production in E. coli.
Native PHB Synthesis and Potential (R)-3-HB Release in Cupriavidus necator
Cupriavidus necator is a well-known producer of the biopolymer poly-(R)-3-hydroxybutyrate (PHB). The monomer, (R)-3-HB, is an intermediate in this pathway. While the primary product is the polymer, under certain conditions, the monomer can be released.
Caption: Native PHB biosynthesis pathway in Cupriavidus necator.
Experimental Workflow for Microbial (R)-3-HB Production
The overall workflow for producing and quantifying (R)-3-HB from a microbial culture involves several key stages, from strain cultivation to final product analysis.
Caption: General experimental workflow for (R)-3-HB production and analysis.
Conclusion
The selection of a microbial strain for this compound production depends on various factors, including the desired titer, productivity, and the available carbon source. Metabolically engineered E. coli currently offers the highest reported titers and productivities from simple sugars. However, wild-type strains like Halomonas sp. demonstrate high-titer production from various substrates, potentially reducing the need for extensive genetic engineering. Autotrophic organisms like Clostridium ljungdahlii present an exciting opportunity for converting waste gases into valuable chemicals. While Cupriavidus necator is a robust producer of the polymer PHB, further research is needed to optimize the release of the (R)-3-HB monomer. For Saccharomyces cerevisiae, the focus has predominantly been on the production of the (S)-enantiomer. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and optimize their own (R)-3-HB production processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolic Engineering of Gas-Fermenting Clostridium ljungdahlii for Efficient Co-production of Isopropanol, 3-Hydroxybutyrate, and Ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Production of (S)-3-hydroxybutyrate by metabolically engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. journals.asm.org [journals.asm.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijbiotech.com [ijbiotech.com]
- 14. A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection: application in the analysis of biological fluids. | Semantic Scholar [semanticscholar.org]
Navigating the Labyrinth of Ketone Body Analysis: A Guide to LC-MS/MS Method Validation for (R)-3-Hydroxybutanoic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of (R)-3-Hydroxybutanoic acid ((R)-3-HB), the primary circulating ketone body, is of paramount importance in understanding metabolic regulation in health and disease. This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise measurement of this chiral metabolite, supported by experimental data and detailed protocols.
The inherent challenges in quantifying small, polar, and endogenous molecules like (R)-3-HB necessitate robust and validated analytical methods. LC-MS/MS has emerged as the gold standard due to its high sensitivity, selectivity, and specificity. However, the choice of sample preparation, chromatographic strategy, and the need for chiral separation can significantly impact method performance. This guide explores various approaches, from simple "dilute-and-shoot" methods to more complex derivatization and chiral separation techniques, providing a clear overview of their respective strengths and limitations.
Comparative Analysis of Validated LC-MS/MS Methods
The performance of an LC-MS/MS method is defined by a set of key validation parameters. The following tables summarize these parameters from various published methods for the quantification of 3-hydroxybutanoic acid, highlighting the differences between achiral and chiral-specific analyses.
Table 1: Performance Characteristics of Achiral 3-Hydroxybutanoic Acid Quantification Methods
| Method Type | Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Accuracy (%) | Precision (CV%) | Recovery (%) | Reference |
| Direct Injection | Human Plasma | 1.00 - 80.0 | 1.00 | 96.3 - 103 | < 5.8 | Not Reported | [1] |
| Direct Injection | Human Plasma | 0.1 - 10.0 | 0.045 | Not Reported | ≤ 9.16 (Intra-day) | 93.22 | [2] |
| Derivatization | Human Urine | 0.1 - 1.0 | 0.1 | Not Reported | Not Reported | Not Reported | [3] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Table 2: Performance Characteristics of Enantioselective (R)- and (S)-3-Hydroxybutanoic Acid Quantification Methods
| Method Type | Matrix | Linearity Range | LLOQ | Accuracy (%) | Precision (CV%) | Reference |
| Chiral Derivatization | Human Plasma & Urine | Not Specified | D-3HB: 2.3 µM (Urine) | Satisfactory | Satisfactory | [4] |
| Chiral Derivatization | Human Renal Tissue | Not Specified | Not Specified | Not Specified | Not Specified | [5][6] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Note: Direct quantitative comparisons for chiral methods are challenging due to variations in reported units and validation parameters in the literature.
Key Experimental Workflows and Protocols
The choice of experimental workflow is critical for achieving accurate and reproducible results. The following sections detail common protocols and provide visual representations of the experimental steps.
Generic Sample Preparation: Protein Precipitation
A straightforward and widely used method for removing proteins from biological samples like plasma or serum.
Detailed Protocol for Protein Precipitation: [1][7]
-
Sample Collection: Thaw plasma or serum samples on ice.
-
Internal Standard Spiking: To 50 µL of the sample, add the appropriate internal standard solution (e.g., deuterated 3-HB).
-
Protein Precipitation: Add a threefold to fourfold volume of cold acetonitrile (e.g., 150-200 µL).
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chiral Analysis: Derivatization for Enantioselective Separation
To differentiate between the (R) and (S) enantiomers of 3-hydroxybutanoic acid, a chiral derivatizing agent is often employed to form diastereomers that can be separated on a standard reversed-phase column.
Detailed Protocol for Chiral Derivatization with (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP): [5][6]
-
Initial Sample Preparation: Perform protein precipitation as described previously.
-
Derivatization Reaction: To the dried sample extract, add a solution of the chiral derivatizing agent, such as (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine (PMP).
-
Incubation: Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 90 minutes) to ensure complete derivatization.
-
Reaction Quenching: Stop the reaction by adding an acidic solution (e.g., formic acid).
-
Dilution: Dilute the sample with the mobile phase to an appropriate concentration for LC-MS/MS analysis.
-
Chromatographic Separation: Inject the sample onto a standard C18 reversed-phase column for the separation of the newly formed diastereomers.
-
Mass Spectrometric Detection: Detect the diastereomers using MRM mode.
Chromatographic and Mass Spectrometric Conditions
The success of any LC-MS/MS method hinges on the optimization of both the chromatographic separation and the mass spectrometric detection.
Table 3: Representative LC-MS/MS Conditions for 3-Hydroxybutanoic Acid Analysis
| Parameter | Achiral Method[1][2] | Chiral Method (with Derivatization)[5][6] |
| LC System | ||
| Column | Reversed-phase C18 or HILIC | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min | 0.3 - 0.5 mL/min |
| Column Temp. | 35 - 40 °C | 35 - 40 °C |
| Injection Vol. | 5 - 10 µL | 5 - 10 µL |
| MS System | ||
| Ionization Mode | ESI Negative | ESI Positive (due to derivatization agent) |
| Monitored Transition | e.g., m/z 103 -> 59 | Dependent on the derivatized molecule |
| Internal Standard | Deuterated 3-HB (e.g., d4-3-HB) | Isotope-labeled derivatized standard |
ESI: Electrospray Ionization.
Conclusion and Recommendations
The choice of an appropriate LC-MS/MS method for the quantification of this compound depends on the specific research question.
-
For high-throughput, routine analysis of total 3-hydroxybutanoic acid , a direct injection method following simple protein precipitation offers a rapid and robust solution with acceptable sensitivity and precision.[1]
-
When enantiomeric separation is crucial , the use of a chiral derivatizing agent provides a reliable means to resolve (R)- and (S)-3-HB on a standard reversed-phase column.[5][6] This approach significantly enhances the specificity of the analysis, which is critical for studies investigating the distinct biological roles of each enantiomer.
It is imperative that any chosen method undergoes a thorough in-house validation according to regulatory guidelines to ensure the accuracy and reliability of the generated data. The use of a stable isotope-labeled internal standard is strongly recommended to compensate for matrix effects and variations in sample processing.[8] As research into the metabolic significance of ketone bodies continues to evolve, the development and application of these validated LC-MS/MS methods will be instrumental in advancing our understanding.
References
- 1. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. A surrogate analyte-based LC-MS/MS method for the determination of γ-hydroxybutyrate (GHB) in human urine and variation of endogenous urinary concentrations of GHB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective and simultaneous determination of lactate and 3-hydroxybutyrate in human plasma and urine using a narrow-bore online two-dimensional high-performance liquid chromatography system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers [ccspublishing.org.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activities of (R)-3-Hydroxybutanoic Acid and (S)-3-Hydroxybutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxybutanoic acid (3-HB), a ketone body, exists as two stereoisomers: (R)-3-Hydroxybutanoic acid (R-3-HB) and (S)-3-Hydroxybutanoic acid (S-3-HB). In mammals, (R)-3-HB is the endogenously produced enantiomer during periods of low glucose availability, such as fasting or a ketogenic diet, where it serves as a vital alternative energy source and a signaling molecule.[1][2][3] The (S)-3-HB enantiomer is not a normal product of mammalian metabolism, though it is an intermediate in the beta-oxidation of fatty acids.[2] Emerging research has begun to shed light on the distinct biological activities of these two enantiomers, revealing significant differences in their receptor interactions, transport kinetics, and metabolic fates. This guide provides an objective comparison of their performance, supported by experimental data, to inform future research and drug development.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing the biological activities of (R)-3-HB and (S)-3-HB.
Table 1: GPR109A (HCAR2) Receptor Activation
| Parameter | This compound | (S)-3-Hydroxybutanoic Acid | Reference |
| Receptor Binding | Endogenous Agonist | Binds less strongly than (R)-3-HB | [2] |
| EC50 | ~700-800 µM | Data not available | [4] |
Table 2: Monocarboxylate Transporter (MCT) Kinetics
| Transporter | Enantiomer | K_m_ (mM) | Reference |
| Hepatocyte MCT | This compound | 24.7 | [1] |
| (S)-3-Hydroxybutanoic acid | 12.7 | [1] | |
| MCT1 | This compound | 10.1 | [1] |
| (S)-3-Hydroxybutanoic acid | 12.7 | [1] |
Table 3: In Vivo Pharmacokinetics (Rat Model)
| Parameter | This compound | (S)-3-Hydroxybutanoic Acid | Reference |
| Cmax | Lower | Significantly Higher | [5] |
| AUC | Lower | Significantly Higher | [5] |
Signaling Pathways and Metabolic Fate
GPR109A-Mediated Signaling
(R)-3-HB is a known agonist of the G protein-coupled receptor GPR109A (also known as HCAR2).[6][7] Activation of this receptor, which is expressed in adipocytes, immune cells, and colonocytes, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This signaling cascade has anti-inflammatory and anti-cancer effects.[8][9] Furthermore, activation of GPR109A by 3-HB can stimulate intracellular calcium influx.[8] While the (S)-enantiomer is reported to bind less strongly to cellular receptors, its specific impact on the GPR109A signaling pathway remains to be fully elucidated.[2]
Metabolism
The metabolic pathways for the two enantiomers differ significantly. (R)-3-HB is readily metabolized by the enzyme (R)-3-hydroxybutyrate dehydrogenase to acetoacetate, which can then enter the Krebs cycle as acetyl-CoA to produce ATP. In contrast, (S)-3-HB is not a substrate for this enzyme. However, studies in perfused rat liver have shown that (S)-3-HB can be metabolized through mitochondrial activation and can be converted to the physiological ketone bodies, including (R)-3-HB and acetoacetate.[3]
Experimental Protocols
GPR109A-Mediated cAMP Inhibition Assay
This protocol is designed to compare the ability of (R)-3-HB and (S)-3-HB to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A (HEK293-GPR109A)
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
This compound and (S)-3-Hydroxybutanoic acid stock solutions
-
IBMX (3-isobutyl-1-methylxanthine)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK293-GPR109A cells in a 96-well plate at a density of 10,000-20,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of (R)-3-HB and (S)-3-HB in assay buffer (e.g., HBSS) containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Add the diluted enantiomer solutions to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to a final concentration of 10 µM.
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and determine the EC50 values for each enantiomer.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in response to the activation of GPR109A by the 3-HB enantiomers.
Materials:
-
HEK293-GPR109A cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound and (S)-3-Hydroxybutanoic acid stock solutions
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed HEK293-GPR109A cells in a 96-well black-walled plate and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye, Pluronic F-127 (to aid dye solubilization), and probenecid (to inhibit dye extrusion).
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Preparation: Prepare serial dilutions of (R)-3-HB and (S)-3-HB in assay buffer.
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the diluted enantiomer solutions into the wells.
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis: Calculate the peak fluorescence response for each concentration of the enantiomers and plot a dose-response curve to determine EC50 values.
Conclusion and Future Directions
The available evidence clearly indicates that this compound and (S)-3-Hydroxybutanoic acid possess distinct biological activity profiles. The endogenous (R)-enantiomer is a well-established agonist for the GPR109A receptor and a readily utilized energy substrate. In contrast, the (S)-enantiomer exhibits different transport kinetics, a unique metabolic pathway, and appears to be a weaker activator of GPR109A.
The higher circulating levels and distinct cardiovascular effects observed for the (S)-enantiomer in preclinical studies suggest that it is not biologically inert and warrants further investigation. Key areas for future research should include:
-
Quantitative GPR109A affinity and efficacy studies for (S)-3-HB to determine its precise pharmacological profile at this receptor.
-
Head-to-head comparisons of downstream signaling events , such as cAMP inhibition and calcium mobilization, for both enantiomers.
-
Elucidation of the specific enzymes and transporters responsible for the metabolism and disposition of (S)-3-HB in various tissues.
-
Investigation into the potential therapeutic applications of the (S)-enantiomer, particularly in cardiovascular and neurological contexts, given its unique pharmacokinetic and pharmacodynamic properties.
A deeper understanding of the stereoselective effects of 3-hydroxybutanoic acid will be crucial for the development of targeted therapeutic strategies that leverage the specific biological activities of each enantiomer.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. The β-hydroxybutyrate receptor HCA2 activates a neuroprotective subset of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The β-Hydroxybutyrate-GPR109A Receptor Regulates Fasting-induced Plasticity in the Mouse Adrenal Medulla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay in Summary_ki [bdb99.ucsd.edu]
- 6. Ketone Body 3-Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a-Mediated Calcium Influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketone Body 3‐Hydroxybutyrate Ameliorates Atherosclerosis via Receptor Gpr109a‐Mediated Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HCAR2 | Abcam [abcam.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Hydroxybutyric Acid Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical methods for the quantification of 3-hydroxybutyric acid (3-HBA) in biological matrices: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to effectively perform cross-validation of these analytical techniques.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method for 3-hydroxybutyric acid determination is contingent on various factors, including the required sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance parameters for GC-MS, LC-MS/MS, and enzymatic assays, compiled from various validation studies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzymatic Assay |
| Linearity Range | 50 - 500 µg/mL[1] | 1.00 - 80.0 µg/mL[2] | 5 - 250 mg/L (5 - 250 µg/mL)[3][4] |
| Correlation Coefficient (r²) | > 0.999[5] | > 0.99[2] | Not explicitly stated, but assay shows a linear standard curve[6] |
| Lower Limit of Quantification (LLOQ) | 2.5 µg/mL[7] | 0.045 µg/mL[8] | 2.8 µg/mL (in urine), 4.5 µg/mL (in serum)[3][4] |
| Limit of Detection (LOD) | 3 µg/mL[1] | 0.017 µg/mL[8] | <1.5 mg/L (<1.5 µg/mL)[3][4] |
| Intra-day Precision (%CV) | < 1.3%[1] | < 5.5%[2] | < 3.8% (in serum), < 4.6% (in urine)[3][4] |
| Inter-day Precision (%CV) | < 1.4%[1] | < 5.8%[2] | < 9.8% (in serum), < 7.9% (in urine)[3][4] |
| Accuracy/Recovery (%) | 96.4 - 97.8%[9] | 96.3 - 103%[2] | 109% (in serum), 105% (in urine)[3][4] |
Experimental Protocols: Detailed Methodologies
Accurate and reproducible results are predicated on meticulous adherence to experimental protocols. The following sections detail representative methodologies for the analysis of 3-hydroxybutyric acid using GC-MS, LC-MS/MS, and enzymatic assays.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of 3-HBA to enhance its volatility for gas chromatographic separation and subsequent mass spectrometric detection.
Sample Preparation:
-
To 50 µL of the sample (e.g., plasma, serum, or urine), add an internal standard (e.g., 3-HBA-d4).[1]
-
Precipitate proteins by adding 225 µL of acetonitrile (B52724) and vortexing.[1]
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in ethyl acetate.[1]
-
Derivatize the sample by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate.[1][10]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for derivatized organic acids (e.g., HP-5MS).[1]
-
Injector Temperature: 250-280°C.[11]
-
Oven Temperature Program: An initial temperature of 60-100°C, followed by a ramp to 250-280°C.[11]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 3-HBA in biological matrices, often with minimal sample preparation.
Sample Preparation:
-
Dilute plasma or serum samples with an internal standard solution (e.g., isotopically labeled 3-HBA) in a suitable buffer.[2]
-
Precipitate proteins using a solvent like acetonitrile.
-
Centrifuge the samples to remove precipitated proteins.
-
The resulting supernatant can be directly injected into the LC-MS/MS system.[2]
Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 or a HILIC column.[12]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of an acidifier like formic acid.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode using Multiple Reaction Monitoring (MRM).[2]
-
MRM Transitions: For 3-hydroxybutyric acid, the transition m/z 103.0 → 59.0 is commonly monitored.[8]
Enzymatic Assay
Enzymatic assays provide a high-throughput and often automated method for the quantification of 3-HBA, relying on the specific enzymatic conversion of 3-HBA and the subsequent measurement of a product.
Principle: The assay is based on the oxidation of D-3-hydroxybutyrate to acetoacetate (B1235776) by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase (HBDH). This reaction is coupled with the reduction of NAD+ to NADH, and the resulting increase in absorbance at 340 nm is directly proportional to the 3-HBA concentration.[13]
Procedure (using a commercial kit as an example):
-
Allow all reagents and samples to reach room temperature.
-
Prepare a standard curve using the provided 3-HBA standard.
-
For serum or plasma samples, deproteinization may be necessary. This can be achieved using a spin filter.[13]
-
In a 96-well plate, add the sample or standard to the appropriate wells.
-
Add the assay buffer to each well.
-
Initiate the reaction by adding the enzyme mix.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Measure the absorbance at 340 nm using a microplate reader.
-
Calculate the 3-HBA concentration in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization: Workflow and Signaling Pathway
To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the general workflow and the enzymatic reaction pathway.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Signaling pathway for the enzymatic determination of 3-hydroxybutyric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for quantitation of seven biomarkers in human plasma for the assessment of insulin resistance and impaired glucose tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An enzymatic method to determine γ-hydroxybutyric acid in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chimia.ch [chimia.ch]
- 7. ovid.com [ovid.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Gas-chromatographic measurement of 3-hydroxybutyrate and lactate in plasma and 3-hydroxybutyrate in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dfs.dc.gov [dfs.dc.gov]
- 11. scispace.com [scispace.com]
- 12. phenomenex.com [phenomenex.com]
- 13. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of (R)-3-Hydroxybutanoic Acid: Chemical versus Enzymatic Routes
For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules like (R)-3-Hydroxybutanoic acid is a critical task. This essential chiral building block finds applications in the synthesis of a variety of pharmaceuticals, biodegradable polymers, and other fine chemicals. The choice of synthetic strategy, broadly categorized into chemical and enzymatic methods, significantly impacts yield, purity, cost, and environmental footprint. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to inform the selection of the most suitable method for specific research and development needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for representative chemical and enzymatic synthesis routes to this compound, offering a clear comparison of their respective advantages and limitations.
| Parameter | Chemical Synthesis (Asymmetric Hydrogenation) | Enzymatic Synthesis (Kinetic Resolution) | Enzymatic Synthesis (Microbial Fermentation) |
| Starting Material | Ethyl acetoacetate (B1235776) | Racemic ethyl 3-hydroxybutanoate | Glucose or other simple sugars |
| Catalyst | Chiral Ruthenium Complex (e.g., Ru-BINAP) | Lipase (e.g., Candida antarctica Lipase B) | Genetically engineered microorganisms (e.g., E. coli) |
| Yield | High (typically >90%)[1] | Moderate (theoretically limited to 50% for the desired enantiomer) | Variable (e.g., 12 g/L titer)[2] |
| Enantiomeric Excess (e.e.) | Excellent (often >98%)[3] | High to Excellent (can exceed 99%)[4] | High (typically >99%) |
| Reaction Conditions | High pressure (e.g., 10 bar H₂), elevated temperature (e.g., 80°C)[1] | Mild (ambient temperature and pressure, aqueous or organic media)[5] | Physiological conditions (e.g., 30-37°C, aqueous medium) |
| Substrate Specificity | Generally broad for β-keto esters | Can be highly specific to the substrate structure | Dependent on the engineered metabolic pathway |
| Environmental Impact | Involves heavy metal catalysts and organic solvents | Generally considered "greener" due to biodegradable catalysts and milder conditions | Utilizes renewable feedstocks, but requires sterile conditions and downstream processing |
| Process Complexity | Requires synthesis or purchase of expensive chiral ligands and high-pressure equipment | May require enzyme immobilization, screening, and separation of enantiomers | Involves genetic engineering, fermentation optimization, and product purification from broth |
Experimental Protocols
Chemical Synthesis: Asymmetric Hydrogenation of Ethyl Acetoacetate
This method represents a highly efficient route to enantiomerically enriched (R)-3-hydroxybutanoate, which can then be hydrolyzed to the desired acid.
Materials:
-
Ethyl acetoacetate
-
Dichloromethane (anhydrous)
-
Ruthenium-BINAP catalyst
-
Hydrogen gas
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Diatomaceous earth
Procedure:
-
In a high-pressure autoclave, dissolve ethyl acetoacetate in anhydrous dichloromethane.
-
Add the chiral Ruthenium-BINAP catalyst under an inert atmosphere.
-
Seal the autoclave, purge with hydrogen gas, and then pressurize to 10 bar.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours.
-
Monitor the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude ethyl (R)-3-hydroxybutanoate.
-
For hydrolysis, dissolve the crude ester in methanol and add a solution of sodium hydroxide.
-
Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or GC).
-
Neutralize the reaction mixture with hydrochloric acid to pH 7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.[1]
Enzymatic Synthesis: Kinetic Resolution of Racemic Ethyl 3-Hydroxybutanoate
This method utilizes the stereoselectivity of an enzyme to resolve a racemic mixture of ethyl 3-hydroxybutanoate.
Materials:
-
Racemic ethyl 3-hydroxybutanoate
-
Immobilized Candida antarctica Lipase B (CAL-B)
-
Vinyl acetate (B1210297)
-
Organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Phosphate buffer
Procedure:
-
In a flask, dissolve racemic ethyl 3-hydroxybutanoate in an organic solvent such as MTBE.
-
Add immobilized Candida antarctica Lipase B and vinyl acetate (as the acyl donor).
-
Incubate the reaction at a controlled temperature (typically 25-40°C) with gentle agitation.
-
Monitor the progress of the reaction by chiral HPLC or GC, tracking the conversion of the racemate and the enantiomeric excess of the remaining alcohol and the formed ester.
-
The reaction is typically stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for the unreacted (S)-ethyl 3-hydroxybutanoate and the produced (R)-ethyl 3-acetoxybutanoate.
-
Remove the enzyme by filtration.
-
The resulting mixture, containing the acylated (R)-enantiomer and the unreacted (S)-ethyl 3-hydroxybutanoate, is separated by column chromatography or distillation.
-
The separated (R)-ethyl 3-acetoxybutanoate is then hydrolyzed (e.g., using a base like sodium hydroxide in methanol) to yield this compound.[4][5]
Mandatory Visualization
Caption: A comparative workflow of chemical and enzymatic synthesis of this compound.
References
- 1. CN107162893A - (R) synthesis technique of 3 hydroxybutyric acids and its salt - Google Patents [patents.google.com]
- 2. Microbial production of R-3-hydroxybutyric acid by recombinant E. coli harboring genes of phbA, phbB, and tesB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Assessing the Matrix Effect in the Bioanalysis of (R)-3-Hydroxybutanoic Acid: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (R)-3-Hydroxybutanoic acid, also known as D-β-hydroxybutyrate (3-HB), is critical in various fields, from metabolic disease research to clinical diagnostics. As an endogenous ketone body, its bioanalysis presents unique challenges, foremost among them being the management of the matrix effect.[1][2][3] This guide provides a comparative overview of methodologies to assess and mitigate the matrix effect in the bioanalysis of 3-HB, supported by experimental protocols and performance data.
Understanding the Matrix Effect in 3-HB Analysis
In liquid chromatography-mass spectrometry (LC-MS), the matrix effect is the alteration of an analyte's ionization efficiency due to co-eluting compounds from the biological sample.[4] These interfering components, such as phospholipids, salts, and proteins, can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.[5][6] For an endogenous analyte like 3-HB, this is particularly problematic as a true "blank" or analyte-free matrix is unavailable, complicating the preparation of calibrators and quality controls.[7][8]
Comparison of Analytical Methodologies
The choice of analytical technique significantly influences the susceptibility of the assay to matrix effects. While enzymatic assays are available, chromatographic methods coupled with mass spectrometry are preferred for their superior specificity and sensitivity.
| Method | Principle | Derivatization | Chiral Separation Capability | Key Advantages | Key Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection. | Often required to improve retention and sensitivity.[1][9] | Yes, with chiral columns or chiral derivatization.[9] | High specificity, sensitivity, and multiplexing capability.[6] | Susceptible to matrix effects; requires careful method development.[5][6] |
| GC-MS | Separation of volatile compounds followed by mass detection. | Required to make 3-HB volatile (e.g., esterification).[9][10] | Yes, with chiral columns or chiral derivatization.[10] | Excellent chromatographic resolution. | More complex sample preparation; potential for thermal degradation. |
| Enzymatic Assay | Spectrophotometric measurement of NADH produced by 3-HB dehydrogenase. | Not required. | No, measures total 3-HB. | High throughput, automated.[3][11] | Lacks specificity, potential for interferences, not suitable for enantiomer-specific analysis.[3][11] |
Quantitative Assessment of the Matrix Effect
The most common and reliable method for quantifying the matrix effect is the post-extraction spike method. This approach isolates the effect of the matrix by comparing the analyte's response in an extracted biological sample to its response in a neat (clean) solvent.
Caption: Workflow for the quantitative assessment of matrix effect.
Experimental Protocol: Post-Extraction Spike Method
-
Prepare Neat Solution (Set A): Dissolve a known concentration of this compound analytical standard in the final mobile phase solvent.
-
Prepare and Process Blank Matrix (Set B): Select a representative biological matrix (e.g., human plasma). Process at least six different lots of the matrix using the intended sample preparation method (e.g., protein precipitation).
-
Spike Post-Extraction: Add the this compound standard to the processed matrix extracts from Step 2 to achieve the same final concentration as in Set A.
-
Analysis: Inject both Set A and Set B into the LC-MS/MS system and record the peak areas for the analyte.
-
Calculation:
-
Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
Matrix Effect (%) = (MF - 1) * 100%
-
An Internal Standard (IS) Normalized MF should also be calculated if a stable isotope-labeled IS is used.
-
Comparison of Strategies to Mitigate Matrix Effect
Effective mitigation of the matrix effect relies on a combination of optimized chromatography and rigorous sample cleanup. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensation.
Caption: Impact of sample preparation on matrix effect reduction.
| Sample Preparation Technique | Typical Recovery % | Matrix Effect Reduction | Throughput | Cost & Complexity |
| Protein Precipitation (PPT) | >90% | Low to Moderate | High | Low |
| Liquid-Liquid Extraction (LLE) | 60-90% | Moderate to High | Low to Medium | Medium |
| Solid-Phase Extraction (SPE) | >85% | High | Low to Medium | High |
The Challenge of Chiral Analysis
Differentiating (R)-3-HB from its enantiomer, (S)-3-HB, is often necessary. This requires a chiral separation strategy, which can be achieved through two primary approaches, each with implications for method development and matrix effects.
Caption: Decision workflow for chiral analysis of 3-HB.
Experimental Protocol: Example Chiral Derivatization
Derivatization with diacetyl-L-tartaric-anhydride (DATAN) can be used to form diastereomers that are separable on a standard reversed-phase column.[9]
-
Sample Preparation: Perform protein precipitation on a plasma sample (e.g., 100 µL) using a suitable organic solvent. Evaporate the supernatant to dryness.
-
Derivatization Reaction: Reconstitute the dried extract in a solution containing DATAN in an appropriate solvent (e.g., pyridine/acetic anhydride).
-
Incubation: Seal the vial and incubate at an elevated temperature (e.g., 70-80°C) for 30-60 minutes.[9]
-
Final Preparation: Evaporate the reaction mixture and reconstitute in the mobile phase for LC-MS/MS analysis.
Summary of Reported Performance Data
The assessment of matrix effect and recovery is a mandatory part of bioanalytical method validation. The acceptable range for accuracy is typically within ±15% of the nominal concentration.
| Parameter | Reported Values for Ketone Bodies | Reference |
| Matrix Effect | -62.1% to +44.4% | [12] |
| Extraction Recovery | 65.1% to 119% | [12] |
| Spike and Recovery Accuracy | 85% to 115% | [13] |
| Intra- and Inter-day Precision (%CV) | <15% | [12][13] |
Conclusion
A robust and reliable bioanalytical method for this compound requires a thorough evaluation and mitigation of the matrix effect. While simpler methods like protein precipitation offer high throughput, they carry a greater risk of significant matrix effects. For the highest accuracy and specificity, especially when chiral separation is required, the recommended approach involves:
-
Advanced Sample Preparation: Utilizing Solid-Phase Extraction (SPE) to effectively remove interfering endogenous components.
-
Optimized Chromatography: Developing an LC method that separates 3-HB from the regions most prone to matrix effects.
-
Use of a Stable Isotope-Labeled Internal Standard: To compensate for variability in both matrix effects and extraction recovery.
By systematically evaluating these factors during method development, researchers can ensure the generation of high-quality, reliable data for this important biomarker.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics [ouci.dntb.gov.ua]
- 3. biochemia-medica.com [biochemia-medica.com]
- 4. droracle.ai [droracle.ai]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Derivatization-assisted LC-MS/MS method for simultaneous quantification of endogenous gamma-hydroxybutyric acid and its metabolic precursors and products in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Test validation, method comparison and reference range for the measurement of β-hydroxybutyrate in peripheral blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Performance comparison of different derivatization reagents for GC analysis of 3-hydroxybutyrate
For researchers, scientists, and professionals in drug development, the accurate quantification of 3-hydroxybutyrate (B1226725) (3-HB) is crucial in various fields, from metabolic disorder studies to pharmaceutical research. Gas chromatography (GC) is a powerful analytical technique for this purpose, but the inherent polarity and low volatility of 3-HB necessitate a derivatization step to improve its chromatographic behavior and detection sensitivity. This guide provides an objective comparison of the performance of three common derivatization reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and Ethyl Chloroformate (ECF), supported by experimental data.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the performance of the GC analysis. The following table summarizes key quantitative metrics for BSTFA, MTBSTFA, and ECF based on published studies. It is important to note that these values are derived from different studies and matrices, and are presented here for comparative purposes.
| Performance Metric | BSTFA | MTBSTFA | Ethyl Chloroformate (ECF) |
| Limit of Detection (LOD) | 2 - 3 µg/mL (in blood/urine)[1][2] | ~0.1 pg on column[3][4][5] | 125 - 300 pg on column[6][7][8] |
| Limit of Quantitation (LOQ) | 6 - 7 µg/mL (in blood/urine)[2] | Not explicitly stated for 3-HB | 150 - 300 pg on column[9] |
| Linearity (Correlation Coefficient, R²) | > 0.99 (50-500 µg/mL)[1][2] | Not explicitly stated for 3-HB | > 0.99[6][7][8] |
| Precision (Relative Standard Deviation, RSD) | 1.0 - 12.4% (intraday and interday)[2] | ~1.8% (technical reproducibility)[10] | < 10% (repeatability); < 15% (stability)[9] |
| Recovery | ≥ 82% (in blood), ≥ 59% (in urine)[2] | Not explicitly stated for 3-HB | 70 - 120%[6][7][8][9] |
| Derivative Stability | TMS derivatives are susceptible to hydrolysis. | t-BDMS derivatives are ~10,000 times more stable to hydrolysis than TMS derivatives.[11] | Good stability reported.[9] |
| Reaction Conditions | Typically heated (e.g., 70°C for 30 min)[2]. | Mild conditions, often complete upon dissolution[3][4][5]. | Rapid, two-step reaction in aqueous/organic solvent mixture at room temperature.[7] |
Key Considerations
-
BSTFA is a widely used and effective silylating reagent that forms trimethylsilyl (B98337) (TMS) derivatives. It offers good linearity and acceptable precision for 3-HB analysis. However, the resulting TMS derivatives are sensitive to moisture, which necessitates anhydrous conditions for the reaction and sample handling.[11]
-
MTBSTFA forms tert-butyldimethylsilyl (t-BDMS) derivatives, which are significantly more stable towards hydrolysis compared to their TMS counterparts.[11] This enhanced stability is a major advantage, reducing the risk of derivative degradation during sample preparation and analysis. The derivatization reaction with MTBSTFA is often rapid and can be carried out under mild conditions.[3][4][5] The data suggests that MTBSTFA can achieve very low limits of detection, making it suitable for trace-level analysis.[3][4][5]
-
Ethyl Chloroformate (ECF) is an alkylating reagent that reacts with both the hydroxyl and carboxyl groups of 3-HB. A key advantage of ECF is that the derivatization can be performed in an aqueous medium, simplifying sample preparation.[6][7][9] The reaction is rapid and provides good recovery and precision for a broad range of metabolites, including organic acids.[6][7][9]
Experimental Protocols
Below are generalized experimental protocols for the derivatization of 3-hydroxybutyrate using BSTFA, MTBSTFA, and ECF. Researchers should optimize these protocols for their specific sample matrix and analytical instrumentation.
BSTFA Derivatization Protocol
-
Sample Preparation: An aliquot of the sample containing 3-hydroxybutyrate is placed in a reaction vial. If the sample is in an aqueous solution, it should be evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried residue is reconstituted in a suitable aprotic solvent (e.g., ethyl acetate).[1]
-
Derivatization: Add BSTFA (often with 1% TMCS as a catalyst) to the sample.[1][2]
-
Reaction: The vial is securely capped and heated (e.g., at 70°C for 30 minutes) to facilitate the reaction.[2]
-
Analysis: After cooling to room temperature, an aliquot of the derivatized sample is injected into the GC-MS system.[1]
MTBSTFA Derivatization Protocol
-
Sample Preparation: As with BSTFA, the sample should be free of water. Evaporate aqueous samples to dryness.
-
Derivatization: Add MTBSTFA to the dried sample, followed by a suitable solvent like acetonitrile (B52724) or pyridine.
-
Reaction: The reaction is often complete after vigorous vortexing and a short incubation at room temperature or with gentle heating (e.g., 60°C for 30 minutes) to ensure complete derivatization of both the hydroxyl and carboxyl groups.
-
Analysis: The derivatized sample is then ready for GC-MS analysis.
Ethyl Chloroformate (ECF) Derivatization Protocol
-
Sample Preparation: An aqueous sample containing 3-hydroxybutyrate is placed in a reaction vial.
-
Reaction Mixture: Add a solution of ethanol/pyridine/water to the sample.
-
Derivatization (Step 1): Add ECF and vortex vigorously. This step derivatizes the carboxyl group.
-
Extraction: Extract the derivatives with a non-polar solvent like chloroform (B151607) or hexane.
-
Derivatization (Step 2): The remaining aqueous layer can be further treated to derivatize other functional groups if necessary, but for 3-HB, the initial reaction should derivatize both the hydroxyl and carboxyl groups.
-
Analysis: The organic extract containing the derivatized 3-HB is dried and reconstituted in a suitable solvent for GC-MS injection.[7]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the GC analysis of 3-hydroxybutyrate following derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of poly-beta-hydroxybutyrate in environmental samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deepdyve.com [deepdyve.com]
- 6. GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microscale Quantitative Analysis of Polyhydroxybutyrate in Prokaryotes Using IDMS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of (R)-3-Hydroxybutanoic Acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
(R)-3-Hydroxybutanoic acid, a chiral compound with significant applications in research and development, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The substance is classified as causing severe skin burns and eye damage[1]. Therefore, wearing protective gloves, clothing, and eye/face protection is mandatory[1]. In case of accidental contact, immediate and thorough rinsing of the affected area is critical. For detailed first-aid measures, consult the Safety Data Sheet (SDS) provided by the supplier[1].
Summary of Disposal and Safety Parameters
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste. Must be disposed of in accordance with national and local regulations. | [1][2] |
| Container Management | Leave chemicals in original containers. Do not mix with other waste. Handle uncleaned containers as the product itself. | [1][2] |
| Disposal Route | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Environmental Precautions | Do not let product enter drains, sewers, or watercourses. | [1][3] |
| Spill Containment | For spills, cover drains and use a liquid-absorbent material (e.g., Chemizorb®) to collect, bind, and pump off spills. Dispose of the absorbent material as hazardous waste. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [1] |
Disposal Workflow
The proper disposal of this compound should follow a structured decision-making process to ensure safety and compliance. The following workflow outlines the key steps from waste generation to final disposal.
Caption: Decision workflow for the proper disposal of this compound.
Detailed Disposal Procedures
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
It is imperative to not mix this waste with other chemical waste streams to avoid unforeseen reactions[2].
-
The waste should be stored in its original container or a compatible, properly labeled container.
2. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Containers must be kept tightly closed to prevent spills or the release of vapors[3].
3. Engagement of a Licensed Waste Disposal Vendor:
-
The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. These companies are equipped to manage the transportation and final destruction of the chemical in compliance with all regulations.
-
Provide the vendor with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
4. Final Disposal Method:
-
The most common and recommended method for the final disposal of liquid organic chemical waste is high-temperature incineration at a licensed facility[4]. This process ensures the complete destruction of the chemical, minimizing its environmental impact.
-
Landfill disposal is generally not an appropriate method for liquid chemical waste.
Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department and the official Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures.
References
- 1. CN107083406B - Method for producing (R) -3-hydroxybutyric acid - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Hydroxybutanoic acid, (R)- | C4H8O3 | CID 92135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-Temperature Incineration | Clean Harbors [cleanharbors.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-3-Hydroxybutanoic Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling (R)-3-Hydroxybutanoic acid, including detailed operational and disposal plans to minimize risk and ensure compliance.
This compound is a chiral compound used in the synthesis of biodegradable plastics and as a building block in various chemical syntheses.[1] While not classified as a hazardous substance in all forms, it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Adherence to proper safety protocols is crucial for safe handling.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. Selections should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
| Protection Type | Specification | Standard | Purpose |
| Eye Protection | Tightly fitting safety goggles or safety glasses with side-shields.[2][3] | EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[3][4][5][6] | To prevent eye contact which can cause serious irritation.[1][2][5] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][3] | To prevent skin contact and irritation.[1][2][5] | |
| Skin and Body Protection | Impervious clothing, such as a lab coat or long-sleeved clothing.[2][3][6] | To prevent skin exposure.[3] | |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended if dusts are generated or if working in poorly ventilated areas.[6] | To prevent respiratory tract irritation.[1][2][5] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment. The following workflow outlines the key procedural steps.
Experimental Protocols
Handling and Storage:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust or vapors.[2][3] Ensure safety showers and eye wash stations are readily accessible.[2]
-
Avoiding Contact: Take precautionary measures to avoid contact with skin and eyes.[3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][3]
-
Storage Conditions: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[3][4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[4][5]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[2]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water.[3] Remove contaminated clothing and shoes.[2] If skin irritation occurs, get medical help.[3]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[3] Get medical help if you feel unwell.[3]
-
Ingestion: Do NOT induce vomiting.[2] Wash out mouth with water and then drink plenty of water.[5] Never give anything by mouth to an unconscious person.[3] Call a physician or poison control center immediately.[3]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Method:
-
Chemical Waste: Dispose of the material in accordance with all applicable federal, state, and local environmental regulations.[3] It is recommended to use a licensed professional waste disposal service.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical itself. Do not re-use empty containers.
Spill Management:
-
Personal Precautions: In the event of a spill, wear full personal protective equipment, including respiratory protection.[2] Evacuate personnel to a safe area and ensure adequate ventilation.[2][3]
-
Containment and Cleanup: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[3] For solid spills, sweep up and shovel into a suitable container for disposal.[4] For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[2] Decontaminate the spill area and equipment by scrubbing with a suitable solvent like alcohol.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
